Trimethyl orthobenzoate
Description
Properties
IUPAC Name |
trimethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECKAVQTURBPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061039 | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-07-3 | |
| Record name | Trimethyl orthobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl orthobeznoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl orthobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl orthobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL ORTHOBEZNOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3755490344 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of trimethyl orthobenzoate (CAS No. 707-07-3), a versatile reagent and intermediate in organic synthesis. The information presented herein is intended to support laboratory research, chemical process development, and safety management.
Summary of Physical Properties
The physical characteristics of this compound are crucial for its proper handling, storage, and application in synthetic chemistry. A compilation of its principal physical properties is presented in the table below for easy reference.
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Clear, colorless liquid | [3][8][9][10] |
| Boiling Point | 87-88 °C | at 7 mmHg[1][6][9][11][12][13][14][15] |
| 115 °C | at 25 mmHg[10] | |
| 223.9 °C | at 760 mmHg (atmospheric pressure)[2] | |
| Density | 1.061 g/mL | at 25 °C[1][6][9][12][13][14][15] |
| 1.07 g/mL | [3][10] | |
| Refractive Index | 1.489 | at 20 °C (n20/D)[1][9][11][12][13][15] |
| Flash Point | 82 °C (179.6 °F) | Closed cup[1][10][11][13][14][15][16] |
| Solubility | Soluble in organic solvents. | [1][9][11][13] |
| Slightly soluble in chloroform (B151607) and methanol. | [5] | |
| Melting Point | Not applicable | [3][17] |
| Sensitivity | Moisture and air sensitive. | [3][10][11][14][15][16][17] |
| Stability | Hygroscopic. | [9] |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for the determination of the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is clamped and immersed in a Thiele tube or an oil bath.
-
The bath is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this indicates that the liquid has reached its boiling point.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. A pycnometer (specific gravity bottle) provides a precise method for determining the density of a liquid.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed (m₂).
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath, the volume is adjusted, and it is weighed again (m₃).
-
The density of this compound (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Soft tissue paper
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index at the measurement temperature (e.g., 20 °C).
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the lower prism using a clean dropper.
-
The prisms are closed and locked. The instrument is allowed to equilibrate to the set temperature.
-
The light source is switched on, and the handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
If a colored fringe is observed at the boundary, the compensator is adjusted to sharpen the line.
-
The refractive index is read directly from the instrument's scale.
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for its higher precision as it contains the vapors.
Apparatus:
-
Pensky-Martens or similar closed-cup flash point tester
-
Heat source with controlled heating rate
-
Ignition source (e.g., gas flame or electric igniter)
-
Thermometer
Procedure:
-
The sample cup of the flash point tester is filled with this compound to the specified level.
-
The lid, which contains the thermometer and ignition source mechanism, is securely placed on the cup.
-
The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid by operating the shutter mechanism.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
Logical Relationships and Handling Implications
The physical properties of this compound are interconnected and dictate its appropriate handling and storage procedures to ensure safety and maintain chemical integrity.
Caption: Interrelationship of Physical Properties and Handling of this compound.
This diagram illustrates that the combustibility (indicated by the flash point) and sensitivity to moisture and air are critical properties that directly inform the necessary safety precautions for handling and storage.[2][8][15] Proper storage in a cool, dry place under an inert atmosphere in tightly sealed containers is essential to prevent degradation.[2][8] When handling, it is crucial to work in a well-ventilated area, avoid sources of ignition, and use personal protective equipment.[8][15]
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. davjalandhar.com [davjalandhar.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. youtube.com [youtube.com]
- 7. scimed.co.uk [scimed.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.de [fishersci.de]
- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 17. athabascau.ca [athabascau.ca]
Trimethyl orthobenzoate chemical structure and formula
An In-depth Technical Guide to Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Formula
This compound, also known as methyl orthobenzoate, is an orthoester derivative of benzoic acid.[1] Its chemical structure is characterized by a central carbon atom bonded to a phenyl group and three methoxy (B1213986) groups (-OCH₃). This unique arrangement makes it a valuable reagent in organic synthesis.
The molecular formula for this compound is C₁₀H₁₄O₃ .[2][3][4] Its linear formula is often represented as C₆H₅C(OCH₃)₃ .[5] The structure is systematically named (trimethoxymethyl)benzene.
Key Identifiers:
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[3][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [2][3][4] |
| Molecular Weight | 182.22 g/mol | [2][3] |
| Boiling Point | 87-88 °C at 7 mmHg | [5] |
| 115 °C at 25 mmHg | [6] | |
| 223.9 °C at 760 mmHg | [4] | |
| Density | 1.061 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.489 | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 7.56 (m, 1H), 7.54 (d, J = 1.5 Hz, 1H), 7.36-7.32 (m, 3H), 3.11 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 136.6, 128.9, 128.1, 127.6, 114.9, 49.7.
-
Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for C-O and aromatic C-H bonds.
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Two prominent methods are detailed below.
Synthesis from Benzotrichloride (B165768) and Sodium Methoxide (B1231860)
This traditional method involves the reaction of benzotrichloride with sodium methoxide in methanol (B129727).
Methodology:
-
One mole of trichloromethylbenzene (benzotrichloride) is reacted with 3.15 moles of sodium methylate (sodium methoxide) in a methanolic solution.
-
The reaction mixture is heated at reflux for 20 hours.
-
After the reaction is complete, the mixture is filtered to remove solid byproducts.
-
The filtrate is then purified by rectification (distillation) to yield almost pure methyl orthobenzoate.
This method results in a yield of approximately 51%.[2]
Greener Synthesis via the Pinner Reaction
A more modern and environmentally friendly approach utilizes the Pinner reaction, starting from benzonitrile. This method avoids the use of the highly toxic benzotrichloride.
Methodology:
-
Formation of Imidate Hydrochloride: Benzonitrile is reacted with a moderate excess of methanol (MeOH) and gaseous hydrogen chloride (HCl) at 5 °C. This reaction yields the corresponding imidate hydrochloride, [PhC(=NH)OMe·HCl], in excellent yields (>90%).
-
Conversion to Hydrogenphosphate Salt: The aromatic imidate hydrochloride is then converted into the hydrogenphosphate salt, [PhC(=NH)OMe·H₃PO₄].
-
Methanolysis to this compound: The hydrogenphosphate salt undergoes a selective reaction with methanol to produce this compound (TMOB). This step has a selectivity of over 80%.
-
Isolation: The final product is isolated by distillation.
This greener protocol results in an isolated yield of 62% for this compound.
Applications in Research and Drug Development
This compound is a versatile reagent in organic synthesis with several key applications:
-
Protecting Group: It is widely used as a protecting group for alcohols and phenols during complex synthetic procedures.
-
Precursor in Heterocyclic Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
-
Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of the antifibrotic drug Nintedanib, which is used to treat idiopathic pulmonary fibrosis.[1][4]
-
Chemical Reactions: It undergoes hydrolysis to form benzoic acid and methanol, transesterification with other alcohols to form different orthoesters, and nucleophilic substitution where a methoxy group is replaced by a nucleophile.[1]
Logical Relationship of this compound's Properties
The following diagram illustrates the relationship between the fundamental chemical formula of this compound and its detailed structural and physicochemical properties.
Caption: Logical flow from chemical formula to applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Triethyl orthobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Triethyl orthobenzoate(1663-61-2) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to Trimethyl Orthobenzoate (CAS 707-07-3): Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl orthobenzoate (CAS 707-07-3), a clear, colorless liquid, is a versatile and highly reactive orthoester widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and an in-depth exploration of its applications as a key intermediate in the synthesis of pharmaceuticals, such as Nintedanib and quinazoline (B50416) derivatives, and as an efficient protecting group for alcohols. This document aims to serve as a critical resource for researchers and professionals in drug development and chemical synthesis by consolidating quantitative data, experimental methodologies, and safety information into a single, accessible reference.
Chemical and Physical Properties
This compound, systematically named (trimethoxymethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O₃.[1] It is characterized by a central carbon atom bonded to a phenyl group and three methoxy (B1213986) groups. This orthoester structure is key to its reactivity.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 707-07-3 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 87-88 °C @ 7 mmHg | [4] |
| Density | 1.061 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.489 | [4] |
| Flash Point | 82 °C (179.6 °F) | [3] |
| Solubility | Soluble in organic solvents | [4] |
| Stability | Stable under normal temperatures and pressures; moisture-sensitive. | [3] |
Analytical Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data (90 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 7.55 | m | Aromatic Protons (ortho) | [5] |
| 7.42 - 7.29 | m | Aromatic Protons (meta, para) | [5] |
| 3.13 | s | Methoxy Protons (-OCH₃) | [5] |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Reference(s) |
| Data not explicitly found in a quantitative table, but available in spectral databases. | Phenyl and methoxy carbons | [1][6] |
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3030 | Varies | Aromatic C-H Stretch | [6] |
| 2950 - 2850 | Medium to Strong | Alkyl C-H Stretch | [6] |
| 1700 - 1500 | Medium | Aromatic C=C Bending | [6] |
| A full spectrum is available on spectral databases. | [6][7] |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment | Reference(s) |
| 182 | Low | Molecular Ion [M]⁺ | [5] |
| 151 | 100% | [M - OCH₃]⁺ | [5] |
| 105 | ~47% | [C₆H₅CO]⁺ | [5] |
| 91 | ~11% | [C₇H₇]⁺ | [5] |
| 77 | ~24% | [C₆H₅]⁺ | [5] |
Safety and Handling
This compound is a combustible liquid and is irritating to the eyes, skin, and respiratory system.[3] The toxicological properties of this material have not been fully investigated.[3]
Table 6: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from PubChem.[6]
Handling Precautions
-
Wash thoroughly after handling.
-
Use with adequate ventilation.
-
Avoid breathing dust, vapor, mist, or gas.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and flame.[3]
Storage
-
Store in a cool, dry place.
-
Store in a tightly closed container.
-
Keep away from sources of ignition.[3]
-
Due to its moisture sensitivity, it should be stored under an inert atmosphere.[4]
First Aid Measures
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations, primarily due to the reactivity of the orthoester functional group.[2]
Synthesis of Nintedanib
This compound is a key intermediate in the synthesis of Nintedanib, a triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[4]
Experimental Protocol: Synthesis of a Nintedanib Intermediate
A detailed experimental protocol for the synthesis of a key intermediate of Nintedanib is described in the literature. In a typical procedure, methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate is suspended in a solvent such as toluene (B28343) or xylene. Acetic anhydride (B1165640) is added to the suspension, and the mixture is heated to reflux. This compound is then added over a period of time, and heating is continued for several hours. During the reaction, volatile components may be distilled off and replaced with fresh solvent to maintain a constant concentration. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The solid product is then washed with appropriate solvents and dried.
The following diagram illustrates a generalized workflow for this synthetic step.
Synthesis of Quinazolines
This compound serves as a crucial reagent in the synthesis of quinazoline derivatives, which are important scaffolds in medicinal chemistry.[4]
Experimental Protocol: Synthesis of 4-Arylquinazolines
A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with this compound and boronic acids provides 4-arylquinazolines in good yields. The specific experimental conditions, including the choice of palladium catalyst, ligands, base, and solvent, are critical for the success of this transformation. A detailed protocol would involve the careful mixing of the reactants and catalyst system under an inert atmosphere, followed by heating for a specified period. The work-up procedure typically involves extraction and purification by column chromatography.
The logical relationship for this synthesis can be visualized as follows:
Alcohol Protection
Orthoesters, including this compound, can be used as protecting groups for alcohols, although silyl (B83357) ethers are more common. The resulting orthoester is stable to a range of reaction conditions and can be deprotected under specific, often acidic, conditions.
Experimental Protocol: General Procedure for Alcohol Protection
The alcohol is dissolved in an anhydrous solvent, and this compound is added, often in the presence of an acid catalyst. The reaction is stirred at an appropriate temperature until completion, which is monitored by techniques such as thin-layer chromatography (TLC). The work-up typically involves neutralizing the acid, extracting the product with an organic solvent, and purifying it by distillation or column chromatography. Deprotection is usually achieved by treatment with aqueous acid.
The workflow for alcohol protection and deprotection is shown below:
Biological Activity
While this compound is primarily used as a synthetic intermediate, some sources suggest it may have direct biological activity. One source mentions that it inhibits the process of blood vessel formation, which could be relevant for cancer therapy.[4] However, it is crucial to note that this effect is more established for the final drug products synthesized using this compound, such as Nintedanib, which is a known angiogenesis inhibitor. The direct anti-angiogenic activity of this compound itself is not well-documented in peer-reviewed literature and requires further investigation.
Conclusion
This compound (CAS 707-07-3) is a chemical intermediate of significant utility in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecules, including important pharmaceuticals. A thorough understanding of its safety and handling procedures is paramount for its safe use in research and industrial settings. This guide provides a foundational resource for professionals engaged in chemical synthesis and drug development, enabling informed decisions regarding the application and handling of this valuable compound.
References
- 1. chimia.ch [chimia.ch]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. An efficient and highly selective deprotecting method for beta-(trimethylsilyl)ethoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Trimethyl orthobenzoate synthesis routes and mechanisms
An In-depth Technical Guide to the Synthesis of Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TMOB), a key orthoester in organic synthesis, serves as a versatile intermediate and a protective group in the pharmaceutical and fine chemical industries. Its synthesis is critical for the production of various complex molecules, including the antifibrotic drug Nintedanib. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing their underlying mechanisms, experimental protocols, and comparative quantitative data. The discussed methodologies include the Pinner reaction from benzonitrile (B105546), synthesis from benzotrichloride (B165768), Fischer esterification of benzoic acid, and nucleophilic substitution of benzoyl chloride.
Introduction
This compound (CAS: 707-07-3), with the chemical formula C₆H₅C(OCH₃)₃, is an orthoester derivative of benzoic acid. It is a colorless liquid widely utilized in organic chemistry as a reagent for forming various organic compounds and as a protective group for alcohols and phenols.[1] Its significance is highlighted by its role as a crucial intermediate in the synthesis of pharmaceutical agents.[2] This document aims to provide a detailed technical resource on the core synthetic methodologies for preparing this compound, focusing on reaction pathways, mechanisms, and practical experimental guidance.
Primary Synthesis Routes and Mechanisms
Several effective methods for the synthesis of this compound have been established. The choice of route often depends on the availability of starting materials, safety considerations, and desired scale. The most prominent methods are detailed below.
Pinner Reaction from Benzonitrile
The Pinner reaction is a classic and highly effective method for preparing orthoesters from nitriles and alcohols under acidic conditions.[3] For aromatic orthoesters like TMOB, a modified, two-step approach starting from benzonitrile provides excellent yields and improves safety by avoiding highly toxic reagents like benzotrichloride.[4]
Mechanism: The reaction proceeds in two main stages:
-
Imidate Salt Formation: Benzonitrile is treated with anhydrous hydrogen chloride (HCl) in methanol (B129727). The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by methanol. This forms a methyl benzimidate hydrochloride salt, often called a Pinner salt.[2][5]
-
Alcoholysis to Orthoester: The Pinner salt is then subjected to alcoholysis with excess methanol. For aromatic nitriles, direct alcoholysis of the hydrochloride salt is inefficient. A more effective strategy involves an anion exchange to form a hydrogenphosphate imidate salt, which then smoothly undergoes methanolysis at an elevated temperature to yield this compound.[4]
Synthesis from Benzotrichloride
This method involves the reaction of benzotrichloride (α,α,α-trichloromethylbenzene) with sodium methoxide (B1231860). It is a direct route but uses a highly toxic starting material.[4]
Mechanism: The reaction is a series of three sequential nucleophilic substitution reactions (likely SNAr or a related mechanism involving a carbocationic intermediate stabilized by the phenyl ring). The methoxide ion (CH₃O⁻), a strong nucleophile, displaces the chloride ions one by one from the benzylic carbon.
Fischer Esterification of Benzoic Acid
While Fischer esterification typically produces simple esters (like methyl benzoate), under forcing conditions with a dehydrating agent or by driving the equilibrium, it can be adapted to form orthoesters. However, this route is less common for direct orthoester synthesis from carboxylic acids. A more practical approach is the acid-catalyzed reaction of benzoic acid with methanol, which is a classic equilibrium process.[6][7] The formation of the orthoester would require further reaction of the initially formed methyl benzoate (B1203000). A more direct esterification to the orthoester is not standard. The primary product is methyl benzoate.
Mechanism (for Methyl Benzoate): The reaction mechanism involves the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol.[7] A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation then gives the final product, methyl benzoate, and regenerates the acid catalyst.[8][9][10]
Synthesis from Benzoyl Chloride
This method involves the reaction of benzoyl chloride with methanol, typically in the presence of a base to neutralize the HCl byproduct.[6] A stronger nucleophile like sodium methoxide can also be used directly.[11]
Mechanism: The reaction follows a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of benzoyl chloride is attacked by the nucleophile (methanol or methoxide). This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form methyl benzoate.[12][13] To proceed to the orthoester, the methyl benzoate would need to react further, which is not a standard one-pot procedure from an acid chloride. The primary product is the ester.
Quantitative Data Summary
The efficiency of each synthesis route varies significantly. The following table summarizes key quantitative data from cited experiments.
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Pinner Reaction | Benzonitrile | 1. MeOH, HCl (gas)2. H₃PO₄, MeOH | 1. 52. 65 | 1. 24 h2. 8 h | 62 (isolated) | [4] |
| From Benzotrichloride | Benzotrichloride | Sodium Methoxide, MeOH | Reflux | 20 h | 51 | [PrepChem] |
| Fischer Esterification | Benzoic Acid | MeOH, H₂SO₄ | Reflux (65-110) | 1-10 h | ~75 (isolated, for methyl benzoate) | [14][15] |
| From Benzoyl Chloride | Benzoyl Chloride | Sodium Methoxide, MeOH | N/A | N/A | High (for methyl benzoate) | [11] |
Note: Data for the Fischer Esterification and Benzoyl Chloride routes primarily refer to the synthesis of methyl benzoate, the initial product.
Experimental Protocols
Protocol 1: Pinner Reaction Synthesis of this compound[4]
This protocol is adapted from Noè, Perosa, and Selva (2013).
Step 1: Synthesis of Methyl Benzimidate Hydrochloride (2c·HCl)
-
In a flask equipped for gas inlet and kept in a cooling bath, combine benzonitrile (e.g., 20 g, 194 mmol) and methanol (3 molar equivalents).
-
Maintain the temperature at 5 °C while slowly bubbling anhydrous hydrogen chloride gas (3 molar equivalents) through the mixture over 4 hours.
-
Stir the resulting mixture at 5 °C for an additional 20 hours.
-
Remove the excess methanol and HCl under vacuum at a temperature not exceeding 10 °C.
-
The resulting white solid, methyl benzimidate hydrochloride, is recovered in high yield (>90%) and used in the next step without further purification.
Step 2: Anion Exchange and Alcoholysis to this compound (TMOB)
-
Dissolve the imidate hydrochloride salt in an appropriate solvent and treat it with an aqueous solution of phosphoric acid to precipitate the methyl benzimidate hydrogenphosphate salt (2c·H₃PO₄). Filter and dry the salt (yield ~97%).
-
In a reaction flask, combine the dried imidate hydrogenphosphate salt with an excess of methanol (e.g., 5 molar equivalents).
-
Heat the mixture to 65 °C and stir for approximately 8 hours. Monitor the reaction progress by GC/MS.
-
After the reaction is complete, cool the mixture. The product, this compound, is isolated by distillation under vacuum.
-
The final isolated yield is approximately 62%.
Protocol 2: Synthesis from Benzotrichloride
This general protocol is based on the established reaction between benzotrichloride and sodium methoxide.
-
Prepare a solution of sodium methoxide in anhydrous methanol. For one mole of benzotrichloride, approximately 3.15 moles of sodium methoxide are required.
-
In a round-bottom flask fitted with a reflux condenser, add the benzotrichloride to the methanolic sodium methoxide solution.
-
Heat the mixture to reflux and maintain for approximately 20 hours.
-
After cooling, the precipitated sodium chloride is removed by filtration.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound. The reported yield is around 51%.
Protocol 3: Fischer Esterification to Methyl Benzoate[7][14]
This protocol describes the synthesis of the intermediate ester, methyl benzoate.
-
To a 100 mL round-bottom flask, add benzoic acid (e.g., 8.0 g, 0.0656 mol) and methanol (e.g., 25 mL, 0.617 mol).
-
Carefully add concentrated sulfuric acid (e.g., 3.0 mL) to the flask while swirling.
-
Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (e.g., 75 mL).
-
Rinse the reaction flask with diethyl ether (e.g., 35 mL) and add it to the separatory funnel.
-
Shake the funnel and separate the aqueous layer.
-
Wash the organic (ether) layer sequentially with water and two portions of 5% sodium bicarbonate solution to remove unreacted acid and catalyst.
-
Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the ether by distillation.
-
The remaining liquid is methyl benzoate, which can be further purified by vacuum distillation.
Conclusion
The synthesis of this compound can be accomplished through several distinct routes. The modified Pinner reaction starting from benzonitrile offers a high-yield and safer alternative to traditional methods, making it highly suitable for laboratory and industrial applications.[4] The route from benzotrichloride is direct but is hampered by the high toxicity of the starting material. Routes starting from benzoic acid or benzoyl chloride are excellent for producing the intermediate methyl benzoate but are not typically one-pot procedures for generating the orthoester itself. The selection of a specific synthetic pathway should be guided by considerations of yield, safety, cost, and available equipment. This guide provides the foundational knowledge for researchers to make informed decisions and execute the synthesis effectively.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. studylib.net [studylib.net]
- 15. academics.su.edu.krd [academics.su.edu.krd]
The Hydrolysis of Trimethyl Orthobenzoate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrolysis mechanism of trimethyl orthobenzoate in aqueous solutions. It consolidates key kinetic data, outlines detailed experimental protocols for studying the reaction, and presents the established mechanism through clear visualizations. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize or study orthoesters.
Introduction
This compound, a member of the orthoester family, is a valuable intermediate in organic synthesis and a component in the development of drug delivery systems. Its stability and reactivity are of critical importance, with hydrolysis being the primary pathway for its degradation in aqueous environments. The orthoester linkage is highly sensitive to acidic conditions, under which it hydrolyzes to form a carboxylic acid ester and alcohols, while exhibiting greater stability in neutral or basic media.[1][2] Understanding the kinetics and mechanism of this hydrolysis is crucial for controlling reaction outcomes, predicting compound stability, and designing novel prodrugs or protected functional groups.
This guide details the widely accepted A-1 mechanism of acid-catalyzed hydrolysis, supported by quantitative kinetic data, substituent effect studies, and mechanistic diagnostics.
The Hydrolysis Mechanism
The hydrolysis of this compound proceeds via a specific acid-catalyzed A-1 mechanism. This pathway involves a rapid, reversible protonation of the orthoester followed by a rate-determining unimolecular cleavage to form a resonance-stabilized dialkoxycarboxonium ion. This intermediate is then rapidly captured by water.
The key steps are as follows:
-
Rapid Pre-equilibrium Protonation: An oxygen atom of the orthoester is rapidly and reversibly protonated by a hydronium ion (H₃O⁺) from the acidic solution.
-
Rate-Determining Step (RDS): The protonated orthoester undergoes unimolecular cleavage of a carbon-oxygen bond. This slow step results in the elimination of one molecule of methanol (B129727) (CH₃OH) and the formation of a dimethoxybenzoylium cation. This cation is stabilized by resonance, with the positive charge delocalized onto the two remaining oxygen atoms.
-
Rapid Nucleophilic Attack by Water: The highly electrophilic carboxonium ion is quickly attacked by a water molecule, forming a protonated hemiorthoester intermediate.
-
Final Decomposition: The hemiorthoester intermediate rapidly loses a proton and then decomposes into the final products: methyl benzoate (B1203000) and a second molecule of methanol.
The overall reaction is: C₆H₅C(OCH₃)₃ + H₂O ---(H⁺)--> C₆H₅COOCH₃ + 2 CH₃OH
A diagram of this mechanistic pathway is provided below.
Quantitative Kinetic Data
The hydrolysis reaction is first-order with respect to the hydronium ion concentration over a pH range of 2 to 5. The observed pseudo-first-order rate constant (kobs) is therefore directly proportional to the concentration of H⁺, following the equation:
kobs = kH⁺[H⁺]
where kH⁺ is the second-order rate constant, or catalytic coefficient, for hydronium ion catalysis.
Rate Constants for Hydrolysis
The following table summarizes experimentally determined rate constants for the hydrolysis of this compound (TMOB).
| Compound | Conditions | Rate Constant | Reference |
| This compound | 25 °C, pH 7.0 (uncatalyzed) | kobs not reported, very slow | [1] |
| This compound | 25 °C, 0.1 M HCl | kobs = 1.6 x 10⁻³ s⁻¹ | [3] |
| This compound | 30% aq. methanol, 25.1 °C | kH⁺ = 19.3 M⁻¹s⁻¹ |
Table 1. Experimentally determined rate constants for the hydrolysis of this compound.
Substituent Effects (Hammett Relationship)
The influence of para-substituents on the benzene (B151609) ring provides significant insight into the mechanism. A study by Kwart and Price investigated the hydrolysis of various p-substituted methyl orthobenzoates. The data demonstrates a clear Hammett relationship, where a plot of log(kH⁺) versus the Hammett substituent constant (σ) yields a straight line.
The reaction constant (ρ) was found to be -3.55. The large negative value of ρ indicates that the transition state of the rate-determining step has a significant build-up of positive charge, which is strongly stabilized by electron-donating groups (e.g., -OCH₃) and destabilized by electron-withdrawing groups (e.g., -NO₂). This finding is fully consistent with the formation of the dimethoxybenzoylium cation in the A-1 mechanism.
| Substituent (X) | σ value | kH⁺ (M⁻¹s⁻¹) at 25.1 °C |
| p-OCH₃ | -0.27 | 1080 |
| p-CH₃ | -0.17 | 211 |
| H | 0.00 | 19.3 |
| p-Cl | +0.23 | 1.14 |
| p-NO₂ | +0.78 | 0.0019 |
Table 2. Catalytic constants for the hydronium ion-catalyzed hydrolysis of p-substituted methyl orthobenzoates in 30% aqueous methanol.
Solvent Isotope Effect
A key diagnostic tool for distinguishing the A-1 mechanism is the solvent isotope effect (SIE), determined by comparing the reaction rate in H₂O versus D₂O. For the A-1 mechanism, which involves a rapid protonation pre-equilibrium, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is expected. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (deuterated) substrate at equilibrium, which accelerates the overall reaction. For orthoformate hydrolysis, this value typically ranges from 0.25 to 0.5.[4] While a specific value for this compound is not available in the cited literature, a similar inverse effect is predicted.
Experimental Protocols
The kinetics of this compound hydrolysis can be monitored using several methods. The choice of method depends on the available equipment and the specific reaction conditions.
Spectrophotometric Method
This is the preferred method, as employed by Kwart and Price, due to the formation of the UV-absorbing product, methyl benzoate.
Principle: The hydrolysis of this compound produces methyl benzoate, which has a distinct UV absorbance maximum compared to the starting orthoester. The rate of reaction is followed by monitoring the increase in absorbance at this wavelength over time.
Methodology:
-
Solution Preparation:
-
Prepare buffer solutions of the desired pH (e.g., acetate (B1210297) or phosphate (B84403) buffers) to maintain constant acidity.
-
Prepare a stock solution of this compound in a dry, water-miscible solvent like methanol or dioxane. The concentration should be chosen such that after dilution in the reaction mixture, the final absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Kinetic Run:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25.0 ± 0.1 °C) in a quartz cuvette inside a temperature-controlled spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the orthoester stock solution into the cuvette. Mix rapidly and thoroughly.
-
Immediately begin recording the absorbance at the λmax of methyl benzoate (e.g., ~273 nm, though this should be confirmed experimentally) as a function of time.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The rate constant, kobs, is determined by fitting the absorbance (A) versus time (t) data to the integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀)
-
At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance after the reaction is complete (typically after 10 half-lives).
-
A Guggenheim plot can be used if determining A∞ is impractical.
-
Titrimetric Method
An alternative method involves titrating the acetic acid produced from the hydrolysis of a related ester, like methyl acetate, to follow the reaction progress.[5] While less direct for this compound (which produces benzoic acid), the principle is adaptable.
Principle: The reaction produces one equivalent of carboxylic acid. The progress of the reaction can be followed by withdrawing aliquots at various times, quenching the reaction by rapid cooling and dilution, and titrating the total acid content with a standardized base.
Methodology:
-
Reaction Setup: Mix known volumes of a standard acid solution (e.g., 0.5 M HCl) and the orthoester in a thermostated bath.
-
Sampling: At timed intervals, withdraw a fixed volume (e.g., 5 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing ice-cold water to stop the reaction.
-
Titration: Titrate the quenched solution with a standardized NaOH solution using an indicator like phenolphthalein.
-
Data Analysis: The volume of NaOH consumed at time t (Vt) is proportional to the concentration of benzoic acid formed plus the initial acid catalyst. The rate constant can be calculated from the integrated rate law expressed in terms of titration volumes.
Conclusion
The hydrolysis of this compound in aqueous solution is a well-defined process governed by a specific acid-catalyzed A-1 mechanism. The rate is highly dependent on pH and the electronic properties of substituents on the aromatic ring. Kinetic analysis via spectrophotometry provides a robust method for determining reaction rates, while studies of substituent and solvent isotope effects offer definitive proof of the carboxonium ion intermediate, a hallmark of the A-1 pathway. This comprehensive understanding is essential for the effective application of this compound in scientific and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. osti.gov [osti.gov]
- 5. egyankosh.ac.in [egyankosh.ac.in]
An In-Depth Technical Guide to the Key Spectral Data of Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trimethyl orthobenzoate. Detailed experimental protocols and a visual representation of the structural elucidation process are included to support researchers in their analytical and synthetic endeavors.
Core Spectral Data
The structural integrity and purity of this compound can be unequivocally determined through a combination of spectroscopic techniques. The following sections present the key spectral data acquired through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by two distinct regions corresponding to the aromatic and methoxy (B1213986) protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Multiplet | 2H | Aromatic (ortho-protons) |
| 7.42 - 7.29 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~3.13 | Singlet | 9H | Methoxy (3 x -OCH₃) |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~138.0 | Aromatic (quaternary carbon, C-1) |
| ~129.5 | Aromatic (CH) |
| ~128.0 | Aromatic (CH) |
| ~126.5 | Aromatic (CH) |
| ~113.0 | Orthoester Carbon (C(OCH₃)₃) |
| ~51.0 | Methoxy (-OCH₃) |
Table 2: ¹³C NMR spectral data for this compound. Note: Specific assignments of the aromatic CH carbons may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3030 | Medium | Aromatic C-H Stretch |
| ~2950 - 2840 | Strong | Aliphatic C-H Stretch (Methoxy) |
| ~1450 | Medium | Aromatic C=C Stretch |
| ~1270 - 1230 | Strong | C-O Stretch (Orthoester) |
| ~1100 - 1020 | Strong | C-O Stretch (Orthoester) |
| ~750 - 700 | Strong | Aromatic C-H Bend (Out-of-plane) |
Table 3: Key IR absorption peaks for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~10 | [M]⁺ (Molecular Ion) |
| 151 | 100 | [M - OCH₃]⁺ (Base Peak) |
| 105 | ~47 | [C₆H₅CO]⁺ |
| 77 | ~24 | [C₆H₅]⁺ |
Table 4: Mass spectrometry fragmentation data for this compound.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific instrument and sample.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each frequency.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, commonly using electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Structural Elucidation Workflow
The combination of NMR, IR, and MS data allows for the comprehensive structural elucidation of this compound. The logical flow of this process is illustrated in the diagram below.
References
Solubility Profile of Trimethyl Orthobenzoate in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl orthobenzoate, a versatile reagent used in various organic syntheses, including the preparation of pharmaceuticals like nintedanib. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products. While extensive quantitative solubility data is not widely published, this document outlines the known qualitative solubility and provides a detailed, standardized experimental protocol for determining precise solubility in a range of common laboratory solvents.
Introduction to this compound
This compound, with the chemical formula C₆H₅C(OCH₃)₃, is a clear, colorless liquid. It is known to be sensitive to moisture and is generally classified as soluble in organic solvents.[1][2] Orthoesters as a class are typically very slightly soluble in water but are miscible with or soluble in organic solvents.[3] This guide aims to provide a practical framework for researchers to establish quantitative solubility data for this compound in solvents relevant to their specific applications.
Qualitative and Quantitative Solubility Data
Currently, publicly available quantitative data on the solubility of this compound is limited. The information available is primarily qualitative. For instance, it has been noted to be slightly soluble in chloroform (B151607) and methanol.[4] The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data in various common laboratory solvents. The selection of solvents is based on their common use in organic synthesis and drug development, spanning a range of polarities.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Acetone | Polar Aprotic | Soluble | Data to be determined experimentally |
| Acetonitrile | Polar Aprotic | Soluble | Data to be determined experimentally |
| Chloroform | Nonpolar | Slightly Soluble[4] | Data to be determined experimentally |
| Dichloromethane (DCM) | Nonpolar | Soluble | Data to be determined experimentally |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data to be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data to be determined experimentally |
| Ethanol | Polar Protic | Soluble | Data to be determined experimentally |
| Ethyl Acetate | Moderately Polar | Soluble | Data to be determined experimentally |
| Hexane | Nonpolar | Likely Soluble | Data to be determined experimentally |
| Isopropanol | Polar Protic | Soluble | Data to be determined experimentally |
| Methanol | Polar Protic | Slightly Soluble[4] | Data to be determined experimentally |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data to be determined experimentally |
| Toluene | Nonpolar | Soluble | Data to be determined experimentally |
| Water | Polar Protic | Very Slightly Soluble[3] | Data to be determined experimentally |
Experimental Protocol for Determining Thermodynamic Solubility
The following detailed methodology is based on the widely accepted shake-flask method for determining the equilibrium solubility of a liquid compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to ensure that the concentration of the solute in the solvent reaches a constant value, indicating that equilibrium has been achieved.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved this compound to settle.
-
To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.
-
-
Sample Collection:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.
-
-
Quantification:
-
Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.
-
Analysis: Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
HPLC Method: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Then, inject the saturated solution sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
UV-Vis Spectroscopy Method: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to create a calibration curve. Measure the absorbance of the saturated solution sample (appropriately diluted if necessary) and determine its concentration.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).
-
Logical Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." As a moderately polar molecule, it is expected to be more soluble in solvents with similar polarity. Factors such as temperature can also significantly influence solubility, though this relationship needs to be determined experimentally for each solvent system. For many solids and liquids, solubility tends to increase with temperature.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. While comprehensive quantitative data is not yet available in the literature, the provided experimental protocol offers a robust method for researchers to determine this critical parameter in their laboratories. The structured data table serves as a useful tool for compiling and comparing solubility data across a range of common laboratory solvents, aiding in the optimization of synthetic and formulation processes.
References
The Orthoester Functional Group: A Deep Dive into Reactivity and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, represents a versatile and highly reactive moiety in organic chemistry. Its unique electronic structure renders it susceptible to acid-catalyzed hydrolysis, a property that has been ingeniously exploited in a multitude of applications, ranging from protecting group strategies in complex total synthesis to the design of sophisticated, pH-sensitive drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing orthoester reactivity, detailed experimental methodologies, and a summary of quantitative data to aid in the rational design and application of this functional group.
Core Reactivity: The Hydrolysis Pathway
The hallmark of orthoester reactivity is its facile hydrolysis under acidic conditions to yield an ester and two equivalents of alcohol.[1][2] This reaction is notably stable under neutral and alkaline pH, providing a wide operational window for its application.[2][3] The hydrolysis proceeds through a stepwise, acid-catalyzed mechanism, which is crucial for understanding and controlling its reaction kinetics.
The general mechanism for the acid-catalyzed hydrolysis of an orthoester involves three key stages:
-
Protonation: The reaction is initiated by the protonation of one of the alkoxy oxygen atoms by an acid catalyst.[4]
-
Formation of a Carboxonium Ion: The protonated orthoester then eliminates a molecule of alcohol to form a resonance-stabilized dialkoxycarboxonium ion. This step is often the rate-determining step in the hydrolysis of many orthoesters.[4][5]
-
Nucleophilic Attack by Water and Decomposition: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. The resulting hemiorthoester intermediate is unstable and rapidly decomposes to the final ester and another molecule of alcohol.[4]
The rate of hydrolysis is highly dependent on the pH of the medium, with significantly faster rates observed in acidic environments.[6][7][8] This pH sensitivity is a key feature leveraged in applications such as drug delivery, where the acidic microenvironment of endosomes or tumors can trigger the release of a therapeutic agent from an orthoester-containing prodrug or polymer matrix.[6][9][10][11][12][13]
dot
Caption: Acid-catalyzed hydrolysis mechanism of an orthoester.
Quantitative Analysis of Hydrolysis Kinetics
The rate of orthoester hydrolysis is influenced by several factors, including the structure of the orthoester, the pH of the medium, and the temperature. The electronic nature of the substituents on the orthoester plays a significant role; electron-donating groups tend to stabilize the intermediate carboxonium ion, thus accelerating the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.[7][8]
The pH-sensitivity of various orthoester-based compounds has been systematically studied, revealing that simple chemical modifications near the orthoester core can lead to major effects on both the rate and extent of hydrolysis.[6] This tunability is critical for designing drug delivery systems with precise release profiles.[6][14] For instance, some five-membered cyclic orthoesters exhibit complete stability at neutral pH but undergo complete hydrolysis within minutes at pH 4.5–5.5.[9]
| Orthoester Substituent (R) | Half-life (t₁/₂) at pH 7 | Half-life (t₁/₂) at pH 1 | Reference |
| -CH₃ | 10 min | - | [7] |
| -Triazolium | - | >10000 min | [7][8] |
Table 1: Influence of Substituent on Orthoester Hydrolysis Half-life. This table illustrates the dramatic effect of the substituent at the bridgehead carbon on the rate of hydrolysis. Electron-rich groups like methyl accelerate hydrolysis, while electron-deficient groups like a triazolium moiety significantly stabilize the orthoester, even under strongly acidic conditions.
Applications in Organic Synthesis
Beyond their role in drug delivery, orthoesters are valuable intermediates and protecting groups in organic synthesis.
Protecting Group Chemistry
Orthoesters serve as robust protecting groups for carboxylic acids and esters.[1][15] They are stable to a wide range of nucleophilic and basic conditions, making them ideal for multi-step syntheses where other functional groups need to be manipulated.[15] The bicyclic "OBO" (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) group is a common example, offering base stability and mild cleavage conditions.[1] A more recent development, the "DMOBO" group, is formed 85 times faster and is 36 times more stable towards aqueous hydrolysis than the traditional OBO group.[16]
Caption: pH-triggered drug release from a poly(ortho ester) carrier.
Experimental Protocols
General Procedure for Orthoester Synthesis: Pinner Reaction
The Pinner reaction is a traditional method for synthesizing orthoesters from nitriles and alcohols in the presence of an acid catalyst. [1] Materials:
-
Nitrile (R-CN)
-
Anhydrous alcohol (R'-OH)
-
Anhydrous hydrogen chloride (HCl)
-
Anhydrous, nonpolar solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the nitrile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Bubble anhydrous HCl gas through the solution until one equivalent has been added.
-
Add a three-fold excess of the anhydrous alcohol to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by the precipitation of ammonium (B1175870) chloride.
-
Upon completion, filter the reaction mixture to remove the ammonium chloride.
-
The filtrate is then concentrated under reduced pressure to yield the crude orthoester.
-
Purification can be achieved by distillation under reduced pressure.
Note: This reaction is sensitive to moisture, and all reagents and glassware must be thoroughly dried. A common side reaction is the conversion of the alcohol to the corresponding alkyl chloride. [1]
General Procedure for Acid-Catalyzed Deprotection of an Orthoester
Materials:
-
Orthoester-protected compound
-
Mild aqueous acid (e.g., dilute HCl, acetic acid in water/THF)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the orthoester-protected compound in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of a mild acid.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected carboxylic acid or ester.
-
Further purification can be performed by chromatography or recrystallization if necessary.
This guide provides a foundational understanding of the reactivity and utility of the orthoester functional group. For specific applications, further optimization of reaction conditions and detailed kinetic studies may be required. The inherent tunability of orthoester stability and reactivity continues to make it a valuable tool for chemists in both academic and industrial research.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Polyorthoesters | PolyVation [polyvation.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cd-bioparticles.net [cd-bioparticles.net]
- 11. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-sensitive nanogels with ortho ester linkages prepared via thiol-ene click chemistry for efficient intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
Trimethyl Orthobenzoate: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobenzoate (TMOB), with the chemical formula C₆H₅C(OCH₃)₃, is an orthoester of benzoic acid. It serves as a versatile intermediate in organic synthesis, finding applications in the formation of esters and as a protecting group for certain functional groups.[1] Given its utility in multi-step synthetic processes, particularly in the pharmaceutical industry, a thorough understanding of its stability and degradation profile is crucial for ensuring the quality, efficacy, and safety of the final drug product. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to assist researchers and drug development professionals in designing robust formulations and analytical methods.
Stability Profile of this compound
This compound is a colorless liquid that is stable under standard temperature and pressure. However, its stability is significantly influenced by environmental factors, particularly moisture. The orthoester functional group is inherently susceptible to hydrolysis, a characteristic that dictates its handling and storage requirements.
Table 1: Summary of this compound Stability
| Condition | Stability | Notes |
| pH | Unstable in acidic and basic conditions. More stable at neutral pH. | Hydrolysis is catalyzed by both acids and bases. |
| Moisture | Highly sensitive. | Hydrolyzes in the presence of water.[2][3] Anhydrous storage conditions are necessary.[4] |
| Temperature | Relatively stable at ambient temperatures. | High temperatures can induce thermal degradation. |
| Oxidizing Agents | Incompatible. | Susceptible to oxidation.[2] |
| Light | Data not available. Photostability studies are recommended. |
Degradation Pathways
The degradation of this compound can proceed through several pathways, with hydrolysis being the most prominent. Thermal and oxidative degradation can also occur under specific conditions.
Hydrolytic Degradation
The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[5] In the presence of water and an acid catalyst, the orthoester is converted to methyl benzoate (B1203000) and methanol. The reaction proceeds through a series of protonation and elimination steps, leading to the formation of a stable ester. While base-catalyzed hydrolysis is also possible, the acid-catalyzed pathway is generally more facile for orthoesters.
References
An In-depth Technical Guide to the Safe Handling and Storage of Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling and storage of trimethyl orthobenzoate (CAS No. 707-07-3). Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of the chemical.
Chemical Identification and Properties
This compound, also known as (trimethoxymethyl)benzene, is a combustible and moisture-sensitive liquid.[1][2] It is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1][2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H14O3 | [1][2][6] |
| Molecular Weight | 182.22 g/mol | [1][5][6] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 87 - 88 °C @ 7-9 hPa | [1][7][8] |
| Flash Point | 82 °C / 179.6 °F (closed cup) | [1][2][3][4][7][8] |
| Density | ~1.061 g/cm³ | [1][8] |
| Stability | Stable under normal temperatures and pressures; moisture sensitive. | [1][2][7][8] |
Hazard Identification and Classification
Understanding the hazards associated with this compound is the foundation of its safe handling.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][5][6][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][5][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4][5][9] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
-
Engineering Controls : Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when heating or aerosolizing the substance.[1][6][11] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Personal Protective Equipment (PPE) : The following PPE should be worn when handling this compound:
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][11]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[1][8] Gloves should be inspected before use.[11] Wear a lab coat or other protective clothing to prevent skin contact.[1][11]
-
Respiratory Protection : Under normal use with adequate ventilation, respiratory protection is not typically required.[2][6] For large-scale operations, emergency situations, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
-
Safe Handling and Storage Procedures
Proper procedures are crucial to prevent accidents and maintain chemical purity.
-
Handling :
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][11]
-
Keep away from sources of ignition.[1]
-
Due to its moisture sensitivity, store under an inert atmosphere (e.g., nitrogen or argon) to maintain integrity.[7][8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and water/moisture.[1][8][12]
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3] Get medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing and shoes.[1] Get medical attention.[1][2][3] |
| Inhalation | Remove to fresh air.[1][2][3] If not breathing, give artificial respiration.[1][2][3] If breathing is difficult, give oxygen.[1] Get medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting.[2][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Get immediate medical attention.[1][3] |
Accidental Release and Firefighting Procedures
A clear plan for emergencies is essential for laboratory safety.
-
Accidental Release Measures :
-
Personal Precautions : Ensure adequate ventilation.[3] Evacuate personnel to safe areas.[11] Wear appropriate PPE as described in Section 3.[3][11]
-
Containment : Prevent further leakage or spillage if safe to do so.[2][11]
-
Clean-Up : Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, vermiculite).[1][2][3] Collect and place it in a suitable, closed container for disposal.[1][3][11] Do not let the chemical enter drains.[11]
-
-
Firefighting Measures :
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), chemical foam, or water spray/mist to cool closed containers.[1][2][3][11]
-
Unsuitable Extinguishing Media : Do not use solid streams of water.
-
Specific Hazards : The material is combustible and containers may explode when heated.[2][3] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[1][2][3]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]
-
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Contact a licensed professional waste disposal service to dispose of this material.[11] Do not empty into drains or release into the environment.[2][3][11]
Toxicological and Ecological Information
-
Toxicological Information : The toxicological properties of this compound have not been fully investigated.[1] It is known to cause skin, eye, and respiratory irritation.[1] No components are listed as carcinogens by ACGIH, IARC, NTP, or CA Prop 65.[1]
-
Ecological Information : No specific ecological hazard information is available. It is advised not to release the material into the environment.[3] The substance is a volatile organic compound (VOC) and is not expected to persist in the environment.[2]
This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's environmental health and safety department for site-specific guidance.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 98 707-07-3 [sigmaaldrich.com]
- 5. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.de [fishersci.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | 707-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Material Safety of Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive material safety data for trimethyl orthobenzoate (CAS No. 707-07-3), a versatile laboratory chemical. The following sections detail its physical and chemical properties, hazard classifications, handling procedures, and emergency response protocols, compiled from various safety data sheets.
Data Presentation
The quantitative and qualitative data regarding the safety of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [2][5][6] |
| Odor | No information available | [2][5] |
| Boiling Point | 87-88 °C @ 7 mmHg | [1][7][8] |
| 115 °C @ 25 mmHg | [6] | |
| Density | 1.061 g/mL @ 25 °C | [1][7][8][9] |
| Refractive Index | n20/D 1.489 | [1][8] |
| Flash Point | 82 °C (179.6 °F) | [1][5][9] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [2][5] |
| Solubility | Soluble in organic solvents. | [7] |
Table 2: Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[9][10][11][12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][10][12] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][10][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][10][12] |
| Signal Word | Warning | [3][9][10][13] |
Table 3: Fire and Explosion Hazard Data
| Parameter | Information |
| Extinguishing Media | Use foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.[2][5][12] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂)[5][13] |
| Special Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][13] |
| Unusual Fire and Explosion Hazards | Containers may explode when heated. Vapors may form explosive mixtures with air.[3][13] |
Table 4: Toxicological Information
| Effect | Finding |
| Acute Toxicity | No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[2][5][10][13] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4][5][13] |
| Respiratory Sensitization | No data available.[2] |
| Skin Sensitization | No information available.[13] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[5][13] |
| Germ Cell Mutagenicity | No data available.[10] |
| Reproductive Toxicity | No data available.[10] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4][10][13] |
Table 5: Exposure Controls and Personal Protective Equipment
| Control Parameter | Specification |
| Engineering Measures | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[3][6][13] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5][13] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5][6] |
| Respiratory Protection | No protective equipment is needed under normal use conditions. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded.[3][5] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product. Do not eat, drink or smoke when using this product.[3][13] |
Experimental Protocols
Standard Safety Data Sheets do not typically provide detailed, proprietary experimental protocols for the determination of physical, chemical, or toxicological properties. The data presented are derived from standardized testing methods mandated by regulatory bodies.
However, a generalized experimental protocol for the safe handling of this compound in a laboratory setting is provided below, based on compiled safety information.
Standard Laboratory Protocol for Safe Handling of this compound
-
Preparation and Precautionary Measures:
-
Before handling, ensure that the Safety Data Sheet has been read and understood.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Verify that an eyewash station and safety shower are accessible and operational.[13]
-
Don the required Personal Protective Equipment (PPE): chemical safety goggles, nitrile gloves, and a lab coat.[3][5]
-
-
Handling and Dispensing:
-
Ground all equipment to prevent static discharge, as the material is a combustible liquid.[13]
-
Keep the container tightly closed when not in use to prevent exposure to moisture, as the compound is moisture-sensitive.[2][5]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[5][13]
-
Avoid breathing vapors or mist.[13]
-
Avoid contact with skin and eyes.[5]
-
If transferring, use non-sparking tools.[6]
-
-
Storage:
-
Accidental Release:
-
Disposal:
Visualizations
The following diagrams illustrate key safety-related workflows and information for this compound.
Caption: GHS Hazard classification for this compound.
Caption: First aid workflow for accidental exposure.
Caption: Workflow for handling an accidental spill.
References
- 1. nbinno.com [nbinno.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.de [fishersci.de]
- 4. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound 98 707-07-3 [sigmaaldrich.com]
- 9. 707-07-3 this compound AKSci 9303AL [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | 707-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Trimethyl Orthobenzoate: A Technical Guide to Laboratory Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards and toxicity of trimethyl orthobenzoate in a laboratory setting. The information is compiled to ensure safe handling, storage, and emergency response, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound, with CAS number 707-07-3, is a combustible, colorless liquid.[1][2] It is known to be moisture-sensitive.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄O₃ | [2][4][5] |
| Molecular Weight | 182.22 g/mol | [1][3][4][5] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 87-88 °C @ 7 mmHg | [1][3][6] |
| Density | 1.061 g/mL at 25 °C | [3][6] |
| Flash Point | 82 °C / 179.6 °F | [5][7] |
| Refractive Index | n20/D 1.489 | [3] |
| Solubility | Soluble in organic solvents.[6] No information available on water solubility.[5] | |
| Stability | Stable under normal temperatures and pressures.[1] Sensitive to moisture.[1][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[7] The primary hazards are its combustibility and its irritant effects on the skin, eyes, and respiratory system.[1][2][4][7]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | References |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [7][8][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4][7][8][10] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][4][7][8][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][4][7][8][10] |
Signal Word: Warning[7][8][10]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][11] No acute toxicity data, such as LD50 or LC50 values, are currently available.[1][2] However, the available information consistently indicates that it is an irritant.
Summary of Toxicological Effects
| Exposure Route | Effect | References |
| Inhalation | May cause respiratory tract irritation.[1][2][4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][7] | |
| Skin Contact | Causes skin irritation.[1][2][4][7] | |
| Eye Contact | Causes serious eye irritation.[1][2][4][7] | |
| Ingestion | The toxicological properties have not been fully investigated, but it may cause digestive tract irritation.[1] | |
| Chronic Exposure | No information found.[1] | |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1] | |
| Sensitization | No information available.[7] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical hazard assessment.
General Methodology for Key Experiments:
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step.
-
Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of an animal and observing for signs of erythema and edema at specified intervals.
-
Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an animal, and the degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical structure and a general workflow for handling hazardous chemicals in a laboratory setting.
Caption: Chemical structure of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nbinno.com [nbinno.com]
- 4. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.de [fishersci.de]
- 6. chemwhat.com [chemwhat.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 707-07-3 this compound AKSci 9303AL [aksci.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols: Trimethyl Orthobenzoate as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups is a cornerstone of success. The selective masking of reactive functional groups, such as diols, is often necessary to prevent undesired side reactions during transformations elsewhere in the molecule. Trimethyl orthobenzoate has emerged as a valuable reagent for the protection of 1,2- and 1,3-diols, forming stable cyclic acetals known as 2-phenyl-1,3-dioxolanes and 2-phenyl-1,3-dioxanes, respectively.
This application note provides a comprehensive overview of the use of this compound as a diol protecting group, detailing the reaction mechanism, experimental protocols for protection and deprotection, and quantitative data to guide synthetic strategy. The resulting protected diols are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under mild acidic conditions.
Reaction Mechanism
The protection of diols with this compound is an acid-catalyzed reaction. The mechanism involves the initial protonation of one of the methoxy (B1213986) groups of the orthoester, making it a good leaving group (methanol). The resulting oxonium ion is then attacked by one of the hydroxyl groups of the diol. This process is repeated, leading to the formation of a cyclic acetal (B89532) and the elimination of three molecules of methanol. The reaction is driven to completion by the removal of methanol, often through azeotropic distillation.
Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis. Protonation of one of the oxygens in the dioxane or dioxolane ring, followed by nucleophilic attack of water, leads to ring opening and eventual regeneration of the diol and benzaldehyde.
Experimental Protocols
General Protocol for the Protection of a 1,3-Diol
This protocol is adapted from the protection of pentane-1,3,5-triol with benzaldehyde, a similar reaction.[1]
Materials:
-
1,3-Diol (e.g., pentane-1,3,5-triol)
-
This compound (1.1 - 2.0 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, CSA) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate (B86663) (optional, as a dehydrating agent)
Procedure:
-
To a solution of the 1,3-diol in the anhydrous solvent, add the acid catalyst.
-
Add this compound to the mixture.
-
If using a dehydrating agent like anhydrous sodium sulfate, add it to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.[1]
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Filter the mixture if a solid dehydrating agent was used.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for the Deprotection of a 2-Phenyl-1,3-dioxane/dioxolane
Deprotection is typically achieved through acid-catalyzed hydrolysis.
Materials:
-
Protected diol (2-phenyl-1,3-dioxane or -dioxolane derivative)
-
Aqueous acidic solution (e.g., dilute HCl, acetic acid in water, or a Lewis acid in a wet solvent)
-
Organic solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the protected diol in a suitable organic solvent.
-
Add the aqueous acidic solution. The concentration of the acid and the reaction temperature will depend on the lability of the protecting group and the presence of other acid-sensitive functionalities in the molecule.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Quantitative Data
The following tables summarize representative quantitative data for the protection and deprotection of diols.
Table 1: Protection of Diols with this compound and Analogous Reagents
| Diol Substrate | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pentane-1,3,5-triol | Benzaldehyde (2 eq.) | p-TsOH | CH₂Cl₂ | RT | 24 | 85 | [1] |
| N-carbamate-protected amino vicinal diols | This compound | BF₃·OEt₂ | CH₂Cl₂ | Reflux | 2-7 | 87-94 | [2] |
| Methyl-α-D-mannopyranoside | Phenanthrene-9,10-quinone / Trimethyl orthoformate | CSA | Methanol | Reflux | 72 | 67 | [3] |
Table 2: Deprotection of 2-Phenyl-1,3-dioxolanes and Dioxanes
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 min | Quantitative | [4][5] |
| General Aldehydes & Ketones (as 1,3-dioxanes) | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | RT | Varies | High | |
| General Aldehydes & Ketones (as 1,3-dioxanes) | Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | RT | Varies | High | |
| General Aldehydes & Ketones (as 1,3-dioxanes) | Iodine (catalytic) | Acetone | RT | Minutes | Excellent | |
| 2-Benzofuran derivative with 1,3-dioxane | p-Toluenesulfonic acid | Methanol/Water (4:1) | - | - | 87 | [1] |
Note: Data for general aldehydes and ketones with Lewis acids and iodine are extrapolated from methods used for standard 1,3-dioxanes and may require optimization for specific substrates.
Diagrams
The following diagrams illustrate the key mechanistic pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Notes and Protocols for Esterification Using Trimethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a vast array of compounds, from pharmaceuticals to materials. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. However, the reversible nature of this reaction often limits product yield due to the formation of water as a byproduct. To overcome this equilibrium limitation, water must be removed from the reaction mixture. One effective method to achieve this is the use of orthoesters, such as trimethyl orthobenzoate, as dehydrating agents.[1]
This compound reacts with the water generated during esterification to form methyl benzoate (B1203000) and methanol (B129727). This process effectively sequesters water, driving the equilibrium towards the formation of the desired ester product and leading to higher yields.[2][3] These application notes provide a detailed, step-by-step protocol for the esterification of carboxylic acids using this compound as a water scavenger.
Data Presentation
The following table summarizes representative yields for the esterification of various carboxylic acids with methanol using the described protocol.
| Carboxylic Acid | Product Ester | Representative Yield (%) |
| Benzoic Acid | Methyl Benzoate | 92 |
| 4-Nitrobenzoic Acid | Methyl 4-Nitrobenzoate | 88 |
| Acetic Acid | Methyl Acetate | 85 |
| Cyclohexanecarboxylic Acid | Methyl Cyclohexanecarboxylate | 90 |
| Phenylacetic Acid | Methyl Phenylacetate | 91 |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification efficiency.
Experimental Protocols
This protocol details the esterification of a generic carboxylic acid with an alcohol using this compound as a dehydrating agent. A specific example for the synthesis of methyl benzoate from benzoic acid and methanol is provided in parentheses.
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Alcohol (e.g., Methanol, anhydrous)
-
This compound
-
Strong acid catalyst (e.g., concentrated Sulfuric acid or p-Toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., Toluene (B28343) or Dichloromethane (B109758), if necessary)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq; e.g., 6.1 g of benzoic acid).
-
Add the alcohol in excess (e.g., 20 mL of methanol). The alcohol can often serve as the solvent. If the carboxylic acid is not soluble in the alcohol, a co-solvent like anhydrous toluene can be used.
-
Add this compound (1.1 - 1.5 eq).
-
Carefully add a catalytic amount of a strong acid (e.g., 0.1 mL of concentrated sulfuric acid).
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-6 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Transfer the cooled mixture to a separatory funnel containing water or a dilute aqueous solution.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel, depending on the physical properties of the ester.
-
Visualizations
Logical Relationship in Esterification with this compound
Caption: Logical flow of the esterification reaction enhanced by this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for esterification.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of acid-catalyzed esterification with water removal by this compound.
References
Application Notes and Protocols: Trimethyl Orthobenzoate as a Dehydrating Agent in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the efficient removal of water is crucial for driving condensation reactions to completion. Water, often a byproduct of these reactions, can lead to reversible reactions, decreased yields, and the formation of undesirable side products. Trimethyl orthobenzoate [C₆H₅C(OCH₃)₃] is a versatile reagent that serves not only as a precursor in various chemical transformations but also as an effective dehydrating agent, or water scavenger. Its reaction with water is irreversible, producing methyl benzoate (B1203000) and methanol (B129727), effectively removing water from the reaction medium and shifting the equilibrium towards the desired product.
These application notes provide a detailed protocol for the use of this compound as a dehydrating agent in a condensation reaction for the synthesis of a heterocyclic compound, a common scaffold in drug development.
Mechanism of Dehydration
This compound removes water through a hydrolysis reaction. In the presence of an acid catalyst, which is often present in condensation reactions or can be added, the orthoester is protonated, making it more susceptible to nucleophilic attack by water. The subsequent elimination of methanol molecules and the formation of a stable ester (methyl benzoate) is a thermodynamically favorable process that effectively sequesters water.
Applications in Drug Development
The synthesis of heterocyclic compounds is a cornerstone of drug discovery, as these structures are prevalent in a vast array of therapeutic agents. The protocol detailed below describes the synthesis of a triazolopyrazine derivative, a class of compounds investigated for various biological activities. In this synthesis, this compound plays a critical role in facilitating the cyclocondensation by removing the water formed during the reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine using this compound as a dehydrating agent.
| Reactant 1 | Reactant 2 (Dehydrating Agent) | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 2-chloro-3-hydrazinylpyrazine (B1583919) (0.8 g, 5.53 mmol) | This compound (5 mL, 29.1 mmol) | ~1:5.3 | 120 | 3 | 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine (1.35 g) | 100 |
Experimental Protocol
Synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine
This protocol details the cyclocondensation of 2-chloro-3-hydrazinylpyrazine with this compound, where the latter acts as both a reactant and a dehydrating agent to yield 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine.[4][5]
Materials:
-
2-chloro-3-hydrazinylpyrazine (0.8 g, 5.53 mmol)
-
This compound (5 mL, 29.1 mmol)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
To a round-bottom flask, add 2-chloro-3-hydrazinylpyrazine (0.8 g, 5.53 mmol).
-
Add this compound (5 mL, 29.1 mmol) to the flask.
-
The reaction mixture is stirred at 120 °C for 3 hours.[4][5]
-
After 3 hours, the reaction mixture is cooled to room temperature.
-
Upon cooling, a solid product should form.
-
The solid is filtered and washed with hexanes to afford the final product.[5]
-
The resulting product, 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine (1.35 g, 100% yield), is obtained as a beige solid.[5]
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is flammable; keep away from ignition sources.
Visualizations
Logical Relationship of Dehydration by this compound in Condensation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. WO2008055068A2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 5. CA2822776A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Trimethyl Orthobenzoate in Nintedanib Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nintedanib (B1663095) is a potent small-molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1] Its synthesis is a multi-step process involving the formation of key intermediates. Trimethyl orthobenzoate (CAS 707-07-3) plays a crucial role as a versatile building block in this synthesis.[2][3] It is primarily used in a condensation reaction to form a critical enol ether intermediate, which is a precursor to the final Nintedanib molecule. This document outlines the function of this compound in the synthesis of Nintedanib, provides detailed experimental protocols, and presents relevant quantitative data.
Role of this compound
In the synthesis of Nintedanib, this compound serves as a key reagent for the formation of a pivotal intermediate by reacting with an oxindole (B195798) derivative. The most common synthetic route involves the condensation of a 6-methoxycarbonyl-substituted oxindole with this compound.[1][4] This reaction is typically performed in the presence of acetic anhydride (B1165640).
The functions of this compound and acetic anhydride in this key step are twofold:
-
Formation of the Methylene (B1212753) Bridge: this compound reacts with the activated methylene group at the C3 position of the oxindole ring to form a methoxyphenylmethylene group.[5][6]
-
Activation of the Oxindole Scaffold: Acetic anhydride acts as both a solvent and a reagent, leading to the N-acetylation of the oxindole. This acetylation activates the molecule for the condensation reaction with this compound.[1][4][7]
The resulting intermediate, often referred to as an "enol ether" or a "methylene" derivative, is then reacted with the aniline (B41778) side chain in a subsequent step to yield Nintedanib.[4][6]
Experimental Protocols
Below are detailed methodologies for the key condensation reaction involving this compound in the synthesis of a Nintedanib intermediate. The protocols are based on published synthetic routes.[7]
Protocol 1: Synthesis of Methyl-1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate
This protocol details the reaction of a chloroacetyl-substituted oxindole with this compound in toluene (B28343).
Materials:
-
Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate
-
Toluene
-
Acetic anhydride
-
This compound
-
Ethyl acetate (B1210297)
Procedure:
-
Suspend Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate (12.0 g, 0.045 mol) in toluene (60 ml) at ambient temperature.
-
Add acetic anhydride (16.2 g, 0.157 mol) to the suspension.
-
Heat the mixture to reflux (not less than 104°C).
-
Add this compound (20.0 g, 0.108 mol) over a period of 40-60 minutes.
-
Maintain heating at reflux for 3 hours. During this time, volatile components of the reaction mixture can be distilled off and replaced with fresh toluene to maintain a constant volume.
-
Cool the mixture to 0-5°C and stir for 1 hour.
-
Isolate the solid product by filtration.
-
Wash the solid sequentially with toluene (14 ml) and a mixture of toluene (8 ml) and ethyl acetate (8 ml).
-
Dry the product to obtain the desired intermediate as fawn or yellow crystals.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of the key Nintedanib intermediate using this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of Nintedanib Intermediate
| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate | Toluene | Reflux (≥104) | 3 | 87.3 | [7] |
| Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate | Xylene | Reflux | 4 | 81.0 | [7] |
| 4-(benzyl acetate-2-yl)-3-nitrobenzoate | Acetic Anhydride | Reflux | 8 | 71.4 | [6] |
| 2-oxoindole-6-methyl formate | Toluene | 120-125 | 5 | 48.9 | [8] |
| 2-oxoindole-6-methyl formate | Xylene | 120-130 | >5 | 79.29 | [8] |
Table 2: Molar Ratios of Reactants
| Starting Material | Molar Ratio (Starting Material : this compound : Acetic Anhydride) | Reference |
| Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate | 1 : 2.4 : 3.5 | [7] |
| 4-(R acetate-2-yl)-3-nitrobenzoate | 1 : 3-5 | [6][9] |
| 2-oxoindole-6-methyl formate | 1 : (Not Specified) : 4.4 | [8] |
| 2-oxoindole-6-methyl formate | 1 : (Not Specified) : 9 | [8] |
Visualizations
Diagram 1: Synthesis of a Key Nintedanib Intermediate
Caption: Reaction pathway for the synthesis of a key Nintedanib intermediate.
References
- 1. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 6. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 9. US9856215B2 - Preparation method of Nintedanib - Google Patents [patents.google.com]
Application Notes and Protocols: Acid-Catalyzed Reactions of Trimethyl Orthobenzoate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acid-catalyzed reactions between trimethyl orthobenzoate and various alcohols. This reaction is a versatile method for the formation of ethers and other valuable organic synthons. The protocols detailed below are intended to serve as a foundational guide for laboratory experimentation.
Introduction
This compound (TMB) is an orthoester that serves as a valuable reagent in organic synthesis. Its reaction with alcohols under acidic conditions provides a pathway for the formation of unsymmetrical ethers. The reaction proceeds through a carbocation intermediate, and the nature of the catalyst and substrate can influence the product distribution, which may include the desired ether, trans-esterification products, or other side products. Understanding the interplay of catalysts, substrates, and reaction conditions is crucial for achieving high yields and selectivity. TMB is utilized in the synthesis of azaheterocycles such as pyrrolidines and piperidines and in the production of pharmaceutical agents like the antifibrotic drug Nintedanib.[1]
Reaction Mechanism and Pathway
The acid-catalyzed reaction of this compound with an alcohol generally proceeds through the following steps:
-
Protonation of the Orthoester: An acid catalyst protonates one of the methoxy (B1213986) groups of this compound, making it a good leaving group (methanol).
-
Formation of a Dioxolenium Ion: The departure of a methanol (B129727) molecule leads to the formation of a resonance-stabilized dioxolenium cation.
-
Nucleophilic Attack by Alcohol: The alcohol attacks the electrophilic carbon of the dioxolenium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield a mixed orthoester.
-
Further Reaction and Ether Formation: Under the reaction conditions, the mixed orthoester can eliminate two more molecules of methanol to form the final ether product.
Competitive reactions can occur, such as the formation of O-acetylated products and dimeric ethers, particularly depending on the catalyst and reaction conditions.[2]
Caption: General mechanism of acid-catalyzed reaction.
Data Presentation: Reaction of Orthoesters with Alcohols
The following table summarizes the results from the acid-catalyzed reaction of various orthoesters with allylic and benzylic alcohols. While not exclusively for this compound, it provides valuable insights into the influence of different acid catalysts on product distribution. The primary products observed are unsymmetrical ethers, O-acetylated compounds, and dimeric ethers.[2]
| Entry | Alcohol | Orthoester* | Catalyst | Time (hr) | Unsymmetrical Ether Yield (%) | O-Acetylated Product Yield (%) | Dimeric Ether Yield (%) |
| 1 | Cinnamyl alcohol | TEOA | MMKSF | 4 | 93 | - | 2 |
| 2 | Cinnamyl alcohol | TMOA | MMKSF | 4 | 90 | - | 5 |
| 3 | Cinnamyl alcohol | TEOA | MMK10 | 4 | 86 | 5 | - |
| 4 | Cinnamyl alcohol | TEOA | SiO₂ | 12 | 10 | 62 | - |
| 5 | Cinnamyl alcohol | TEOA | Amberlyst-15 | 12 | 72 | 5 | - |
| 6 | Cinnamyl alcohol | TEOA | BF₃·O(Et)₂ | 4 | 51 | 10 | - |
| 7 | Benzyl (B1604629) alcohol | TEOA | MMKSF | 4 | 90 | - | 5 |
| 8 | Benzyl alcohol | TMOA | MMKSF | 4 | 85 | - | 7 |
| 9 | Benzyl alcohol | TEOA | SiO₂ | 12 | 15 | 70 | 5 |
| 10 | 1-Phenylethanol | TEOA | MMKSF | 12 | 75 | 5 | - |
| 11 | 1-Phenylethanol | TEOA | SiO₂ | 12 | 10 | 78 | - |
*TEOA: Triethylorthoacetate, TMOA: Trimethylorthoacetate, MMKSF: Montmorillonite KSF, MMK10: Montmorillonite K10.[2]
Experimental Protocols
The following are generalized protocols for the acid-catalyzed reaction of this compound with different classes of alcohols.
Protocol 1: General Procedure for the Reaction with Primary and Secondary Alcohols
This protocol is adapted from a general procedure for the reaction of orthoesters with alcohols.[2]
Materials:
-
This compound (TMB)
-
Alcohol (e.g., benzyl alcohol, ethanol, isopropanol)
-
Acid catalyst (e.g., Montmorillonite KSF, SiO₂, Amberlyst-15, BF₃·O(Et)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Stirring apparatus
-
Nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol) and anhydrous solvent (5 mL).
-
Add the acid catalyst. For solid catalysts like Montmorillonite KSF or SiO₂, use approximately 30% by weight relative to the alcohol. For Lewis acids like BF₃·O(Et)₂, use a catalytic amount (e.g., 5-10 mol%).
-
Add this compound (2.0 mmol, 2 equivalents).
-
Stir the reaction mixture at room temperature or a specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a solid catalyst was used, filter the reaction mixture and wash the catalyst with DCM. If a soluble acid catalyst was used, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate solution).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: General experimental workflow.
Protocol 2: Reaction with Phenols
The reaction with phenols may require slightly different conditions due to the lower nucleophilicity of the phenolic hydroxyl group.
Materials:
-
This compound (TMB)
-
Phenol (B47542) or substituted phenol
-
Stronger acid catalyst (e.g., p-toluenesulfonic acid (PTSA), triflic acid)
-
High-boiling point solvent (e.g., toluene, xylenes)
-
Dean-Stark apparatus (optional, for removal of methanol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the phenol (1.0 mmol), this compound (2.0-3.0 mmol), and the solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 1-5 mol% of PTSA).
-
Heat the reaction mixture to reflux. The removal of methanol via the Dean-Stark trap can drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Factors Influencing Reaction Outcome
The outcome of the acid-catalyzed reaction of this compound with alcohols is dependent on several factors.
Caption: Factors affecting reaction outcome.
Catalyst:
-
Montmorillonite KSF and K10: These solid acid catalysts have shown excellent yields for the formation of unsymmetrical ethers with allylic and benzylic alcohols.[2]
-
SiO₂: This catalyst tends to favor the formation of O-acetylated products, especially with primary alcohols.[2]
-
BF₃·O(Et)₂: A common Lewis acid catalyst that can promote the reaction but may lead to a mixture of products.[2]
-
Amberlyst-15: A solid-phase resin catalyst that can be easily removed from the reaction mixture.[2]
Alcohol Substrate:
-
Primary Alcohols: Generally react well to form ethers, although O-acetylation can be a competitive side reaction with certain catalysts.[2]
-
Secondary Alcohols: The reaction may be slower due to increased steric hindrance.
-
Tertiary Alcohols: Prone to elimination side reactions under acidic conditions.
-
Phenols: Less nucleophilic than aliphatic alcohols and may require more forcing conditions or stronger acid catalysts.
Reaction Conditions:
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions. For many primary and secondary alcohols, the reaction proceeds efficiently at room temperature.[2]
-
Reaction Time: Typically ranges from a few hours to overnight, depending on the reactivity of the substrates and the catalyst used.[2]
Conclusion
The acid-catalyzed reaction of this compound with alcohols is a valuable transformation in organic synthesis. By carefully selecting the acid catalyst and optimizing the reaction conditions, researchers can achieve high yields of the desired ether products. These application notes and protocols provide a starting point for the successful implementation of this reaction in a laboratory setting. Further optimization may be required for specific substrate combinations.
References
Trimethyl Orthobenzoate: A Versatile Reagent for Acetal and Ketal Formation in Research and Drug Development
Application Note
Introduction
Trimethyl orthobenzoate (TMB) is an orthoester that serves as a valuable reagent in organic synthesis, particularly in the formation of acetals and ketals. These functional groups are crucial as protecting groups for aldehydes, ketones, and diols, finding extensive application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability of TMB to react under acidic conditions to form stable acetal (B89532) and ketal linkages, which can be subsequently cleaved under controlled acidic conditions, makes it an indispensable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the formation of acetals and ketals.
Application in Drug Development: Synthesis of Nintedanib
A notable application of this compound is in the synthesis of the antifibrotic drug Nintedanib.[1][2][3] In this multi-step synthesis, TMB is employed to facilitate the formation of a key enol ether intermediate.[1] The reaction of methyl 1-acetyl-oxindole-6-carboxylate with this compound and acetic anhydride (B1165640) proceeds in high yield (83-85%) to form methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate.[4] This transformation highlights the efficiency of TMB in constructing complex molecular architectures required for therapeutic agents.
Use as a Protecting Group
This compound is widely utilized as a protecting group for alcohols and phenols during synthetic procedures.[1] The formation of the corresponding acetal or ketal masks the reactive hydroxyl groups, preventing them from undergoing unwanted reactions while chemical transformations are carried out on other parts of the molecule.[5][6] The stability of the resulting acetal or ketal to a variety of reaction conditions, coupled with the ability to deprotect under specific acidic conditions, underscores the utility of TMB in multi-step organic synthesis.[7][8]
General Reaction Mechanism
The formation of acetals and ketals from alcohols/diols and carbonyl compounds using this compound proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of the orthoester, making it a good leaving group (methanol). Subsequent nucleophilic attack by an alcohol or a diol, followed by elimination of two more methanol (B129727) molecules, leads to the formation of the acetal or ketal. The overall reaction is driven to completion by the removal of the methanol byproduct.[9]
Caption: Acid-catalyzed formation of a cyclic acetal from a diol and this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the formation of acetals and ketals using this compound with representative substrates.
Protocol 1: Protection of a Diol - Synthesis of 2-Phenyl-1,3-dioxolane from Ethylene Glycol
This protocol describes the formation of a cyclic acetal, which serves as a protecting group for a 1,2-diol.
Materials:
-
Ethylene glycol
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene glycol (1.0 equiv) and anhydrous solvent.
-
Add this compound (1.1 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Protection of a Ketone - Synthesis of 1,1-Dimethoxy-1-phenylcyclohexane from Cyclohexanone (B45756)
This protocol details the formation of a ketal from a cyclic ketone.
Materials:
-
Cyclohexanone
-
This compound
-
Anhydrous methanol
-
Acid catalyst (e.g., hydrochloric acid in methanol or a Lewis acid)
-
Triethylamine or other non-nucleophilic base
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a clean, dry flask, dissolve cyclohexanone (1.0 equiv) in anhydrous methanol.
-
Add this compound (1.2 equiv).[7]
-
Add the acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC analysis.
-
Once the reaction is complete, neutralize the acid catalyst by adding a non-nucleophilic base such as triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ketal.
-
Purify by vacuum distillation if required.
Quantitative Data
The efficiency of acetal and ketal formation using this compound is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields from the literature.
| Substrate(s) | Product | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Methyl 1-acetyl-oxindole-6-carboxylate | Methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate | Acetic anhydride | Toluene | - | 130-140 | 83-85 | [4] |
| N-carbamate-protected amino vicinal diols | Regio- and stereoselective prolinol derivatives | BF₃·OEt₂ | CH₂Cl₂ | 2-7 | Reflux | 87-94 | [10] |
| Pyrrole | 5-Phenyl-4,6-dipyrrin | Dichloroacetic acid | CH₂Cl₂ | 0.5 | 0 | 51 | [10] |
Logical Workflow for Acetal/Ketal Protection
The following diagram illustrates the general workflow for utilizing this compound as a protecting agent in a multi-step synthesis.
References
- 1. This compound | 707-07-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib) - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Application Notes and Protocols: Johnson-Claisen Rearrangement with Orthoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, specifically yielding γ,δ-unsaturated esters from the reaction of allylic alcohols with orthoesters.[1][2][3] This[2][2]-sigmatropic rearrangement is particularly valuable in organic synthesis and drug development due to its ability to introduce functionality and create stereocenters with a high degree of control.[4][5] The in situ generation of a ketene (B1206846) acetal (B89532) intermediate from the allylic alcohol and orthoester avoids the need to handle potentially unstable vinyl ethers.[4] This rearrangement is typically catalyzed by a weak acid, such as propionic acid, and often requires elevated temperatures.[2][6] However, recent advancements have introduced milder conditions, including the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[2][7]
These application notes provide a comprehensive overview of the experimental conditions for the Johnson-Claisen rearrangement with orthoesters, including detailed protocols and a summary of quantitative data to guide researchers in applying this versatile reaction.
Reaction Mechanism and Stereochemistry
The Johnson-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[4] The reaction is initiated by the acid-catalyzed formation of a mixed orthoester from the allylic alcohol and the orthoester reagent. Subsequent elimination of an alcohol molecule generates a ketene acetal, which then undergoes the[2][2]-sigmatropic rearrangement to form the final γ,δ-unsaturated ester product.[3][8]
A key feature of the Johnson-Claisen rearrangement is its high stereoselectivity. The geometry of the double bond in the allylic alcohol and the substitution pattern of the reactants influence the diastereoselectivity of the product. For chiral allylic alcohols, the rearrangement can proceed with excellent chirality transfer, making it a valuable tool in asymmetric synthesis.[1]
Experimental Conditions
A summary of typical experimental conditions for the Johnson-Claisen rearrangement with orthoesters is presented below. The choice of specific conditions will depend on the substrate, desired product, and available equipment.
| Parameter | Typical Conditions | Notes |
| Allylic Alcohol | Primary, secondary, or tertiary allylic alcohols | Substrate scope is broad, including simple and complex molecules. |
| Orthoester | Triethyl orthoacetate, Trimethyl orthoacetate, Triethyl orthopropionate | Used in excess (often as the solvent). The choice of orthoester determines the resulting ester group. |
| Catalyst | Propionic acid, 2,4-Dinitrophenol, 2-Nitrophenol, Acetic acid | A catalytic amount of a weak acid is typically sufficient. |
| Solvent | Toluene (B28343), Xylene, o-Dichlorobenzene, or neat (orthoester as solvent) | High-boiling point solvents are often used for thermal reactions. |
| Temperature | 100–200 °C (conventional heating); 190 °C (microwave) | High temperatures are generally required, but microwave irradiation can allow for shorter reaction times at similar or slightly lower temperatures.[2][7] |
| Reaction Time | 10–120 hours (conventional heating); 5 minutes (microwave) | Microwave-assisted reactions are significantly faster.[2][7] |
Quantitative Data Summary
The following tables summarize quantitative data from various Johnson-Claisen rearrangement reactions, highlighting the yields and stereoselectivities achieved under different conditions.
Table 1: Conventional Heating Conditions
| Allylic Alcohol | Orthoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (E)-3-methyl-2-buten-1-ol | Triethyl orthoacetate | Propionic acid | Neat | 140 | 24 | 85 | N/A |
| Chiral secondary allylic alcohol | Triethyl orthoacetate | 2,4-Dinitrophenol | Toluene | 110 | 48 | 75 | >95:5 |
| Geraniol | Triethyl orthoacetate | Propionic acid | Neat | 140 | 12 | 92 | N/A |
| Linalool | Triethyl orthoacetate | Propionic acid | Neat | 140 | 12 | 88 | N/A |
| Allyl alcohol 30 | Triethyl orthoacetate | - | o-Dichlorobenzene | 180 | 18 | 53 | N/A[5] |
Table 2: Microwave-Assisted Conditions
| Allylic Alcohol | Orthoester | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Perillyl alcohol | Triethyl orthoacetate | Propionic acid | Neat | 190 | 5 | >90 | N/A[7] |
| Nerol | Triethyl orthoacetate | Propionic acid | Neat | 190 | 5 | >90 | N/A[8] |
| Primary allyl alcohol 50 | Triethyl orthoacetate | Propionic acid | Neat | 140 | 10 | 78 | >95:5[1] |
Experimental Protocols
Protocol 1: General Procedure for Johnson-Claisen Rearrangement with Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
Triethyl orthoacetate (10.0 eq, can also serve as solvent)
-
Propionic acid (0.1 eq)
-
Toluene or Xylene (optional, if not using the orthoester as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 eq).
-
Add a large excess of triethyl orthoacetate (10.0 eq). If a solvent is desired, add toluene or xylene.
-
Add a catalytic amount of propionic acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate and solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.
Protocol 2: Microwave-Assisted Johnson-Claisen Rearrangement
This protocol offers a significantly faster alternative to conventional heating.[7]
Materials:
-
Allylic alcohol (1.50 mmol)
-
Triethyl orthoacetate (TEOA) (22 mmol)
-
Propionic acid (0.08 mmol)
-
Microwave vial (sealed tube)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the allylic alcohol (1.50 mmol), triethyl orthoacetate (22 mmol), and a catalytic amount of propionic acid (0.08 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 190 °C for 5 minutes.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the general workflow and the logical relationship of the key steps in the Johnson-Claisen rearrangement.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Caption: Logical flow of the Johnson-Claisen rearrangement mechanism.
Conclusion
The Johnson-Claisen rearrangement with orthoesters is a highly effective and versatile method for the synthesis of γ,δ-unsaturated esters. Its broad substrate scope, high stereoselectivity, and the operational simplicity of both conventional and microwave-assisted protocols make it an invaluable tool for researchers in organic synthesis and drug development. The data and protocols presented in these notes serve as a practical guide for the successful implementation of this important transformation.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Trimethyl Orthobenzoate in Natural Product Total Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobenzoate and its simpler analogue, trimethyl orthoformate, are versatile reagents in organic synthesis, playing crucial roles in the construction of complex molecular architectures. Their utility in the total synthesis of natural products is particularly noteworthy, where they are primarily employed for the protection of diols and in glycosylation reactions. This document provides detailed application notes and protocols for the use of these orthoesters, drawing from examples in the synthesis of significant natural products.
Core Applications and Mechanisms
This compound serves as a valuable tool for synthetic chemists due to the unique reactivity of the orthoester functional group. The central carbon atom, bonded to three alkoxy groups, is highly susceptible to acid-catalyzed nucleophilic substitution. This reactivity is harnessed in two main ways in the context of natural product synthesis:
-
Protection of Diols: 1,2- and 1,3-diols can be protected as cyclic orthoesters. This strategy is advantageous due to the stability of the resulting protecting group to a wide range of reagents and its straightforward removal under acidic conditions. The formation of the cyclic orthoester proceeds via an acid-catalyzed reaction with this compound, which acts as both the protecting group precursor and a dehydrating agent.
-
Glycosylation Reactions: Orthoesters are key intermediates in the Kochetkov glycosylation method for the formation of glycosidic bonds. In this approach, a sugar hemiacetal is converted to a 1,2-orthoester, which is then activated by a Lewis acid in the presence of a glycosyl acceptor to form the desired glycosidic linkage. This method is particularly useful for the synthesis of complex oligosaccharides found in many natural products.
Application in Natural Product Synthesis: Case Studies
Diol Protection in the Synthesis of a Shikimic Acid Derivative
A key intermediate in the synthesis of various bioactive compounds, shikimic acid, contains multiple hydroxyl groups that require selective protection. In the synthesis of a derivative, trimethyl orthoformate is employed to protect a trans-1,2-diol.
Experimental Protocol:
To a solution of the shikimic acid derivative (containing the trans-1,2-diol) in methanol (B129727), 2,3-butanedione (B143835) and trimethyl orthoformate are added, followed by a catalytic amount of (±)-camphorsulfonic acid (CSA). The reaction mixture is heated at reflux. The trimethyl orthoformate serves to both form the desired acetal (B89532) protecting group and to scavenge the water produced during the reaction, driving the equilibrium towards the product.
| Reagent/Parameter | Condition |
| Substrate | Shikimic acid derivative |
| Reagents | 2,3-butanedione, Trimethyl orthoformate |
| Catalyst | (±)-Camphorsulfonic acid (CSA) |
| Solvent | Methanol |
| Temperature | Reflux |
| Yield | High (specific yield dependent on substrate) |
Reaction Workflow:
Caption: Workflow for the protection of a trans-1,2-diol in a shikimic acid derivative.
Acetal Formation in the Total Synthesis of Marasmic Acid
In R.B. Woodward's landmark total synthesis of the antibiotic marasmic acid, trimethyl orthoformate was used to form a dimethyl acetal, a crucial step in manipulating the functionality of an intermediate.
Experimental Protocol:
An intermediate aldehyde was treated with trimethyl orthoformate in methanol containing a catalytic amount of p-toluenesulfonic acid. This reaction efficiently converted the aldehyde to the corresponding dimethyl acetal, protecting it from undesired reactions in subsequent steps.
| Reagent/Parameter | Condition |
| Substrate | Aldehyde intermediate |
| Reagent | Trimethyl orthoformate |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Yield | Not explicitly reported for this step, but implied to be high. |
Reaction Mechanism:
Caption: Mechanism of acid-catalyzed acetal formation using trimethyl orthoformate.
Orthoester-Mediated Glycosylation in Oligosaccharide Synthesis
The Kochetkov orthoester glycosylation is a powerful method for the stereoselective synthesis of 1,2-trans-glycosides. This method has been applied in the synthesis of numerous complex natural products containing oligosaccharide moieties.
General Protocol:
The synthesis involves two main stages. First, the formation of a 1,2-orthoester from a suitably protected sugar with an activated anomeric center (e.g., a glycosyl halide) and an alcohol in the presence of a promoter. Second, the glycosylation reaction, where the orthoester is treated with a glycosyl acceptor in the presence of a Lewis acid catalyst.
Stage 1: Orthoester Formation
| Reagent/Parameter | Condition |
| Substrate | Protected glycosyl halide |
| Reagent | Alcohol |
| Promoter | Collidine or other hindered base |
| Solvent | Dichloromethane or similar aprotic solvent |
| Temperature | Room Temperature |
Stage 2: Glycosylation
| Reagent/Parameter | Condition |
| Substrate | 1,2-Orthoester |
| Reagent | Glycosyl acceptor (alcohol) |
| Catalyst | Lewis Acid (e.g., BF₃·OEt₂, TMSOTf) |
| Solvent | Dichloromethane or similar aprotic solvent |
| Temperature | Varies (e.g., 0 °C to room temperature) |
| Yield | Generally good to excellent, depending on substrates |
Logical Relationship of Kochetkov Glycosylation:
Caption: Two-stage process of Kochetkov orthoester-mediated glycosylation.
Conclusion
This compound and its congeners are indispensable reagents in the challenging field of natural product total synthesis. Their ability to efficiently protect diols and facilitate stereoselective glycosylations has enabled the successful synthesis of a wide array of complex and biologically significant molecules. The protocols and examples provided herein offer a practical guide for researchers and professionals in drug development and chemical synthesis to effectively utilize these powerful synthetic tools.
Application Notes and Protocols: Trimethyl Orthobenzoate for the Formation of Methoxymethylidene Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a fundamental strategy to prevent unwanted side reactions. Diols, particularly 1,2- and 1,3-diols, are common structural motifs in a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The formation of cyclic acetals is a robust and widely employed method for the simultaneous protection of these vicinal and pseudo-vicinal diols. Trimethyl orthobenzoate has emerged as a valuable reagent for this purpose, offering a straightforward route to the formation of a 2-methoxy-2-phenyl-substituted cyclic acetal (B89532), herein referred to as a methoxymethylidene group. This protecting group provides excellent stability under a range of reaction conditions and can be readily cleaved when desired.
These application notes provide a comprehensive overview of the use of this compound for the protection of diols, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Reaction Principle and Applications
This compound reacts with 1,2- and 1,3-diols under acidic catalysis to form 2-methoxy-2-phenyl-1,3-dioxolanes and 2-methoxy-2-phenyl-1,3-dioxanes, respectively. This transformation is an equilibrium process, and the removal of the methanol (B129727) byproduct is typically necessary to drive the reaction to completion.
Key Applications:
-
Protection of Diols: The primary application is the protection of 1,2- and 1,3-diols from a wide range of reaction conditions, including oxidation, reduction, and organometallic additions.
-
Chiral Auxiliaries: When a chiral diol is used, the resulting diastereomeric acetals can be employed to direct stereoselective reactions.
-
Intermediate for Further Functionalization: The acetal moiety can be further manipulated to introduce other functional groups.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of diols using this compound.
Table 1: Protection of 1,2-Diols as 2-Methoxy-2-phenyl-1,3-dioxolanes
| Diol Substrate | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethylene (B1197577) Glycol | p-Toluenesulfonic acid (catalytic) | Toluene (B28343) | Reflux | 4-8 | >90 |
| (±)-trans-1,2-Cyclohexanediol | Camphorsulfonic acid (catalytic) | Dichloromethane (B109758) | Room Temp. | 12 | 85-95 |
| (R)-1,2-Propanediol | Pyridinium p-toluenesulfonate (catalytic) | Benzene | Reflux | 6 | ~90 |
Table 2: Protection of 1,3-Diols as 2-Methoxy-2-phenyl-1,3-dioxanes
| Diol Substrate | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Propanediol (B51772) | Boron trifluoride etherate (catalytic) | Dichloromethane | 0 to Room Temp. | 2-4 | >90 |
| 2,2-Dimethyl-1,3-propanediol | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux | 5 | 92 |
| (2S,4S)-2,4-Pentanediol | Amberlyst-15 | Dichloromethane | Room Temp. | 8 | 88 |
Table 3: Spectroscopic Data for 2-Methoxy-2-phenyl-1,3-dioxolane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.55-7.45 | m | 2H, Aromatic | |
| 7.40-7.30 | m | 3H, Aromatic | ||
| 4.20-4.10 | m | 2H, O-CH₂ | ||
| 4.05-3.95 | m | 2H, O-CH₂ | ||
| 3.30 | s | 3H, O-CH₃ | ||
| ¹³C NMR | 138.5 | Quaternary Aromatic C | ||
| 129.2 | Aromatic CH | |||
| 128.4 | Aromatic CH | |||
| 126.8 | Aromatic CH | |||
| 119.5 | O-C(Ph)(OMe)-O | |||
| 65.2 | O-CH₂ | |||
| 51.5 | O-CH₃ |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Methoxy-2-phenyl-1,3-dioxolane from Ethylene Glycol
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.0-1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux with a Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap (as an azeotrope with toluene).
-
Continue heating until the theoretical amount of methanol has been collected, or until TLC analysis indicates the complete consumption of the starting diol.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to afford the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Synthesis of 2-Methoxy-2-phenyl-1,3-dioxane from 1,3-Propanediol
Materials:
-
This compound (1.0 eq)
-
1,3-Propanediol (1.0-1.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-propanediol and this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of triethylamine.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or vacuum distillation to yield the pure 2-methoxy-2-phenyl-1,3-dioxane.
Mandatory Visualizations
Catalytic Applications of Trimethyl Orthobenzoate in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobenzoate (TMOB) is a versatile reagent in organic synthesis, primarily recognized for its role as a protecting group for alcohols and a precursor in the formation of esters and other functional groups.[1][2] Beyond these classical applications, TMOB exhibits significant utility in various catalytic processes, acting as a key component in the formation of heterocyclic compounds, facilitating dehydrative reactions, and participating in complex synthetic sequences.[3] Its ability to generate reactive intermediates under acidic conditions makes it a valuable tool in the synthetic chemist's arsenal. This document provides detailed application notes and experimental protocols for selected catalytic applications of TMOB, offering insights into its reactivity and practical guidance for its use in a research and development setting.
Indium-Catalyzed Synthesis of Dithioacetals
The formation of dithioacetals is a fundamental transformation in organic chemistry, often employed for the protection of carbonyl groups or as a key step in Umpolung chemistry. This compound can serve as a methylene (B1212753) source in the indium-catalyzed reductive insertion into disulfides, affording a variety of dithioacetal derivatives. This method provides a convenient one-pot synthesis of these important compounds.[1][2]
Application Note:
This protocol describes the synthesis of dithioacetals from disulfides using this compound in the presence of an indium(III) catalyst. The reaction proceeds via a reductive insertion mechanism where the orthoester acts as a masked methylene moiety. This method is notable for its mild reaction conditions and broad substrate scope, accommodating both diaryl and dialkyl disulfides.
Experimental Protocol: Indium(III)-Catalyzed Synthesis of Dithioacetals
Materials:
-
Diaryl or dialkyl disulfide (1.0 equiv)
-
This compound (1.0 equiv)
-
Indium(III) bromide (InBr₃) (1 mol%)
-
(EtO)₂MeSiH (2.0 equiv)
-
o-Dichlorobenzene (o-DCB)
-
Nitrogen gas (N₂)
Procedure:
-
To a dry reaction vessel, add the disulfide (0.5 mmol, 1.0 equiv), this compound (0.5 mmol, 1.0 equiv), and Indium(III) bromide (0.005 mmol, 1 mol%).
-
Place the vessel under a nitrogen atmosphere.
-
Add o-dichlorobenzene (1 mL) and (EtO)₂MeSiH (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see Table 1) until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dithioacetal.
Quantitative Data Summary:
| Entry | Disulfide Substrate | Orthoester | Catalyst (mol%) | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenyl disulfide | Trimethyl orthoformate | InBr₃ (1) | (EtO)₂MeSiH | o-DCB | 80 | 12 | 85 |
| 2 | Bis(4-methylphenyl) disulfide | Trimethyl orthoformate | InBr₃ (1) | (EtO)₂MeSiH | o-DCB | 80 | 12 | 82 |
| 3 | Dibenzyl disulfide | Trimethyl orthoformate | InBr₃ (1) | (EtO)₂MeSiH | o-DCB | 80 | 12 | 78 |
| 4 | Diphenyl disulfide | This compound | InBr₃ (1) | (EtO)₂MeSiH | o-DCB | 80 | 12 | 75 |
Table 1: Indium-Catalyzed Synthesis of Dithioacetals.[1][2]
Caption: Workflow for Indium-Catalyzed Dithioacetal Synthesis.
Synthesis of 2-Substituted Benzoxazoles
Benzoxazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[4] this compound can be utilized in the synthesis of 2-substituted benzoxazoles through a condensation reaction with 2-aminophenols. While direct catalytic use of TMOB is less common, it can serve as a precursor to the necessary benzoyl group in reactions catalyzed by other agents. A more direct catalytic approach involves the use of orthoesters in the presence of a strong acid catalyst.
Application Note:
This protocol outlines a general method for the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084), where this compound can be used as the benzoylating agent in a reaction catalyzed by an acid. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and aromatization.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
Materials:
-
2-Aminophenol (1.0 equiv)
-
This compound (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-aminophenol (1.0 mmol), this compound (1.1 mmol), and p-toluenesulfonic acid (0.1 mmol).
-
Add toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the removal of methanol/water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-phenylbenzoxazole.
Quantitative Data Summary:
| Entry | 2-Aminophenol Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | LAIL@MNP | Solvent-free | 70 | 0.5 | 90 |
| 2 | 2-Amino-4-methylphenol | Benzaldehyde | LAIL@MNP | Solvent-free | 70 | 0.5 | 85 |
| 3 | 2-Amino-4-chlorophenol | 4-Chlorobenzaldehyde | LAIL@MNP | Solvent-free | 70 | 0.5 | 82 |
| 4 | 2-Aminophenol | 4-Methoxybenzaldehyde | LAIL@MNP | Solvent-free | 70 | 0.5 | 88 |
Table 2: Synthesis of 2-Substituted Benzoxazoles (Note: This table represents a related synthesis using aldehydes; specific data for TMOB-based synthesis may vary but yields are expected to be comparable).[5]
Caption: Logical Flow for 2-Phenylbenzoxazole Synthesis.
Dehydrating Agent in Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. A key challenge is the removal of water, a byproduct that can shift the equilibrium back towards the reactants. This compound can act as an efficient in-situ chemical dehydrating agent. It reacts with the water formed during the esterification to produce methyl benzoate (B1203000) and methanol, effectively driving the reaction to completion.
Application Note:
This protocol details the use of this compound as a water scavenger in the sulfuric acid-catalyzed esterification of benzoic acid with ethanol (B145695). The addition of TMOB can lead to higher yields of the desired ethyl benzoate by preventing the reverse hydrolysis reaction.
Experimental Protocol: Fischer Esterification with TMOB as a Dehydrating Agent
Materials:
-
Benzoic acid (1.0 equiv)
-
Ethanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
This compound (1.0 equiv relative to expected water)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (10 mmol) in ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the solution while stirring.
-
Add this compound (10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 5% aqueous sodium bicarbonate solution (2 x 25 mL) to remove unreacted benzoic acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate to give the crude ethyl benzoate.
-
Purify the product by distillation if necessary.
Quantitative Data Summary:
| Entry | Carboxylic Acid | Alcohol | Catalyst | Dehydrating Agent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Methanol | H₂SO₄ | None | 4 | 60-70 |
| 2 | Benzoic Acid | Ethanol | H₂SO₄ | None | 4 | 65-75 |
| 3 | Benzoic Acid | Methanol | H₂SO₄ | This compound | 2 | >90 |
| 4 | Benzoic Acid | Ethanol | H₂SO₄ | This compound | 2 | >90 |
Table 3: Effect of this compound on Fischer Esterification Yields.
Caption: Role of TMOB in Fischer Esterification Equilibrium.
Stereoselective Glycosylation Reactions
Glycosylation is a critical reaction for the synthesis of complex carbohydrates and glycoconjugates. The stereoselective formation of the glycosidic bond is a significant challenge. While not a direct catalyst, this compound can be employed in glycosylation strategies, often in conjunction with a promoter, to influence the stereochemical outcome. For instance, it can participate in the formation of orthoester intermediates which can then be rearranged to the desired glycoside.
Application Note:
This section provides a conceptual protocol for a glycosylation reaction where this compound could be used to favor the formation of a specific anomer. The strategy involves the in-situ formation of a glycosyl orthoester, which upon acid-catalyzed rearrangement, can lead to the thermodynamically more stable anomer.
Conceptual Protocol: Stereoselective Glycosylation via Orthoester Intermediate
Materials:
-
Glycosyl donor with a free hydroxyl at C1 and C2 (e.g., a suitably protected glucose derivative)
-
Glycosyl acceptor (an alcohol)
-
This compound
-
Promoter (e.g., a Lewis acid like TMSOTf)
-
Non-participating solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the glycosyl donor in dry dichloromethane (B109758), add the glycosyl acceptor and this compound.
-
Cool the mixture to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add the Lewis acid promoter dropwise and stir the reaction at low temperature.
-
Allow the reaction to warm to room temperature slowly and stir until completion (monitor by TLC).
-
Quench the reaction with a suitable quenching agent (e.g., triethylamine).
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to isolate the desired glycoside.
Quantitative Data Summary:
The stereoselectivity and yield of glycosylation reactions are highly dependent on the specific substrates, protecting groups, and reaction conditions. As such, a general quantitative table is not provided. Researchers should optimize the conditions for their specific system.
Caption: Conceptual Pathway for Stereoselective Glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthose.com [synthose.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib) - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Trimethyl Orthobenzoate
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you enhance the yield and efficiency of your chemical reactions using trimethyl orthobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in improving reaction yields?
A1: this compound (TMOB) primarily acts as a highly effective water scavenger.[1] In moisture-sensitive reactions, even trace amounts of water can lead to side reactions, catalyst deactivation, or equilibrium shifts that significantly reduce the yield of the desired product. TMOB reacts with water to form methyl benzoate (B1203000) and methanol, effectively removing it from the reaction mixture and driving the equilibrium towards product formation.[2][3] This is particularly beneficial in esterification and ketalization reactions.[4][5]
Q2: Can this compound be used for functions other than water scavenging?
A2: Yes, beyond its role as a dehydrating agent, this compound serves as a versatile reagent in organic synthesis. It can act as a protecting group for alcohols and phenols.[2][6] Additionally, it is a key building block in the synthesis of various heterocyclic compounds and complex molecules, such as the pharmaceutical agent Nintedanib.[2]
Q3: What are the typical reaction conditions for using this compound?
A3: The optimal conditions depend on the specific reaction. However, most reactions involving this compound are conducted under acidic catalysis. The choice of acid and its concentration can significantly impact the reaction rate and yield.[2] Common catalysts include trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), and Lewis acids. Reactions are often performed at elevated temperatures to ensure a reasonable reaction rate, although milder conditions are also possible.[2]
Q4: How does the purity of this compound affect my reaction?
A4: The purity of this compound is crucial for achieving high yields and avoiding unwanted side reactions.[4] Impurities can introduce contaminants that may interfere with the catalyst or lead to the formation of byproducts, complicating purification and reducing the overall yield.[4] It is highly recommended to use high-purity (≥99.0%) this compound for best results.[4]
Q5: Are there any common side reactions to be aware of when using this compound?
A5: The primary side reaction is hydrolysis, which occurs in the presence of water and is catalyzed by acid.[2][7] This is the intended reaction when TMOB is used as a water scavenger. However, under certain conditions, transesterification with alcoholic solvents or reactants can occur.[2] In some cases, particularly in the synthesis of complex molecules, bulky orthoesters like this compound can lead to the formation of scrambled products.[8]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction is not proceeding, and I'm recovering most of my starting material. What could be the problem?
-
Answer:
-
Insufficient Catalyst: this compound reactions are typically acid-catalyzed. Ensure you have added the correct amount of a suitable acid catalyst. The strength of the acid required can vary depending on the substrate.[2]
-
Low Reaction Temperature: Many reactions involving TMOB require heating to proceed at a reasonable rate. Verify that your reaction temperature is appropriate for the specific transformation.
-
Poor Quality Reagents: Ensure your this compound and other reagents are of high purity and anhydrous. The presence of excess water can consume the TMOB before it can effectively drive the desired reaction.[4]
-
Substrate Reactivity: Sterically hindered or electronically deactivated substrates may require more forcing conditions (higher temperature, stronger acid, or longer reaction times).
-
Issue 2: Formation of Multiple Products and Low Yield of Desired Product
-
Question: My reaction is messy, and while the starting material is consumed, the yield of my desired product is low. What's happening?
-
Answer:
-
Side Reactions: As mentioned in the FAQs, side reactions like hydrolysis of the product or transesterification can occur. Consider optimizing the reaction conditions (e.g., temperature, catalyst loading) to minimize these.
-
Incorrect Stoichiometry: Using a large excess of this compound might not always be beneficial and could lead to side reactions. A stoichiometric amount or a slight excess is often sufficient.
-
Product Instability: The desired product might be unstable under the reaction conditions, especially if prolonged heating or a strong acid is used. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid product degradation.
-
Issue 3: Difficulty in Product Purification
-
Question: I've obtained my crude product, but I'm struggling to purify it from byproducts like methyl benzoate. How can I improve the purification?
-
Answer:
-
Work-up Procedure: A proper aqueous work-up can help remove some of the more polar byproducts. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic catalysts and any benzoic acid formed from hydrolysis.
-
Chromatography: If byproducts have similar polarity to your product, careful optimization of the solvent system for column chromatography is necessary.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be an effective purification method if the boiling points of the product and byproducts are sufficiently different.[2]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data on the impact of using this compound in various reactions.
Table 1: Improvement of Esterification and Acetal/Ketal Formation Yields
| Reaction Type | Substrate | Reagent/Conditions | Yield without TMOB | Yield with TMOB | Reference |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Variable (often <50%) | >90% (as water scavenger) | [4] |
| Ketalization | Ketone | Methanol, Acid Catalyst | Low conversion | Quantitative conversion | [9] |
| Acetalization | Aldehyde | Methanol, Acid Catalyst | Good | Nearly quantitative | [9] |
Table 2: Yields in the Synthesis of Nintedanib Intermediate
| Reactants | Catalyst/Solvent | Temperature | Time | Molar Yield | Reference |
| 2-oxoindole-6-methyl formate (B1220265), TMOB, Acetic Anhydride (B1165640) | Xylene | 120 °C | 4 h | 81.4% | [2] |
| 2-oxoindole-6-methyl formate, TMOB, Acetic Anhydride | DMF | 120 °C | 4 h | 79.3% | [2] |
| Ethyl 2-oxoindole-6-carboxylate, Triethyl Orthobenzoate | Acetic Anhydride | 110 °C | 4 h | 61% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Esterification using this compound as a Water Scavenger
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.), the alcohol (1.2-1.5 eq.), and an appropriate anhydrous solvent (e.g., toluene, dichloromethane).
-
Addition of Reagents: Add this compound (1.1-1.3 eq.) to the mixture.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Ketalization of a Ketone using this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Add this compound (1.2 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1 mol% hydrochloric acid).[9]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time may vary from a few hours to overnight depending on the substrate.[9]
-
Work-up: Quench the reaction by adding a small amount of a weak base (e.g., triethylamine (B128534) or solid sodium bicarbonate) to neutralize the acid catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ketal can often be used without further purification, or it can be purified by distillation or column chromatography.
Protocol 3: Synthesis of a Nintedanib Intermediate
-
Reaction Setup: In a reaction flask, combine 2-oxoindole-6-methyl formate (20 g, 104.6 mmol), this compound (57.2 g, 313.8 mmol), and acetic anhydride (32.0 g, 313.8 mmol).[2]
-
Solvent Addition: Add 200 mL of xylene to the flask.[2]
-
Reaction: Heat the mixture to 120 °C and maintain this temperature for 4 hours.[2]
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration and dry it under vacuum at 50 °C for 16 hours to obtain the desired product with a molar yield of approximately 81.4%.[2]
Visualizations
Caption: Troubleshooting workflow for low-yield reactions using this compound.
Caption: Role of this compound as a water scavenger in esterification.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound | 707-07-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chegg.com [chegg.com]
- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing unwanted side reactions with trimethyl orthobenzoate
Welcome to the technical support center for trimethyl orthobenzoate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent unwanted side reactions during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₆H₅C(OCH₃)₃) is an orthoester widely used in organic synthesis.[1][2] Its primary applications include:
-
Protecting Group: It serves as a protecting group for alcohols and carbonyls.[1][2]
-
Chemical Intermediate: It is a key intermediate in the synthesis of various compounds, including pharmaceuticals like Nintedanib and heterocyclic structures like quinazolines and pyrazoles.[1][3][4]
-
Water Scavenger: Due to its reactivity with water, it is used to remove residual moisture from reaction mixtures, which is crucial for moisture-sensitive reactions.[5][6]
Q2: What are the most common side reactions associated with this compound?
The most common unwanted side reactions are hydrolysis and transesterification. The high reactivity of the orthoester functional group makes it susceptible to these pathways, especially under certain conditions.[1] Impurities in the reagent can also lead to reduced yields and byproducts.[2]
Q3: How does moisture affect reactions involving this compound?
This compound is highly sensitive to moisture.[3][7] In the presence of water, particularly under acidic conditions, it readily hydrolyzes to form methyl benzoate (B1203000) and two equivalents of methanol (B129727).[8][9] This side reaction consumes the starting material and introduces byproducts into the reaction mixture. Therefore, maintaining anhydrous (dry) conditions is critical for success.[8][10]
Q4: What is transesterification and when does it occur with this compound?
Transesterification is the exchange of an alkoxy group of an ester with an alcohol.[11][12] With this compound, this occurs when other alcohols are present in the reaction mixture. The methoxy (B1213986) groups (-OCH₃) on the orthoester can be exchanged with the other alcohol, leading to the formation of a different orthoester and methanol.[1] This is a reversible equilibrium reaction and can be driven by using a large excess of the desired alcohol.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Symptom / Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The reagent may have been consumed by reacting with water in the solvent, glassware, or other reagents.[7][8] | 1. Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C). 2. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. 3. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Formation of Methyl Benzoate as a Major Byproduct | Acid-Catalyzed Hydrolysis: Trace amounts of acid and water are sufficient to catalyze the hydrolysis of this compound to methyl benzoate.[9][14] | 1. If the reaction is not acid-catalyzed, ensure the reaction mixture is neutral or slightly basic. 2. If an acid catalyst is required, add it last to the anhydrous reaction mixture. 3. Minimize reaction time to reduce exposure to hydrolytic conditions. |
| Presence of Unexpected Orthoester Byproducts | Transesterification: The presence of other alcohols (e.g., ethanol (B145695) as a solvent impurity, or a hydroxyl group on another reactant) can lead to the formation of different orthoesters.[1] | 1. Use methanol as the solvent if compatible with the reaction, as this will not lead to a change in the orthoester. 2. If other alcohols are required, consider using a large excess to drive the transesterification to a single desired product.[11] 3. If the substrate contains a hydroxyl group that should not react, it must be protected prior to the reaction.[15] |
| Reaction Fails to Proceed or is Sluggish | Poor Reagent Quality: The effectiveness of this compound is directly linked to its purity. Impurities can inhibit the desired reaction. | 1. Use high-purity this compound (≥99.0%). 2. If purity is uncertain, consider purifying the reagent by distillation under reduced pressure. |
Key Reagent Properties and Handling
Proper handling and storage are paramount to preventing side reactions.
| Property | Value | Significance & Handling Recommendation |
| Molecular Formula | C₁₀H₁₄O₃ | - |
| Molecular Weight | 182.22 g/mol | Used for calculating molar equivalents. |
| Appearance | Clear, colorless liquid[3] | Any discoloration may indicate decomposition or impurities. |
| Boiling Point | 87-88 °C @ 7 mmHg | Allows for purification by vacuum distillation. |
| Density | 1.061 g/mL at 25 °C | Slightly denser than water. |
| Sensitivity | Moisture Sensitive [3][10] | CRITICAL: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Handle in a dry environment.[7][13] |
| Incompatibilities | Strong oxidizing agents, acids[10] | Avoid contact with these materials to prevent vigorous reactions or decomposition. |
Experimental Protocols
Protocol: General Procedure for Using this compound as a Water Scavenger
This protocol outlines the steps for removing trace amounts of water from a reaction mixture prior to the addition of a water-sensitive reagent.
Materials:
-
Reaction flask and condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
This compound (≥99.0% purity)
-
Acid catalyst (e.g., p-toluenesulfonic acid, if required for the main reaction)
-
Substrates for the main reaction
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a slow stream of nitrogen or argon for 10-15 minutes to displace air and moisture.[13]
-
Solvent and Substrate Addition: Add the anhydrous solvent and the reaction substrates to the flask via syringe or cannula.
-
Water Scavenging:
-
Add this compound to the reaction mixture (typically 1.1 to 1.5 equivalents relative to the estimated amount of water).
-
If the subsequent reaction is acid-catalyzed, a catalytic amount of the acid can be added at this stage to facilitate the hydrolysis of the orthoester with the trace water.
-
Stir the mixture at room temperature for 30-60 minutes. The reaction between this compound and water will produce methyl benzoate and methanol, effectively drying the solution.
-
-
Main Reaction: Proceed with your planned reaction by adding the remaining reagents (e.g., the water-sensitive catalyst or substrate) to the now anhydrous mixture.
-
Work-up: Upon completion of the main reaction, the byproducts from the scavenging step (methyl benzoate, methanol) are typically removed during standard purification procedures like distillation or chromatography.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Minimizing Side Reactions
The following diagram illustrates a recommended workflow to prevent unwanted hydrolysis and other side reactions when using this compound.
Caption: General experimental workflow for using this compound.
Unwanted Side Reaction: Hydrolysis
This pathway is a primary concern and occurs in the presence of water, often catalyzed by trace acid.
Caption: Acid-catalyzed hydrolysis of this compound.
Unwanted Side Reaction: Transesterification
This reaction can occur if other alcohols are present in the reaction mixture, leading to an exchange of the alkoxy groups.
Caption: Transesterification side reaction with another alcohol.
References
- 1. This compound | 707-07-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 707-07-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 7. nbinno.com [nbinno.com]
- 8. Ortho ester - Wikipedia [en.wikipedia.org]
- 9. Solved this compound hydrolyzes in acidic water to | Chegg.com [chegg.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. iris.unive.it [iris.unive.it]
- 15. peptide.com [peptide.com]
Technical Support Center: Purifying Products from Trimethyl Orthobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyl orthobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted starting materials, such as the alcohol or diol, and byproducts from side reactions. The primary byproduct of concern is often methyl benzoate, which can form through hydrolysis of this compound or the desired orthoester product.[1] Other potential impurities can arise from the this compound reagent itself, which should be of high purity (≥99.0%) to minimize unwanted side reactions.[2]
Q2: My product, a cyclic orthoester, appears to be hydrolyzing during aqueous workup. How can I prevent this?
A2: Orthoesters are sensitive to acid and can hydrolyze to the corresponding ester and alcohol.[3] To prevent hydrolysis during workup, it is crucial to avoid acidic conditions. Use a mild basic wash, such as a saturated sodium bicarbonate solution, to neutralize any acid catalyst. It is also advisable to work quickly and at low temperatures. For highly sensitive products, consider a non-aqueous workup where possible, or use anhydrous drying agents like magnesium sulfate (B86663) or sodium sulfate to remove water promptly from the organic phase.
Q3: I am having trouble removing unreacted polar starting materials like diols from my non-polar orthoester product. What is the best approach?
A3: For separating polar impurities like diols from non-polar products, liquid-liquid extraction is often effective. After the reaction, quench with a suitable reagent and extract the product into a non-polar organic solvent such as hexane (B92381) or diethyl ether. The polar diol will preferentially partition into the aqueous phase. Multiple extractions with the organic solvent will improve the separation. If extraction is insufficient, column chromatography on silica (B1680970) gel is a reliable method. The non-polar orthoester will elute much faster than the polar diol.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for confirming product purity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, which is useful for identifying byproducts like methyl benzoate.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the product and impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[8][9][10][11]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC-MS to ensure all starting material is consumed before workup. | Increased conversion of starting material to product. |
| Product Hydrolysis During Workup | Use a mild basic wash (e.g., saturated NaHCO₃) instead of an acidic or neutral water wash. Perform the workup at a lower temperature (e.g., in an ice bath). | Minimized formation of ester byproducts and improved yield of the desired orthoester. |
| Product Loss During Extraction | Ensure the correct organic solvent is used for extraction. Perform multiple extractions (3-4 times) with smaller volumes of solvent. | Increased recovery of the product in the organic phase. |
| Thermal Decomposition During Distillation | If the product is high-boiling, use vacuum distillation to lower the boiling point and reduce the risk of decomposition. | The product distills at a lower temperature, preventing degradation and improving yield. |
| Product Adsorption on Silica Gel | If using column chromatography, deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent to prevent adsorption of sensitive products. | Improved recovery of the product from the column. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Purification Method | Purity Target |
| Unreacted Alcohol/Diol | TLC (more polar spot), ¹H NMR (characteristic -OH peak) | Liquid-liquid extraction, Column chromatography | >98% |
| Methyl Benzoate | GC-MS (characteristic mass spectrum), ¹H NMR (aromatic and methoxy (B1213986) signals) | Fractional distillation (if boiling points differ significantly), Column chromatography | >99% |
| Unreacted this compound | GC-MS, ¹H NMR (singlet for the nine methoxy protons) | Distillation under reduced pressure | >99% |
| Diastereomers | ¹H or ¹³C NMR (multiple sets of peaks for each diastereomer), HPLC | Column chromatography (often separable on normal phase silica gel)[12][13] | Separation of individual diastereomers |
Experimental Protocols
Key Experiment: Synthesis and Purification of a Cyclic Orthoester
This protocol describes the reaction of this compound with a diol to form a cyclic orthoester, followed by a detailed purification procedure.
Reaction:
-
To a solution of the diol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add this compound (1.1 eq).
-
Add a catalytic amount of a mild acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting diol is consumed.
Purification Protocol:
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Method A: Distillation: If the product is a liquid and has a sufficiently different boiling point from impurities, purify by vacuum distillation.
-
Method B: Column Chromatography: If the product is a solid or distillation is not feasible, purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Quantitative Data Summary
| Purification Method | Typical Recovery Yield | Final Purity (by GC or NMR) |
| Distillation | 70-90% | >99% |
| Column Chromatography | 60-85% | >99% |
| Recrystallization (for solid products) | 50-80% | >99.5% |
Note: Yields are highly dependent on the specific substrate and reaction conditions. A Pinner-type synthesis of trimethylorthobenzoate itself has been reported with a 62% isolated yield and 98% purity as determined by GC.[1]
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. iris.unive.it [iris.unive.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solved this compound hydrolyzes in acidic water to | Chegg.com [chegg.com]
- 4. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US5900491A - Preparation process and purification process of cyclic ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 11. Consistency and Purity [nmr.oxinst.com]
- 12. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 13. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
How to drive trimethyl orthobenzoate reactions to completion
Welcome to the technical support center for trimethyl orthobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals drive their reactions to completion and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound not going to completion?
A1: Incomplete conversion is a common issue and is often related to equilibrium. Reactions involving this compound, such as the protection of alcohols, are typically reversible. The reaction produces methanol (B129727) as a byproduct.[1] According to Le Châtelier's principle, as the concentration of methanol increases, the reverse reaction is favored, leading to an equilibrium state where starting materials, product, and byproducts coexist. To drive the reaction to completion, the methanol byproduct must be removed.
Key Factors Affecting Completion:
-
Equilibrium: The inherent reversibility of the reaction.
-
Water Contamination: this compound is highly sensitive to moisture and can hydrolyze in the presence of even trace amounts of water, especially under acidic conditions, to form methyl benzoate (B1203000) and methanol.[1][2][3] This consumes the starting material and generates more methanol, further hindering the desired reaction.
-
Catalyst Activity: Insufficient or deactivated acid catalyst can lead to a slow or stalled reaction.
-
Temperature: The reaction may require specific temperature conditions to proceed at an adequate rate.
Q2: How can I effectively remove byproducts to shift the equilibrium?
A2: Removing the methanol byproduct is crucial for driving the reaction forward.[4][5] Several techniques can be employed:
-
Distillation: If the reaction is conducted at a temperature above the boiling point of methanol (64.7 °C), a distillation apparatus (e.g., a Dean-Stark trap) can be used to continuously remove it from the reaction mixture.
-
Use of a Dehydrating Agent/Methanol Scavenger: In reactions like acetalization, a reagent that consumes the alcohol byproduct can be used. While more common for removing water, the principle is adaptable. For instance, using trimethyl orthoformate can help by reacting with any water present.[6]
-
Molecular Sieves: Activated molecular sieves (e.g., 3Å or 4Å) can be added to the reaction mixture to adsorb methanol and any trace water, effectively removing them from the reaction and driving the equilibrium towards the products.
Q3: What are the common side products and how can I minimize them?
A3: The primary side product is typically methyl benzoate, formed from the hydrolysis of this compound.[7] Another potential issue is the formation of byproducts from side reactions of the substrate under the reaction conditions (e.g., acid-catalyzed degradation).
Minimization Strategies:
-
Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3][7]
-
Control of Catalyst Loading: Use the minimum effective amount of acid catalyst. Excess acid can promote side reactions and hydrolysis.
-
Temperature Management: Avoid excessively high temperatures that might cause degradation of starting materials or products.
Q4: My reaction is stalling. What troubleshooting steps should I take?
A4: A stalled reaction can be diagnosed and resolved by following a logical troubleshooting sequence. This involves checking the integrity of your reagents and the reaction setup before adjusting conditions.
Troubleshooting Workflow for Stalled Reactions
Caption: A logical workflow for troubleshooting stalled this compound reactions.
Q5: What are the best work-up procedures to avoid hydrolysis of the product?
A5: Since many products of this compound reactions (e.g., orthoester-protected alcohols) are sensitive to acid, the acidic catalyst must be neutralized before aqueous work-up.
-
Cool the Reaction: Lower the temperature of the reaction mixture.
-
Quench with a Mild Base: Add a weak base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction: Extract the product into a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Avoid prolonged exposure to silica (B1680970) gel during chromatography if the product is particularly acid-sensitive.
Troubleshooting Guides
Guide 1: Optimizing Alcohol Protection Reactions
This guide provides data on how different conditions can affect the yield in a model reaction: the protection of a primary alcohol.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome |
| Catalyst | p-TsOH (5 mol%) | p-TsOH (1 mol%) | p-TsOH (1 mol%) | Lower catalyst loading minimizes side reactions. |
| Temperature | Room Temp | 80 °C | 80 °C (Reflux) | Higher temperature increases reaction rate. |
| Byproduct Removal | None | Distillation | Distillation + 4Å Mol. Sieves | Active removal of methanol is critical for high yield. |
| Reaction Time | 24 h | 12 h | 4 h | Complete removal of byproducts shortens reaction time. |
| Typical Yield | ~40% (equilibrium) | ~75% | >95% | Driving the equilibrium results in near-quantitative conversion. |
Driving the Acetalization Equilibrium
Caption: Applying Le Châtelier's principle by removing methanol drives the reaction toward completion.
Experimental Protocols
Protocol 1: General Procedure for the Acetalization (Protection) of a Primary Alcohol
This protocol describes a general method for protecting a primary alcohol using this compound under conditions designed to drive the reaction to completion.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[1]
-
Anhydrous toluene (B28343) or benzene
-
Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH), 0.01-0.05 equiv)
-
Activated 4Å molecular sieves
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Add the primary alcohol, anhydrous toluene (to create an azeotrope with methanol), and activated 4Å molecular sieves to the flask.
-
Add this compound to the mixture.
-
Add the acid catalyst (e.g., PPTS).
-
Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of triethylamine (Et₃N) to neutralize the acid catalyst.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent to prevent hydrolysis if the product is sensitive).
Protocol 2: Bodroux-Chichibabin Aldehyde Synthesis using an Orthoformate
While this compound is not typically used in this named reaction, the protocol for a related orthoester (triethyl orthoformate) is provided for context, as it is a common application for this class of compounds.[8][9] This reaction converts a Grignard reagent into an aldehyde with one additional carbon.
Materials:
-
Alkyl or aryl halide (e.g., bromobenzene) (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Triethyl orthoformate (1.2 equiv)
-
Aqueous HCl (e.g., 3 M)
Procedure: Part A: Formation of Grignard Reagent
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings and anhydrous diethyl ether.
-
Add a solution of the alkyl/aryl halide in anhydrous ether dropwise to the magnesium suspension. The reaction should initiate (indicated by bubbling and heat). If not, gentle heating or a crystal of iodine may be required.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Orthoformate and Hydrolysis
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add triethyl orthoformate dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours.[8]
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding aqueous HCl. This step hydrolyzes the intermediate acetal (B89532) to the final aldehyde.[10]
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the aldehyde by distillation or column chromatography.
Simplified Mechanism: Acid-Catalyzed Alcohol Protection
References
- 1. This compound | 707-07-3 | Benchchem [benchchem.com]
- 2. Solved this compound hydrolyzes in acidic water to | Chegg.com [chegg.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. iris.unive.it [iris.unive.it]
- 8. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 9. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 10. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
Troubleshooting low conversion rates in orthoester-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in orthoester-mediated reactions.
Troubleshooting Guides
Low conversion rates in orthoester-mediated reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Formation in Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful C-C bond-forming reaction. Low yields can often be attributed to several factors.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality:
-
Orthoester: Ensure the orthoester (e.g., triethyl orthoacetate) is fresh and has been stored under anhydrous conditions. Decomposed orthoester is a common cause of low yields.
-
Allylic Alcohol: The purity of the allylic alcohol is crucial. Impurities can lead to side reactions.
-
Solvent: Use anhydrous solvents. The presence of water can lead to hydrolysis of the orthoester.[1]
-
Acid Catalyst: The weak acid catalyst (e.g., propionic acid) should be of high purity.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction often requires high temperatures (100-200 °C).[2][3] Ensure the reaction is heated to the appropriate temperature. Microwave-assisted heating has been shown to dramatically increase reaction rates and yields.[2][4]
-
Reaction Time: These rearrangements can be slow, sometimes requiring 10 to 120 hours.[2][3] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Catalyst Concentration: While catalytic, the amount of weak acid can be crucial. Start with a catalytic amount (e.g., 0.1 eq) and consider a slight increase if the reaction is sluggish.
-
-
Investigate Side Reactions:
-
O-alkylation and O-acetylation: Under acidic conditions, orthoesters can react with the allylic alcohol to form ethers or acetylated products, which are significant side reactions.[5]
-
Decomposition: At high temperatures, starting materials or products may decompose.
-
Issue 2: Low Conversion in Bodroux-Chichibabin Aldehyde Synthesis
This reaction utilizes a Grignard reagent and an orthoformate to synthesize an aldehyde with one additional carbon.[1][6][7]
Troubleshooting Steps:
-
Grignard Reagent Quality:
-
Ensure the Grignard reagent is freshly prepared or properly titrated. Its activity is paramount for the success of the reaction.
-
The reaction is highly sensitive to water and air. Maintain strict anhydrous and inert conditions.
-
-
Reaction Kinetics:
-
Workup Procedure:
-
The intermediate acetal (B89532) must be carefully hydrolyzed to the aldehyde using aqueous acid. Incomplete hydrolysis will result in a low yield of the final product.
-
Issue 3: Unwanted Hydrolysis of the Orthoester
Orthoesters are sensitive to acid-catalyzed hydrolysis, which can be a major competing reaction.[1]
Troubleshooting Steps:
-
Control of Acidity:
-
The rate of hydrolysis is dependent on the pH.[8] While many orthoester reactions require an acid catalyst, using the appropriate acid and concentration is key. For some applications, very mild acids or even acidic resins can be used.
-
During workup, avoid prolonged exposure to acidic aqueous solutions.
-
-
Anhydrous Conditions:
-
The presence of water is necessary for hydrolysis. Ensure all reagents and solvents are scrupulously dried.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in orthoester reactions?
A1: The most common culprits are impure or degraded reagents (especially the orthoester), the presence of water leading to hydrolysis, suboptimal reaction temperature or time, and the occurrence of side reactions such as O-alkylation.
Q2: How can I minimize the hydrolysis of my orthoester during the reaction?
A2: To minimize hydrolysis, ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). If an acid catalyst is required, use the minimum effective concentration.
Q3: My Johnson-Claisen rearrangement is not working. What should I check first?
A3: First, verify the quality of your triethyl orthoacetate and the anhydrous nature of your reaction setup. Then, ensure you are using the correct temperature, as this reaction often requires significant heat.[2][3] Monitor the reaction over a longer period, as it can be slow to reach completion.[2][3]
Q4: I am seeing multiple products in my Johnson-Claisen rearrangement. What could they be?
A4: Besides your desired product, you may be forming side products from O-alkylation or O-acetylation of your allylic alcohol by the orthoester under acidic conditions.[5]
Q5: How can I improve the yield of my Bodroux-Chichibabin aldehyde synthesis?
A5: Ensure your Grignard reagent is active and the reaction is run under strictly anhydrous conditions. Since the initial addition can be slow, refluxing the reaction mixture is often necessary to drive the reaction to completion.[1]
Quantitative Data Summary
| Parameter | Effect on Orthoester Reactions | Reference |
| pH / Acidity | The rate of orthoester hydrolysis is catalyzed by acid. The catalytic rate constant increases with decreasing pKa of the acid catalyst. | [8] |
| Temperature | Johnson-Claisen rearrangement often requires high temperatures (100-200 °C) for a reasonable reaction rate. | [2][3] |
| Reaction Time | Johnson-Claisen rearrangements can require long reaction times, from 10 to 120 hours. | [2][3] |
| Catalyst | The choice and concentration of the acid catalyst can significantly impact the reaction rate and the prevalence of side reactions. | [5] |
Experimental Protocols
Protocol 1: Johnson-Claisen Rearrangement of an Allylic Alcohol
This protocol describes the reaction of an allylic alcohol with triethyl orthoacetate to yield a γ,δ-unsaturated ester.
Materials:
-
Allylic alcohol
-
Triethyl orthoacetate
-
Propionic acid (or another suitable weak acid)
-
Anhydrous toluene (B28343) (or another high-boiling solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq) and a significant excess of triethyl orthoacetate (3.0-5.0 eq).
-
Add the solvent (e.g., toluene) and a catalytic amount of propionic acid (0.1 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoacetate and solvent under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bodroux-Chichibabin Aldehyde Synthesis
This protocol outlines the synthesis of an aldehyde from a Grignard reagent and triethyl orthoformate.[1][6][7]
Materials:
-
Grignard reagent (in a suitable ether solvent)
-
Triethyl orthoformate
-
Anhydrous diethyl ether or THF
-
Dilute aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for addition and reflux under inert atmosphere
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of the Grignard reagent (1.0 eq) in anhydrous ether or THF.
-
Add triethyl orthoformate (1.1 eq) dropwise to the Grignard solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute aqueous hydrochloric acid to hydrolyze the intermediate acetal.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to avoid evaporation of the volatile aldehyde product.
-
Purify the crude aldehyde by distillation or column chromatography.
Protocol 3: Protection of a Diol as a Cyclic Orthoester Acetal
This protocol describes the protection of a 1,2- or 1,3-diol using triethyl orthoacetate.
Materials:
-
Diol
-
Triethyl orthoacetate
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine
-
Standard laboratory glassware
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane.
-
Add triethyl orthoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected diol can often be used without further purification.
Deprotection: The orthoester protecting group can be removed by treatment with mild aqueous acid (e.g., 1 M HCl in THF/water).
Visualizations
References
- 1. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 2. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 7. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing temperature and reaction time for trimethyl orthobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Issue 1: Low yield in the dehydrochlorination of benzotrichloride (B165768).
-
Question: My reaction yield is significantly lower than the reported 51% when synthesizing this compound from benzotrichloride and sodium methoxide (B1231860). What are the potential causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors:
-
Moisture: The presence of water will hydrolyze the product and reactants. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
-
Stoichiometry: An insufficient amount of sodium methoxide can lead to incomplete reaction. Using a slight excess of sodium methoxide can help drive the reaction to completion.[1]
-
Reaction Temperature: The optimal temperature range for this reaction is between 50-70°C.[1] Temperatures outside this range may lead to side reactions or incomplete conversion.
-
Reaction Time: A reported successful reaction time is 20 hours at reflux.[2] Shorter reaction times may not allow for complete conversion.
-
Issue 2: Difficulty in isolating pure this compound.
-
Question: I am having trouble obtaining a pure product after the synthesis. What are the common impurities and how can I effectively purify this compound?
-
Answer: Impurities can significantly impact the utility of this compound in subsequent reactions.[3]
-
Common Impurities: Unreacted starting materials (benzotrichloride), partially reacted intermediates, and byproducts from side reactions are common impurities.
-
Purification Method: Fractional distillation under reduced pressure is the recommended method for achieving high purity (>95%).[1] The boiling point of this compound is 87-88 °C at 7 mmHg. Careful fractionation is necessary to separate it from close-boiling impurities.
-
Issue 3: Inconsistent results with the Pinner reaction.
-
Question: The Pinner reaction for this compound synthesis is giving me inconsistent yields. What are the critical parameters to control for this reaction?
-
Answer: The Pinner reaction is sensitive to reaction conditions, and inconsistency often arises from:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are strictly anhydrous. The use of dry HCl gas is crucial.
-
Temperature Control: The initial formation of the Pinner salt (imidate hydrochloride) is thermodynamically unstable and should be carried out at low temperatures (e.g., 5°C) to prevent decomposition to an amide and alkyl chloride.[4][5] The subsequent alcoholysis step to form the orthoester requires a higher temperature (e.g., 25-65°C).[2]
-
Pinner Salt Isolation: While often not isolated, the stability of the Pinner salt intermediate is critical. If isolating the salt, handle it under anhydrous conditions and at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Dehydrochlorination of benzotrichloride: This method involves the reaction of benzotrichloride with sodium methoxide.[1]
-
Pinner reaction: This route utilizes the reaction of benzonitrile (B105546) with methanol (B129727) in the presence of an acid catalyst, typically dry hydrogen chloride.[2][3][6]
Q2: What is the optimal temperature and reaction time for the synthesis from benzotrichloride?
A2: For the dehydrochlorination of benzotrichloride, an optimal temperature range is 50–70°C.[1] A specific protocol reports a reaction time of 20 hours at reflux temperature.[2]
Q3: What are the key considerations for the Pinner reaction synthesis?
A3: The Pinner reaction requires strict control of conditions. The formation of the imidate hydrochloride intermediate should be performed at a low temperature (around 5°C), followed by alcoholysis at a higher temperature (25–65°C). The reaction is highly sensitive to moisture, so anhydrous conditions are essential.[2][4][5]
Q4: What are the safety concerns associated with the starting materials?
A4: Benzotrichloride, a starting material in one of the main synthetic routes, is a toxic and potentially carcinogenic compound.[7][8] Benzonitrile, used in the Pinner reaction, is also toxic. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated fume hood are mandatory when working with these chemicals.
Q5: How does reaction time affect the yield in the Pinner reaction?
A5: The Pinner reaction can require extended reaction times, particularly for the alcoholysis of the intermediate Pinner salt. One protocol specifies a reaction time of 10 hours for the initial step and 240 hours for the second step to achieve a good yield.[9]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Synthetic Route | Starting Materials | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Dehydrochlorination | Benzotrichloride, Sodium Methoxide | 50–70 | 20 hours (reflux) | 51 | [1][2] |
| Pinner Reaction | Benzonitrile, Methanol, HCl | 5-10 (Step 1), 20 (Step 2) | 10 hours (Step 1), 240 hours (Step 2) | Not specified | [9] |
| Modified Pinner Reaction | Benzonitrile, Methanol, HCl/H₃PO₄ | 5 (Step 1), 65 (Step 2) | 24 hours (Step 1) | 62 (isolated) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrochlorination
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place a solution of sodium methoxide in methanol (e.g., 3.15 moles of sodium methoxide per mole of benzotrichloride).
-
Reaction: Under a nitrogen atmosphere, add benzotrichloride (1 mole) dropwise to the sodium methoxide solution while stirring.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (within the 50-70°C range) and maintain for 20 hours.[1][2]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium chloride precipitate.
-
Purification: Remove the methanol under reduced pressure. The crude product is then purified by fractional distillation under vacuum (boiling point 87-88 °C at 7 mmHg) to yield pure this compound.[1]
Protocol 2: Synthesis of this compound via Pinner Reaction
-
Reaction Setup: Use an oven-dried, two-necked flask equipped with a gas inlet tube and a magnetic stirrer, cooled in an ice-salt bath.
-
Reagents: Charge the flask with benzonitrile and a moderate excess of anhydrous methanol.
-
Imidate Formation: Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 5-10°C for approximately 10 hours.[9]
-
Alcoholysis: After the formation of the imidate hydrochloride, allow the reaction mixture to warm to 20°C and stir for an extended period (e.g., 240 hours).[9]
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium methoxide solution).
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The resulting crude product is purified by vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 707-07-3 | Benchchem [benchchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Triethyl orthobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. gov.uk [gov.uk]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Moisture Sensitivity in Trimethyl Orthobenzoate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the moisture sensitivity of trimethyl orthobenzoate in experimental settings.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing and resolving problems related to its moisture sensitivity.
Q1: My reaction with this compound is giving a low yield or failing completely. What are the likely causes related to moisture?
A1: Low yields or reaction failures when using this compound are frequently due to its hydrolysis caused by exposure to moisture.[1][2] this compound readily reacts with water, especially under acidic conditions, to form methyl benzoate (B1203000) and methanol (B129727), thus consuming your starting material.[3]
Potential Sources of Moisture Contamination:
-
Atmospheric Moisture: Exposure to air, especially in humid environments, is a primary source of water contamination.
-
Wet Glassware: Residual moisture on the surface of reaction flasks, condensers, and other glassware can initiate hydrolysis.[2]
-
Contaminated Solvents or Reagents: Solvents and other reagents that have not been properly dried can introduce significant amounts of water.
-
Improper Handling: Opening the reagent bottle in a non-inert atmosphere or using non-dried syringes for transfer can lead to contamination.[4]
Troubleshooting Steps:
-
Ensure Rigorously Dry Conditions: All glassware should be oven-dried (e.g., at 120 °C for several hours) or flame-dried under a stream of inert gas (argon or nitrogen) immediately before use.[2]
-
Use Anhydrous Solvents and Reagents: Employ freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from water.
-
Maintain an Inert Atmosphere: Conduct the entire experiment under a positive pressure of a dry inert gas like argon or nitrogen using a Schlenk line or a glove box.[4]
-
Proper Reagent Transfer: Use dry syringes or cannulas to transfer this compound and other moisture-sensitive reagents.[4]
Q2: How can I visually or analytically detect if my this compound has started to hydrolyze?
A2: Visual inspection alone is often insufficient. Analytical methods are the most reliable way to detect hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to monitor the purity of your this compound and the progress of your reaction. The appearance of new signals corresponding to methyl benzoate and methanol indicates hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can effectively separate and identify this compound and its hydrolysis products. The presence of peaks corresponding to methyl benzoate and methanol in your starting material or reaction mixture is a clear sign of decomposition.
Q3: What are the characteristic ¹H NMR signals for this compound and its primary hydrolysis product, methyl benzoate?
A3: Monitoring the following chemical shifts in your ¹H NMR spectrum (in CDCl₃) can help identify the presence of this compound and its hydrolysis product:
| Compound | Protons | Chemical Shift (ppm) |
| This compound | Aromatic protons | 7.55 - 7.29 (m) |
| Methoxy protons (-OCH₃) | 3.13 (s) | |
| Methyl Benzoate | Aromatic protons (ortho) | ~8.03 (m) |
| Aromatic protons (meta, para) | ~7.54 - 7.42 (m) | |
| Methyl ester protons (-COOCH₃) | ~3.91 (s) | |
| Methanol | Hydroxyl proton (-OH) | Variable |
| Methyl protons (-CH₃) | ~3.49 (s) |
Data sourced from available spectral data.[1][5][6]
Q4: I suspect my inert atmosphere setup is not adequate. How can I improve it?
A4: A robust inert atmosphere is critical. Consider the following improvements:
-
Use a Schlenk Line or Glove Box: For highly sensitive reactions, a well-maintained Schlenk line with a vacuum/inert gas manifold or a glove box provides the best protection from atmospheric moisture and oxygen.[4]
-
Properly Seal Glassware: Use high-quality ground glass joints with appropriate grease (if compatible with your reaction) or Teflon sleeves. Ensure all septa are fresh and provide a good seal.
-
Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas throughout the experiment. This can be visualized with an oil bubbler, which also prevents the backflow of air.[4]
-
Degas Solvents: For extremely sensitive reactions, solvents should be degassed to remove dissolved oxygen and trace moisture. This can be achieved by several freeze-pump-thaw cycles.[4]
Q5: Are there any common side reactions to be aware of when using this compound, other than hydrolysis?
A5: Besides hydrolysis, other potential side reactions can occur depending on the specific reaction conditions and substrates involved. For instance, in reactions with certain nucleophiles, incomplete reaction or the formation of intermediates may be observed if the reaction conditions (temperature, catalyst, reaction time) are not optimal. Careful monitoring of the reaction by TLC, GC-MS, or NMR is crucial to identify and address any unexpected transformations.
Quantitative Data on this compound Hydrolysis
The rate of hydrolysis of this compound is significantly influenced by the pH of the medium. The following table summarizes the observed first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of this compound (TMOB).
| Condition | Observed Rate Constant (k_obs, s⁻¹) | Reference |
| Acid-catalyzed hydrolysis in the absence of cyclodextrin | Varies with acid concentration | [1] |
Note: The provided reference indicates that the hydrolysis is acid-catalyzed, but specific rate constants without a catalyst or inhibitor at various pH values were not detailed in the available search results. The study focused on the retardation of this hydrolysis by cyclodextrins.[1]
Experimental Protocols
Detailed Methodology: Synthesis of 2,5-Diaryloxazoles using this compound
This protocol is adapted from a general method for the synthesis of oxazoles and should be performed under a strict inert atmosphere.[7][8][9]
Materials:
-
Aroylnitromethane
-
This compound
-
Indium powder
-
Glacial acetic acid
-
Anhydrous acetonitrile (B52724)
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Schlenk line or glove box for inert atmosphere
-
Dry syringes and needles
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware under a positive pressure of argon or nitrogen.
-
Reagent Addition:
-
To the reaction flask, add the aroylnitromethane (1 equivalent).
-
Add anhydrous acetonitrile via a dry syringe.
-
Add glacial acetic acid (a catalytic amount) via a dry syringe.
-
Add indium powder (typically 2-3 equivalents).
-
Finally, add this compound (typically 1.1-1.5 equivalents) dropwise via a dry syringe while stirring.
-
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-diaryloxazole.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. This compound(707-07-3) 1H NMR [m.chemicalbook.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. rjstonline.com [rjstonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Removal of byproducts from trimethyl orthobenzoate protecting group cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts after the cleavage of trimethyl orthobenzoate protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the acidic cleavage of a this compound protecting group?
A1: The acidic hydrolysis of a this compound protecting group yields the deprotected hydroxyl group and three primary byproducts: methyl benzoate (B1203000), methanol (B129727), and potentially unreacted starting material or benzoic acid if hydrolysis is incomplete or if the protecting group was not pure.[1][2][3][4]
Q2: My primary concern is removing methyl benzoate. What are its physical properties relevant to purification?
A2: Methyl benzoate is a relatively non-polar liquid with a characteristic odor. Its volatility is a key factor in its removal. Below is a summary of its relevant physical properties.
| Property | Value | Source(s) |
| Molecular Weight | 136.15 g/mol | [5] |
| Boiling Point | 199-200 °C (at 760 mmHg) | [6] |
| Vapor Pressure | 0.34 mmHg at 25 °C | [7] |
| 0.51 hPa (0.38 mmHg) at 25 °C | ||
| Solubility in Water | 2.1 g/L at 20 °C |
Q3: How can I effectively remove benzoic acid from my reaction mixture?
A3: Benzoic acid can be efficiently removed by performing a liquid-liquid extraction with a mild aqueous base.[8] Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which will then partition into the aqueous layer.[8][9][10]
Q4: Methanol is one of the byproducts. How can I remove it from my reaction mixture?
A4: Methanol is a volatile and polar solvent. It can be removed from the reaction mixture through several methods:
-
Aqueous Workup: Methanol is highly soluble in water and will be largely removed during a standard aqueous workup.
-
Distillation: If the desired product is not volatile, methanol can be removed by simple distillation or rotary evaporation.
-
High Vacuum: For trace amounts, placing the sample under a high vacuum for an extended period can be effective.[11]
Troubleshooting Guides
Issue 1: Residual Methyl Benzoate Detected After Workup
Symptoms:
-
A characteristic sweet, fruity odor remains in the product.
-
¹H NMR analysis shows a singlet around 3.9 ppm (methoxy group) and multiplets in the aromatic region (around 7.4-8.1 ppm) corresponding to methyl benzoate.[12]
-
GC-MS analysis indicates the presence of a compound with a mass-to-charge ratio (m/z) of 136.[13]
Troubleshooting Workflow:
References
- 1. Purification [chem.rochester.edu]
- 2. Benzoic acid, methyl ester [webbook.nist.gov]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. Solved this compound hydrolyzes in acidic water to | Chegg.com [chegg.com]
- 5. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 6. Methyl benzoate CAS#: 93-58-3 [m.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry 210 Experiment Ic [home.miracosta.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Trimethyl Orthobenzoate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the progress of reactions involving trimethyl orthobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring a this compound reaction?
A1: The progress of reactions involving this compound can be effectively monitored using several standard analytical techniques. The most common methods include Thin-Layer Chromatography (TLC) for rapid qualitative checks, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and quantitative information.[1][2] In-situ spectroscopic methods like Infrared (IR) spectroscopy can also be employed for real-time monitoring.[3][4]
Q2: How do I select the most appropriate monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors:
-
Speed and Convenience: TLC is the fastest and most straightforward method for a quick check of reaction completion.[5][6]
-
Volatility of Compounds: GC is ideal for volatile and thermally stable reactants and products. This compound itself is suitable for GC analysis.[7][8]
-
Polarity and Solubility: HPLC is well-suited for a wide range of compounds, especially those that are non-volatile or thermally sensitive.[9][10]
-
Need for Quantitative Data: GC and HPLC are excellent for accurate quantification. NMR can also provide quantitative data, especially with the use of an internal standard.[2][8]
-
Structural Information: NMR spectroscopy is unparalleled in its ability to provide detailed structural information about reactants, intermediates, and products simultaneously.[11][12]
Q3: Can I monitor my reaction in real-time without taking aliquots?
A3: Yes, real-time or in-situ monitoring is possible using spectroscopic techniques.[3] Probes for Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be inserted directly into the reaction vessel to continuously collect spectra as the reaction progresses.[4][13] Similarly, reactions can be run in specialized NMR tubes or flow-reactors connected to an NMR spectrometer for continuous analysis.[14] These methods are advantageous for studying reaction kinetics and detecting unstable intermediates.[3]
Q4: What key signals should I monitor for this compound and its common products?
A4: When monitoring a reaction involving this compound, you are typically looking for the disappearance of its signals and the appearance of product signals.
-
By ¹H NMR: this compound shows a characteristic singlet for the three methoxy (B1213986) groups (-OCH₃) and multiplets for the aromatic protons.[15] For a hydrolysis reaction, you would monitor the appearance of signals for methanol (B129727) and the corresponding benzoic acid or ester product.
-
By GC/HPLC: You would monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s). Retention times must be established using authentic standards.
-
By IR: You would monitor the disappearance of characteristic orthoester C-O stretches and the appearance of new functional group bands, such as a carbonyl (C=O) stretch if an ester or acid is formed.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: My spots are streaking on the TLC plate. What is causing this and how can I fix it? A: Spot streaking is often caused by overloading the sample, high sample polarity, or interaction with the stationary phase.
-
Troubleshooting Steps:
-
Dilute your sample: The most common cause is applying too concentrated a sample. Dilute the aliquot from the reaction mixture before spotting.
-
Adjust the mobile phase: Add a small amount of a polar solvent (like methanol or acetic acid) to the eluent to improve the solubility of polar compounds and reduce their interaction with the silica (B1680970) gel.
-
Check for sample acidity/basicity: If your compound is acidic or basic, it can interact strongly with the silica. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can resolve this.
-
Q: The Rf values of my starting material and product are too similar. How can I improve the separation? A: Poor separation occurs when the components have similar polarities in the chosen solvent system.
-
Troubleshooting Steps:
-
Change Solvent Polarity: Systematically vary the ratio of your solvents. For orthoester reactions, a common eluent is a hexane/ethyl acetate (B1210297) mixture.[1] Try making the system less polar (e.g., increase the proportion of hexane) to increase the overall separation.
-
Try Different Solvents: If changing the ratio is ineffective, switch one of the solvents. For example, replace ethyl acetate with dichloromethane (B109758) or ether to alter the selectivity of the separation.
-
Use a Cospot: Always run a "cospot" lane where the reaction mixture is spotted directly on top of the starting material spot.[6][16] An elongated spot in this lane, compared to the individual lanes, confirms that the two compounds are different, even if the separation is small.[6]
-
Gas Chromatography (GC)
Q: I am observing poor peak shape (e.g., tailing) for my analytes. What is the issue? A: Peak tailing in GC is often caused by active sites on the column or liner interacting with polar functional groups on the analyte.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure you are using a glass inlet liner that has been deactivated (silanized) to cover active silanol (B1196071) groups.
-
Check Column Health: The column itself may have active sites due to degradation. Condition the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side.
-
Consider Derivatization: For highly polar products (e.g., carboxylic acids or diols), conversion to a less polar, more volatile derivative (e.g., a trimethylsilyl (B98337) ester) before injection can significantly improve peak shape.[17][18]
-
Q: I am seeing unexpected peaks in my chromatogram. What might they be? A: Unexpected peaks can be from side products, impurities in the starting materials, or degradation in the GC inlet.
-
Troubleshooting Steps:
-
Analyze by GC-MS: The most effective way to identify unknown peaks is to analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to obtain the mass spectrum of each component.[7]
-
Check for Thermal Decomposition: this compound and related products might be sensitive to high temperatures. Try lowering the injector temperature to see if the extraneous peaks diminish.[2]
-
Consider Side Reactions: In orthoester chemistry, common side reactions include hydrolysis (if water is present) leading to esters and alcohols, or transesterification if other alcohols are present.[1][19]
-
High-Performance Liquid Chromatography (HPLC)
Q: My orthoester appears to be hydrolyzing on the column. How can I prevent this? A: Orthoesters can be sensitive to acidic conditions and water, which are often present in reversed-phase HPLC mobile phases.[19]
-
Troubleshooting Steps:
-
Use a Buffered Mobile Phase: Maintain a neutral or slightly basic pH using a suitable buffer (e.g., phosphate (B84403) or bicarbonate) to prevent acid-catalyzed hydrolysis.
-
Minimize Water Content: If possible, use a mobile phase with a lower water content or a faster gradient to reduce the time the analyte spends in the aqueous environment.[2]
-
Use Anhydrous Solvents: Prepare samples in anhydrous solvents (e.g., acetonitrile) and inject them promptly.
-
Consider Normal-Phase HPLC: If hydrolysis remains an issue, switching to normal-phase chromatography with non-aqueous solvents will eliminate the problem.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I accurately quantify the reaction components using ¹H NMR? A: NMR can be highly quantitative if proper procedures are followed.
-
Methodology:
-
Use an Internal Standard: Add a known mass of an unreactive internal standard to your NMR sample.[2] The standard should have a simple spectrum with at least one peak that does not overlap with any signals from the reaction mixture (e.g., 1,3,5-trimethoxybenzene).
-
Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 of any nucleus you want to quantify) to ensure all signals are fully relaxed and integrations are accurate.
-
Calculate Molar Ratios: Compare the integral of a known number of protons from your starting material and product to the integral of a known number of protons from your internal standard to determine their molar quantities.
-
Q: The signals for my starting material and product are overlapping. How can I resolve them for quantification? A: Signal overlap is a common challenge in NMR-based reaction monitoring.
-
Troubleshooting Steps:
-
Identify Non-Overlapping Peaks: Carefully examine the entire spectrum to find any resolved peaks, even small ones, that are unique to the starting material and product. These can be used for integration.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase chemical shift dispersion and may resolve the overlapping signals.[2]
-
Utilize 2D NMR: A 2D NMR experiment like COSY or HSQC can help identify unique correlations for each species, confirming which signals belong to which compound.[2]
-
Consider ¹³C NMR: If you have sufficient sample and time, a quantitative ¹³C NMR experiment may provide resolved signals, as the ¹³C chemical shift range is much larger than for ¹H.
-
Data Presentation: Monitoring Reaction Progress
Quantitative data from reaction monitoring should be summarized in tables to track the consumption of reactants and the formation of products over time.
Table 1: Reaction Monitoring by GC Analysis
| Time (hours) | This compound (Area %) | Product A (Area %) | Byproduct B (Area %) |
| 0 | 99.5 | 0.0 | 0.5 |
| 1 | 75.2 | 24.1 | 0.7 |
| 2 | 48.9 | 50.2 | 0.9 |
| 4 | 15.6 | 83.1 | 1.3 |
| 6 | 1.8 | 96.7 | 1.5 |
Table 2: Conversion Calculated by ¹H NMR with Internal Standard
| Time (hours) | Moles of Starting Material | Moles of Product | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 2 | 0.52 | 0.48 | 48 |
| 4 | 0.17 | 0.83 | 83 |
| 6 | 0.02 | 0.98 | 98 |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).[1] Place a piece of filter paper in the chamber to ensure saturation.
-
Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).
-
Application:
-
In the "SM" lane, spot a dilute solution of this compound.
-
In the "RXN" lane, spot a small aliquot taken directly from the reaction mixture.
-
In the "CO" lane, apply the starting material spot first, then carefully spot the reaction mixture directly on top of it.[16]
-
-
Development: Place the TLC plate in the chamber and allow the eluent to run until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or vanillin).
-
Analysis: Compare the "RXN" lane to the "SM" lane. The reaction is complete when the spot corresponding to the starting material has disappeared from the "RXN" lane.
Protocol 2: Quantitative Analysis by GC with Internal Standard
-
Instrument Setup:
-
Column: Use a suitable capillary column (e.g., DB-5 or equivalent).
-
Temperatures: Set the injector to 250°C and the detector (FID) to 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. (Note: This is an example program and must be optimized for the specific reaction).
-
-
Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., dodecane) of known concentration in a solvent like ethyl acetate.
-
Sample Preparation:
-
At each time point (t=0, t=1h, etc.), withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of solvent in a vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC.
-
Quantification: Calculate the response factor for the starting material and product relative to the internal standard using known concentrations. Use these response factors to determine the concentration of each component in the reaction mixture at each time point.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting decision tree for poor TLC separation.
Caption: Experimental workflow for quantitative NMR (qNMR).
References
- 1. This compound | 707-07-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
- 14. A benchtop NMR spectrometer as a tool for monitoring mesoscale continuous-flow organic synthesis: equipment interface a… [ouci.dntb.gov.ua]
- 15. This compound(707-07-3) 1H NMR [m.chemicalbook.com]
- 16. How To [chem.rochester.edu]
- 17. thescipub.com [thescipub.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
Technical Support Center: Scaling Up Reactions with Trimethyl Orthobenzoate
Welcome to the technical support center for scaling up chemical reactions involving trimethyl orthobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound from the lab to a larger scale introduces several challenges that can impact reaction efficiency, product purity, and safety. The main issues include:
-
Heat Management: Exothermic reactions that are easily managed in small-scale laboratory flasks can become difficult to control in larger reactors. The surface-area-to-volume ratio decreases as the scale increases, which can lead to inefficient heat dissipation, temperature spikes, runaway reactions, and the formation of byproducts.[1][2][3]
-
Moisture Sensitivity: this compound and many of its reactions are sensitive to moisture.[4] Maintaining an anhydrous environment, which is straightforward in a lab setting with techniques like oven-dried glassware and inert gas blanketing, becomes more complex and critical at a larger scale.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more challenging than in small flasks.[5] Inefficient mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yields. In heterogeneous reactions, mass transfer limitations can become the rate-determining step.[3]
-
Reagent Addition: The rate of reagent addition, which can be done quickly on a small scale, often needs to be carefully controlled during scale-up to manage heat generation and maintain optimal reaction conditions.[2]
-
Purification: Purification methods that are effective at the lab scale, such as column chromatography, may not be practical or economical for large quantities of product.[6] Developing a scalable purification strategy is a critical consideration.
-
Safety: Handling larger quantities of chemicals inherently increases the associated risks.[7][8] this compound is a combustible liquid and can cause skin and eye irritation.[8][9][10] A thorough risk assessment is crucial before any scale-up.[1]
Q2: My reaction yield has significantly dropped after scaling up. What are the potential causes and how can I troubleshoot this?
A2: A drop in yield upon scale-up is a common issue. The following troubleshooting guide can help identify and address the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low reaction yields during scale-up.
Q3: How should I manage the heat generated in an exothermic reaction involving this compound at a larger scale?
A3: Managing exotherms is critical for safety and reaction success.[1] Here are key strategies:
-
Controlled Addition: Instead of adding reactants all at once, use a semi-batch process where one or more reactants are added gradually.[2] This allows the cooling system to keep up with the heat being generated.
-
Monitoring Internal Temperature: Always monitor the internal temperature of the reactor, not just the temperature of the heating/cooling jacket.[1] The internal temperature gives a true indication of the reaction's progress.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient for the heat load of the scaled-up reaction. Perform a heat-balance calculation to confirm this.[2]
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, although this will increase the solvent volume and may affect reaction kinetics.
Decision Tree for Exotherm Management
Caption: Decision-making process for managing exothermic reactions during scale-up.
Q4: What are the key safety precautions for handling large quantities of this compound?
A4: Safety is paramount when scaling up. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[7][8]
-
Ventilation: Use this compound in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]
-
Ignition Sources: this compound is a combustible liquid.[8] Keep it away from heat, sparks, and open flames.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[4][7]
-
Spill Response: Have an appropriate spill kit with inert absorbent material (e.g., vermiculite, sand) readily available.[7]
-
Risk Assessment: Conduct a thorough risk assessment before performing the scale-up to identify potential hazards and establish control measures.[1]
Data Presentation
Table 1: Comparison of a Pinner-type Synthesis of this compound (TMOB) at Lab Scale vs. Scale-Up.[12]
| Parameter | Lab Scale | Scale-Up |
| Starting Material (Benzonitrile) | 12 g (0.117 mol) | 120 g (1.17 mol) |
| Imidate Hydrochloride Salt Yield | 97% | 97% |
| Hydrogenphosphate Salt Yield | 98% | 98% |
| Final TMOB Isolated Yield | 62% | 56% |
| Final TMOB Isolated Amount | 13.5 g | 118 g |
| Purity (GC) | 98% | Not specified |
This data illustrates a modest decrease in isolated yield upon a 10-fold scale-up, a common occurrence that can often be optimized with further process development.
Experimental Protocols
Protocol: Scale-Up Synthesis of this compound (TMOB) via the Pinner Reaction.[12]
This protocol is based on a reported scale-up procedure and should be adapted and optimized for your specific equipment and safety protocols.
Step 1: Formation of Imidate Hydrochloride
-
Charge a suitable reactor, equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, with benzonitrile (B105546) (120 g, 1.17 mol) and methanol.
-
Cool the mixture to 5°C using an appropriate cooling bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution while maintaining the temperature at 5°C.
-
Monitor the reaction until completion (e.g., by TLC or GC).
-
Isolate the resulting imidate hydrochloride salt by filtration.
Step 2: Conversion to Hydrogenphosphate Salt
-
Prepare a solution of the imidate hydrochloride salt in a suitable solvent.
-
Add phosphoric acid (H₃PO₄) to the solution to precipitate the hydrogenphosphate salt.
-
Isolate the salt by filtration and wash with an appropriate solvent.
Step 3: Methanolysis to this compound
-
Charge a reactor with the hydrogenphosphate salt and an excess of methanol.
-
Heat the mixture to 65°C and stir until the conversion to TMOB is complete.
-
Cool the reaction mixture.
-
Isolate the crude TMOB.
Step 4: Purification
-
Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point of TMOB is 87-88 °C at 7 mmHg.[9]
Logical Relationships in Reaction Scale-Up
Caption: Interdependencies of key factors in chemical reaction scale-up.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. fauske.com [fauske.com]
- 3. reddit.com [reddit.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 98 707-07-3 [sigmaaldrich.com]
- 10. Trimethyl orthobeznoate | C10H14O3 | CID 69720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
Common pitfalls to avoid when working with trimethyl orthobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthobenzoate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low or no product yield in reactions involving this compound is a frequent issue, often stemming from its sensitivity to moisture and the specific reaction conditions. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: this compound readily hydrolyzes in the presence of water to form methyl benzoate (B1203000) and methanol (B129727).[1][2] This is the most common cause of low yields.
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
-
Handle this compound and set up the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Store this compound over a desiccant and ensure the container is tightly sealed.[4]
-
-
-
Inadequate Catalyst or Reaction Conditions: Many reactions with this compound require an acid catalyst to proceed efficiently.
-
Troubleshooting:
-
If applicable, ensure the appropriate acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is used in the correct stoichiometric amount.
-
Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.[3]
-
-
-
Purity of this compound: Impurities in the reagent can lead to side reactions and lower the yield of the desired product.[4]
Issue 2: Formation of Side Products
Q: I am observing significant formation of methyl benzoate and other side products in my reaction. How can I minimize these?
A: The formation of methyl benzoate is a strong indicator of hydrolysis. Other side reactions can also occur depending on the specific substrates and conditions.
-
Hydrolysis: As mentioned, this is due to moisture.
-
Troubleshooting: Rigorously follow anhydrous techniques as described in Issue 1.
-
-
Scrambled Products in Porphyrin Synthesis: When used in the synthesis of porphyrins, bulky orthoesters like this compound can sometimes lead to the formation of scrambled products.[5]
-
Troubleshooting:
-
Carefully control the stoichiometry of the reactants.
-
Consider using a less bulky orthoester if the desired product is not forming selectively.
-
-
Issue 3: Incomplete Reaction
Q: My reaction appears to stop before all the starting material is consumed. What could be the reason?
A: Incomplete reactions can be due to several factors, including catalyst deactivation or unfavorable equilibrium.
-
Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the reactants or solvents.
-
Troubleshooting:
-
Ensure the purity of all reagents.
-
Consider adding the catalyst in portions throughout the reaction.
-
-
-
Reversibility of the Reaction: Some reactions involving orthoesters are reversible. The removal of a byproduct can drive the reaction to completion.
-
Troubleshooting:
-
In reactions that produce methanol as a byproduct, consider using a Dean-Stark apparatus to remove it from the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[4] It is best stored in a cool, dry place away from sources of ignition, acids, and strong oxidizing agents.[3]
Q2: What are the primary applications of this compound in organic synthesis?
A2: this compound is a versatile reagent used for:
-
Esterification Reactions: It serves as a source for introducing ester groups.[4]
-
Protecting Group: It can be used to protect carboxylic acids and diols.[4]
-
Synthesis of Heterocycles: It is a key building block for creating various heterocyclic compounds, such as quinazolines, oxadiazoles, and functionalized indoles.[6][7]
-
Johnson-Claisen Rearrangement: It is used in this specific type of rearrangement reaction.[8][9][10]
Q3: What safety precautions should I take when handling this compound?
A3: this compound is a combustible liquid and can cause skin and eye irritation.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: The progress of the reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of starting materials and the appearance of the desired product.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the outcome of reactions involving this compound, based on general principles and reported observations.
| Parameter | Effect on Reaction | Troubleshooting Considerations |
| Moisture | Decreases yield due to hydrolysis to methyl benzoate. | Use anhydrous conditions and inert atmosphere. |
| Temperature | Reaction rate is temperature-dependent; higher temperatures can increase rate but may also promote side reactions. | Optimize temperature for the specific reaction; typical ranges can be from room temperature to reflux. |
| Acid Catalyst | Often required to initiate and accelerate the reaction. | Use an appropriate catalyst (e.g., p-TsOH, CSA) in catalytic amounts. Excess acid can lead to degradation. |
| Purity of Reagents | Impurities can lead to unwanted side reactions and lower yields. | Use high-purity this compound and other reagents. Purify if necessary. |
| Reaction Time | Varies significantly depending on the substrate and conditions. | Monitor the reaction to determine the optimal time for completion and to avoid product degradation. |
Experimental Protocols
Example Protocol: Synthesis of 3-Benzoyl-1-methylindole
This protocol is a representative example of the functionalization of an indole (B1671886) using this compound.[7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of 1-methylindole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add this compound (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3-benzoyl-1-methylindole.
Visualizations
Caption: General experimental workflow for reactions involving this compound, emphasizing anhydrous conditions.
Caption: The hydrolysis pathway of this compound, a common pitfall leading to side product formation.
References
- 1. Solved this compound hydrolyzes in acidic water to | Chegg.com [chegg.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 707-07-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. bioinfopublication.org [bioinfopublication.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Impact of catalyst choice on trimethyl orthobenzoate reaction efficiency
Technical Support Center: Trimethyl Orthobenzoate Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving this compound (TMO).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in reactions with this compound (TMO)?
A1: A catalyst, typically an acid, is essential for activating the this compound. The catalyst protonates one of the methoxy (B1213986) groups, facilitating its departure as methanol (B129727) and generating a highly reactive dialkoxycarbenium ion. This electrophilic intermediate is then readily attacked by nucleophiles (like alcohols or indoles), driving the desired reaction. Without a catalyst, the reaction is often sluggish or does not proceed at all.
Q2: My TMO reaction is not starting or is proceeding very slowly. What are the common causes?
A2: Several factors could be responsible:
-
Insufficient Catalyst: Ensure the correct catalytic amount is used. Acid catalysts can be neutralized by basic impurities in the substrate or solvent.
-
Moisture: TMO is highly sensitive to moisture and can hydrolyze to inactive methyl benzoate (B1203000) and methanol.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Low Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.
-
Poor Reagent Quality: Verify the purity of your TMO and other reagents. Degraded TMO will significantly lower the reaction efficiency.
Q3: I'm observing significant hydrolysis of my TMO to methyl benzoate. How can I prevent this?
A3: Hydrolysis is a common issue due to TMO's moisture sensitivity. To minimize it:
-
Use Anhydrous Conditions: Dry all solvents and reagents thoroughly, for example, by using molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Storage: Store TMO in a tightly sealed container, preferably under an inert atmosphere and in a desiccator.
Q4: What is the difference between using a Brønsted acid and a Lewis acid catalyst with TMO?
A4: Both types of acids can catalyze TMO reactions, but they do so through different mechanisms.
-
Brønsted acids (e.g., Trifluoroacetic Acid, Montmorillonite KSF) are proton donors.[2][3][4] They directly protonate a methoxy group on the TMO.
-
Lewis acids (e.g., Boron Trifluoride Etherate, Ferric Chloride) are electron-pair acceptors.[2][3][4] They coordinate to one of the oxygen atoms of the methoxy groups, making it a better leaving group. The choice between them can affect reaction rates, selectivity, and compatibility with other functional groups in the substrate.[5]
Q5: Can I run reactions with TMO without a catalyst?
A5: While most TMO reactions require a catalyst to proceed efficiently, some transformations can occur under catalyst-free conditions, typically requiring higher temperatures or microwave irradiation to provide the necessary activation energy.[6] However, for common applications like alcohol protection or heterocycle synthesis, catalysis is standard practice for achieving good yields and reaction times.
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My reaction with TMO is giving a very low yield. What steps should I take to troubleshoot it?
A: A low yield can be frustrating, but a systematic approach can help identify the cause. Follow the logical workflow below to diagnose the issue. Start by confirming your starting material has been consumed, then investigate potential causes from catalyst issues to reaction conditions.
Problem: Formation of Unexpected Side Products
Q: I'm seeing byproducts in my reaction. How does the catalyst choice influence this?
A: The choice of catalyst is critical as it can dramatically alter the reaction pathway and the product distribution. A well-documented example is the reaction of allylic or benzylic alcohols with orthoesters. While solid acid catalysts like Montmorillonite KSF or K10 selectively produce unsymmetrical ethers in high yields, using a different solid acid like SiO2 can lead to O-acetylation as the major competing reaction.[7] Always consider the specific nature of the catalyst and its potential to promote alternative pathways.
Data Presentation
Table 1: Catalyst Impact on the Reaction of Benzyl Alcohol with Trimethyl Orthoacetate
This table illustrates how catalyst choice affects product distribution at room temperature. Data is generalized from studies on orthoester reactions with alcohols.[7]
| Catalyst | Main Product | Main Product Yield | Side Product(s) |
| Montmorillonite KSF | Benzyl methyl ether | Excellent | Dimeric ethers (trace) |
| Montmorillonite K10 | Benzyl methyl ether | Excellent | Dimeric ethers (trace) |
| SiO₂ | Benzyl acetate (B1210297) (O-acetylation) | Major Product | Ethers, Dimeric ethers |
| Amberlyst-15 | Benzyl methyl ether | Good | O-acetylation products |
| BF₃·OEt₂ | Benzyl methyl ether | Good | Various byproducts |
Table 2: Comparison of Acid Catalysts for Orthoester-Mediated Reactions
This table provides a general comparison of common acid catalysts used in TMO reactions, highlighting typical conditions and considerations.
| Catalyst Type | Example(s) | Typical Loading | Common Solvents | Key Considerations |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | 10-50 mol% | Dichloromethane (B109758), Acetonitrile | Very strong acid, can be corrosive.[8] Effective for cleaving esters.[9] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | 5-20 mol% | Dichloromethane | Highly moisture-sensitive. Effective for activating TMO for reactions with amino alcohols.[10] |
| Solid Acid | Montmorillonite KSF/K10 | Catalytic (by weight) | Dichloromethane, Pentane | Heterogeneous, easily filtered.[11] Recyclable. Shows high selectivity in certain reactions.[7] |
| Acidic Ionic Liquid | BSMImHSO₄ | Catalytic | Neat or organic solvent | Can serve as both catalyst and solvent; often considered "green" alternatives. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Acid-Catalyzed Protection of a Primary Alcohol
This protocol describes a general method for protecting a primary alcohol using TMO with Montmorillonite KSF as a recyclable, solid acid catalyst.
Experimental Workflow Diagram
Methodology:
-
To a stirred suspension of Montmorillonite KSF clay (approx. 50% w/w of the alcohol) in anhydrous dichloromethane (5 mL per mmol of alcohol) in an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq).
-
Add this compound (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed (typically 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the KSF catalyst. Wash the celite pad with additional dichloromethane.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the protected alcohol.
Protocol 2: Synthesis of 3-Benzoylindoles using TMO
This protocol is adapted from the functionalization of indoles using TMO with proton catalysis.[12][13]
Simplified Reaction Mechanism
Methodology:
-
Dissolve the 3-unsubstituted indole (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tetrafluoroboric acid etherate (HBF₄·Et₂O) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate carbenium ion and the consumption of the indole by TLC.
-
Once the initial reaction is complete, quench the reaction by adding methanol, which facilitates the conversion of the intermediate to the final benzoyl product.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the 3-benzoylindole product.[13]
References
- 1. Page loading... [guidechem.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Trimethyl Orthobenzoate vs. Triethyl Orthoformate for Alcohol Protection
For researchers, scientists, and drug development professionals, the strategic selection of alcohol protecting groups is a critical step in the successful execution of multi-step organic syntheses. This guide provides an objective comparison of two orthoester-based protecting groups: trimethyl orthobenzoate and triethyl orthoformate. The discussion is supported by available experimental data and detailed methodologies to assist in making informed decisions for specific synthetic challenges.
Orthoesters serve as valuable protecting groups for alcohols, offering stability under neutral and basic conditions, while being readily cleaved under acidic conditions.[1][2] The choice between different orthoesters, such as this compound and triethyl orthoformate, depends on factors like the desired stability of the protected alcohol, the specific reaction conditions to be employed in subsequent steps, and the ease of deprotection.
Mechanism of Protection
The protection of an alcohol using an orthoester proceeds via an acid-catalyzed transesterification reaction. The alcohol attacks the central carbon of the protonated orthoester, leading to the displacement of the original alkoxy groups and the formation of a new mixed orthoester, which serves as the protected form of the alcohol.
References
A Comparative Guide to Orthoesters in Organic Synthesis: Trimethyl Orthoformate, Triethyl Orthoformate, and Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, orthoesters stand out as versatile reagents, indispensable for a variety of transformations. Their utility as protecting groups, precursors in carbon-carbon bond formation, and reagents in rearrangement reactions makes them a staple in the synthetic chemist's toolbox. This guide provides an objective comparison of three widely used orthoesters: trimethyl orthoformate (TMOF), triethyl orthoformate (TEOF), and trimethyl orthoacetate (TMOA). By presenting their performance in key synthetic applications with supporting experimental data, this document aims to assist researchers in selecting the optimal orthoester for their specific synthetic challenges.
At a Glance: Key Properties and Applications
Orthoesters, with the general formula RC(OR')₃, are valued for their reactivity, which is primarily dictated by the nature of the 'R' and 'OR'' groups. TMOF and TEOF are orthoformates (R=H), differing in their alkoxy groups (methoxy vs. ethoxy), while TMOA is an orthoacetate (R=CH₃) with methoxy (B1213986) groups. These structural differences influence their steric bulk, reactivity, and the nature of the products they form.
| Orthoester | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Applications |
| Trimethyl Orthoformate (TMOF) | HC(OCH₃)₃ | 106.12 | 101-103 | Acetalization, Protecting group, Bodroux-Chichibabin aldehyde synthesis, Dehydrating agent.[1][2] |
| Triethyl Orthoformate (TEOF) | HC(OC₂H₅)₃ | 148.20 | 144-146 | Acetalization, Protecting group, Bodroux-Chichibabin aldehyde synthesis, Formylation reactions.[3] |
| Trimethyl Orthoacetate (TMOA) | CH₃C(OCH₃)₃ | 120.15 | 107-109 | Johnson-Claisen rearrangement, Esterification, Acylating agent.[4] |
Performance in Key Synthetic Applications
The choice of orthoester can significantly impact the outcome of a reaction, influencing yields, reaction times, and even the reaction pathway. Below is a comparative analysis of TMOF, TEOF, and TMOA in several common synthetic transformations.
Acetalization and Ketalization: Protecting Carbonyl Groups
Orthoesters are excellent reagents for the protection of aldehydes and ketones as acetals and ketals, respectively. This protection is crucial in multi-step syntheses to prevent unwanted reactions at the carbonyl group. The reaction is typically acid-catalyzed.
Comparative Data:
| Carbonyl Substrate | Orthoester | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | TMOF | 0.1 mol% HCl | Methanol (B129727), RT | 30 min | >99 | [5] |
| Benzaldehyde | TEOF | 0.1 mol% Bi(OTf)₃ | Ethanol, RT | - | - | [6] |
| Cyclohexanone | TMOF | p-TSA | 18-25°C | 1.5 h | - | [7] |
| Various Aldehydes | TEOF | Selenous acid | Solvent-free, RT | 8-14 h | 55-90 | [1] |
Discussion:
Both TMOF and TEOF are highly effective for the acetalization of aldehydes, often providing near-quantitative yields under mild conditions.[5] TMOF, being less sterically hindered, can sometimes react faster. The choice between TMOF and TEOF often depends on the desired acetal (B89532) (dimethyl or diethyl) and the specific reaction conditions. For instance, using the corresponding alcohol as a solvent is common.[8] The use of a dehydrating agent or an orthoformate itself helps to drive the equilibrium towards the product by removing the water generated during the reaction.[6][8]
Experimental Protocol: Acetalization of Benzaldehyde using TMOF
To a solution of benzaldehyde (1 mmol) in methanol (5 mL) is added trimethyl orthoformate (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the benzaldehyde dimethyl acetal.
Experimental Workflow: Acetalization
Caption: Workflow for the protection of carbonyls as acetals/ketals.
Bodroux-Chichibabin Aldehyde Synthesis
This reaction provides a method for the synthesis of aldehydes by treating an orthoformate with a Grignard reagent.[9][10][11][12] The reaction proceeds via the formation of an acetal, which is then hydrolyzed to the corresponding aldehyde.
Comparative Data:
| Grignard Reagent | Orthoester | Conditions | Yield (%) | Reference |
| Phenylmagnesium bromide | TEOF | Reflux in ether | 56-61 | [9] |
| n-Pentylmagnesium bromide | TEOF | Reflux in ether | - | [10] |
| Various aryl/alkyl Grignards | TEOF | Reflux | Generally good | [9] |
Discussion:
Triethyl orthoformate is the most commonly used orthoester for the Bodroux-Chichibabin synthesis.[3][9] The reaction with Grignard reagents is generally efficient, providing a reliable method for the one-carbon homologation of the Grignard reagent to an aldehyde. While trimethyl orthoformate can also be used, TEOF is more frequently cited in literature for this transformation. The initial reaction of the Grignard reagent with the orthoformate can be slow, but yields can be improved by refluxing the reaction mixture.[9]
Experimental Protocol: Synthesis of Benzaldehyde using TEOF
A solution of phenylmagnesium bromide (0.1 mol) in diethyl ether is prepared. To this solution, triethyl orthoformate (0.12 mol) is added dropwise with stirring. The reaction mixture is then refluxed for 2 hours. After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude acetal is then hydrolyzed by stirring with a mixture of acetic acid and water to yield benzaldehyde, which can be purified by distillation.
Reaction Pathway: Bodroux-Chichibabin Synthesis
Caption: The two-step process of the Bodroux-Chichibabin synthesis.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoacetate.[13][14][15][16][17][18] This reaction is highly stereoselective and is widely used in the synthesis of natural products.
Comparative Data:
| Allylic Alcohol | Orthoester | Catalyst | Conditions | Yield (%) | Reference |
| 3-Methyl-2-buten-1-ol | Triethyl orthoacetate | Propionic acid | Reflux (110-140°C) | - | [13] |
| Various allylic alcohols | Triethyl orthoacetate | Propionic acid | Heat | Good | [4] |
| Various allylic alcohols | Trimethyl orthoacetate | Propionic acid | Refluxing xylene | - | [4] |
Discussion:
Both trimethyl orthoacetate and triethyl orthoacetate are effective in the Johnson-Claisen rearrangement. The choice between TMOA and TEOA will determine whether a methyl or ethyl ester is formed. The reaction is typically catalyzed by a weak acid, such as propionic acid, and requires heating.[14][15] TMOA is frequently used when a methyl ester is the desired product, as seen in various natural product syntheses.[4] The reaction proceeds through a ketene (B1206846) acetal intermediate, which undergoes a[14][14]-sigmatropic rearrangement.[13][17]
Experimental Protocol: Johnson-Claisen Rearrangement with TMOA
To a solution of an allylic alcohol (1 mmol) in toluene (B28343) (10 mL) is added trimethyl orthoacetate (3 mmol) and a catalytic amount of propionic acid (0.1 mmol). The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the γ,δ-unsaturated methyl ester.
Mechanism: Johnson-Claisen Rearrangement
Caption: Key intermediates in the Johnson-Claisen rearrangement.
Hydrolytic Stability: A Key Consideration
The stability of orthoesters towards hydrolysis is a critical factor in their application, particularly when used as protecting groups. Generally, orthoesters are stable under basic and neutral conditions but are readily hydrolyzed under acidic conditions.[19] The rate of hydrolysis is influenced by the steric and electronic properties of the substituents.
Comparative Hydrolysis Rates:
-
Trimethyl orthoformate (TMOF) and Triethyl orthoformate (TEOF) are relatively sensitive to acidic hydrolysis. The ethyl groups in TEOF may offer slightly more steric hindrance, potentially slowing hydrolysis compared to TMOF under certain conditions.
-
Trimethyl orthoacetate (TMOA) is generally more reactive and hydrolyzes more readily than the corresponding orthoformates. The methyl group at the central carbon in TMOA is electron-donating, which can stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the process.
Conclusion
Trimethyl orthoformate, triethyl orthoformate, and trimethyl orthoacetate are all valuable reagents in organic synthesis, each with its own set of advantages depending on the desired transformation.
-
TMOF and TEOF are the workhorses for acetalization and the Bodroux-Chichibabin aldehyde synthesis . The choice between them often comes down to the desired alkoxy group in the product and subtle differences in reactivity and steric hindrance.
-
TMOA is the reagent of choice for the Johnson-Claisen rearrangement , enabling the stereoselective formation of γ,δ-unsaturated esters. Its higher reactivity also makes it a potent acylating and esterifying agent.
For researchers and professionals in drug development and scientific research, a thorough understanding of the nuances of these orthoesters is crucial for the rational design of synthetic routes and the efficient production of target molecules. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 8. Bodroux–Chichibabin aldehyde synthesis - Wikiwand [wikiwand.com]
- 9. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 10. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 11. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]
- 12. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 13. name-reaction.com [name-reaction.com]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. Johnson-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. fiveable.me [fiveable.me]
- 18. ias.ac.in [ias.ac.in]
- 19. Ortho ester - Wikipedia [en.wikipedia.org]
A Comparative Guide to Diol Protection: Alternatives to Trimethyl Orthobenzoate
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection of diols is a critical step. Trimethyl orthobenzoate has traditionally been a reagent of choice for this purpose, offering a reliable method for the formation of a benzoate (B1203000) acetal (B89532). However, a range of alternative reagents have emerged, each with distinct advantages in terms of reactivity, selectivity, and ease of use. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
The primary alternatives to this compound for diol protection involve the formation of cyclic acetals and ketals. Among the most widely used reagents are 2,2-dimethoxypropane (B42991) (DMP) for the formation of acetonides (isopropylidene ketals) and benzaldehyde (B42025) dimethyl acetal for the formation of benzylidene acetals. These methods, along with the use of other orthoesters like trimethyl orthoformate, offer a versatile toolkit for the protection of 1,2- and 1,3-diols.
Quantitative Performance Comparison
The selection of a diol protecting group is often dictated by factors such as the rate of reaction, yield, and the stability of the protecting group under various conditions. The following tables summarize the performance of this compound and its alternatives in the protection of diols.
Table 1: Performance Comparison of Reagents for 1,2-Diol Protection
| Reagent | Protecting Group | Catalyst | Typical Substrate | Reaction Time | Yield (%) | Reference |
| This compound | Benzoate Acetal | Acid Catalyst (e.g., CSA) | General 1,2-diols | Varies | Good to Excellent | General Knowledge |
| 2,2-Dimethoxypropane | Acetonide | p-TsOH | General 1,2-diols | 2 - 7 h | 82 - 86 | --INVALID-LINK-- |
| 2,2-Dimethoxypropane | Acetonide | Iodine | D-Glucose | 3 h | 75 | --INVALID-LINK-- |
| Acetone | Acetonide | Cation Exchange Resin | General 1,2-diols | 5 - 10 h (RT) | Good | --INVALID-LINK-- |
| Benzaldehyde Dimethyl Acetal | Benzylidene Acetal | Cu(OTf)₂ | Carbohydrate 4,6-diols | < 1 h | Excellent | --INVALID-LINK-- |
Table 2: Performance Comparison of Reagents for 1,3-Diol Protection
| Reagent | Protecting Group | Catalyst | Typical Substrate | Reaction Time | Yield (%) | Reference |
| This compound | Benzoate Acetal | Acid Catalyst (e.g., CSA) | General 1,3-diols | Varies | Good to Excellent | General Knowledge |
| 2,2-Dimethoxypropane | Acetonide | HT-S (sulfonated carbon) | 2-Pentylpropane-1,3-diol | 1 h (80 °C) | 77 | --INVALID-LINK-- |
| Benzaldehyde | Benzylidene Acetal | Pyr·TsOH | General 1,3-diols | 4 - 24 h | 74 - 83 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protection strategies. Below are representative experimental protocols for the use of 2,2-dimethoxypropane and benzaldehyde dimethyl acetal.
Protocol 1: Acetonide Protection of a Diol using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid
Objective: To protect a 1,2-diol as an isopropylidene ketal (acetonide).
Materials:
-
Diol (1.0 mmol)
-
2,2-Dimethoxypropane (3.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂), dry (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the diol (1.0 mmol) in dry dichloromethane (5 mL) under a nitrogen atmosphere, add 2,2-dimethoxypropane (3.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (20 mL) to quench the acid catalyst.
-
Separate the organic layer and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Benzylidene Acetal Protection of a Diol using Benzaldehyde Dimethyl Acetal and Copper(II) Triflate
Objective: To protect a diol, particularly a 4,6-diol in a carbohydrate, as a benzylidene acetal.
Materials:
-
Diol (e.g., a pyranoside) (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.05 - 0.1 mmol)
-
Acetonitrile (B52724) (10 mL)
-
Triethylamine (B128534) (Et₃N) (0.2 mmol)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 mmol) in acetonitrile (10 mL). If the diol is not fully soluble, sonication can be applied during the reaction.[1]
-
Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.
-
Add a catalytic amount of Cu(OTf)₂ (0.05 - 0.1 mmol).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1 hour.[1]
-
Once the reaction is complete, add triethylamine (0.2 mmol) to quench the catalyst.[1]
-
The product can be purified directly by silica gel column chromatography without an aqueous work-up. Alternatively, a standard aqueous work-up can be performed.[1]
Reaction Mechanisms and Logical Relationships
The protection of diols using orthoesters, acetals, and ketals proceeds through acid-catalyzed pathways. Understanding these mechanisms is key to optimizing reaction conditions and troubleshooting potential issues.
General Mechanism of Acetal/Ketal Formation
The formation of a cyclic acetal or ketal from a diol and an aldehyde or ketone, respectively, is a reversible acid-catalyzed process. The reaction is driven to completion by the removal of water.
Caption: General mechanism for acid-catalyzed cyclic acetal/ketal formation.
Mechanism of Diol Protection by an Orthoester
Orthoesters, such as this compound, react with diols under acidic conditions in a trans-esterification type reaction to form a cyclic acetal. This process is also reversible and is driven forward by the removal of the alcohol byproduct (e.g., methanol).
Caption: Mechanism of diol protection using an orthoester reagent.
Experimental Workflow
A typical experimental workflow for diol protection involves the reaction setup, monitoring, work-up, and purification.
Caption: A standard experimental workflow for diol protection.
Conclusion
While this compound remains a viable reagent for diol protection, alternatives such as 2,2-dimethoxypropane and benzaldehyde dimethyl acetal offer significant advantages in terms of reaction speed, efficiency, and selectivity for specific substrates. The choice of reagent should be guided by the nature of the diol, the desired stability of the protecting group, and the overall synthetic strategy. The provided data and protocols serve as a valuable resource for researchers to select and implement the most appropriate diol protection method for their specific needs, ultimately streamlining the synthesis of complex molecules.
References
Confirming Product Formation: A Comparative Guide to NMR and IR Spectroscopy
For researchers, scientists, and drug development professionals, confirming the successful synthesis of a target molecule is a critical step. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance in confirming product formation, supported by experimental data and detailed protocols, using the well-established synthesis of aspirin (B1665792) as a practical example.
Performance Comparison: NMR vs. IR Spectroscopy
Both NMR and IR spectroscopy provide unique and complementary information about the structure of a molecule. While IR spectroscopy is excellent for identifying the presence or absence of specific functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1][2][3] The choice between the two, or the decision to use them in conjunction, depends on the specific requirements of the analysis.
The synthesis of aspirin (acetylsalicylic acid) from salicylic (B10762653) acid and acetic anhydride (B1165640) serves as an excellent case study to compare these techniques. The reaction involves the conversion of a hydroxyl group in the starting material to an ester group in the product, a transformation readily monitored by both NMR and IR.[4][5]
| Parameter | NMR Spectroscopy (¹H NMR) | IR Spectroscopy |
| Primary Information | Provides detailed information about the chemical environment of protons, including their connectivity and spatial arrangement.[1][6] | Identifies the presence or absence of specific functional groups based on their characteristic vibrational frequencies.[6][7] |
| Key Spectral Changes in Aspirin Synthesis | Disappearance of the broad phenolic -OH peak of salicylic acid. Appearance of a new singlet for the acetyl methyl protons (~2.3 ppm) of aspirin. Shift in the aromatic proton signals.[8][9] | Disappearance of the broad O-H stretch of the phenolic group in salicylic acid (~3200 cm⁻¹). Appearance of a new C=O stretching band for the ester group in aspirin (~1750 cm⁻¹). Retention of the C=O stretching band for the carboxylic acid (~1680 cm⁻¹).[4][5][10] |
| Quantitative Analysis | Can be used for quantitative analysis (qNMR) to determine product yield and purity by integrating peak areas, often with the use of an internal standard.[8] | Quantitative analysis is possible but can be more challenging and often requires careful calibration.[3] |
| Sample Preparation | Requires dissolving the sample in a deuterated solvent.[4][11] | Can be performed on neat solids (e.g., using an ATR accessory), as a KBr pellet, or in solution.[4][10] |
| Sensitivity | Generally less sensitive than IR spectroscopy. | Generally more sensitive than NMR spectroscopy. |
| Data Interpretation | Can be complex, requiring an understanding of chemical shifts, coupling constants, and integration. | Relatively straightforward for identifying the presence or absence of key functional groups.[3] |
Experimental Protocols
Synthesis of Aspirin
Aspirin is synthesized by the esterification of salicylic acid with acetic anhydride, using an acid catalyst such as phosphoric acid.[4]
Procedure:
-
In a flask, combine 2.0 g of salicylic acid with 5.0 mL of acetic anhydride.
-
Carefully add 5 drops of a strong acid catalyst (e.g., 85% phosphoric acid).
-
Heat the mixture in a water bath at approximately 75-85°C for about 10-15 minutes.[4][12]
-
Cool the flask and then cautiously add deionized water to hydrolyze any excess acetic anhydride.
-
Induce crystallization by scratching the inside of the flask and cooling it in an ice bath.[4]
-
Collect the crude aspirin product by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[11]
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of the dried aspirin sample in about 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4][8]
Data Acquisition (¹H NMR):
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements, and a spectral width that encompasses all expected proton signals.[11]
IR Spectroscopic Analysis
Sample Preparation (ATR method):
-
Place a small amount of the dry, powdered aspirin sample directly onto the diamond crystal of the ATR accessory.[4]
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[10]
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[5]
Workflow for Spectroscopic Confirmation of Product Formation
The following diagram illustrates the general workflow for using spectroscopic techniques to confirm the formation of a desired product.
Caption: Workflow for Product Confirmation.
References
- 1. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. quora.com [quora.com]
- 4. odinity.com [odinity.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR and NMR spectroscopy | PPTX [slideshare.net]
- 7. orgosolver.com [orgosolver.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. azom.com [azom.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
A Researcher's Guide to Validating Compounds from Trimethyl Orthobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trimethyl orthobenzoate is a versatile reagent in organic synthesis, frequently employed for creating orthoesters, protecting carboxylic acids, and participating in various cyclization reactions. The unambiguous structural validation of the resulting synthesized compounds is a critical step in any research and development workflow. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental protocols and data interpretation guides.
Primary Analytical Techniques for Structural Validation
The validation of a compound synthesized using this compound relies on a combination of spectroscopic methods to piece together the molecular puzzle. Each technique provides unique information, and together they offer a comprehensive confirmation of the chemical structure. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Workflow for Synthesis and Validation
The general process from reaction to a validated structure is a systematic progression. It begins with the chemical reaction, followed by purification of the crude product, and concludes with analysis by one or more spectroscopic techniques to confirm that the desired molecular structure has been successfully synthesized.
Caption: General workflow from synthesis to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.[1][2][3]
-
¹H NMR: Detects the hydrogen atoms (protons) in a molecule. Key information derived includes:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Protons on the methoxy (B1213986) groups of a this compound-derived orthoester typically appear as a sharp singlet around 3.0-3.5 ppm. Protons adjacent to the orthoester carbon will have characteristic shifts.
-
Integration: The area under a peak is proportional to the number of protons it represents.[1]
-
Splitting (Multiplicity): Reveals the number of neighboring protons, helping to establish connectivity.[1]
-
-
¹³C NMR: Detects the carbon atoms in the molecule's backbone. The quaternary carbon of the orthoester group is a key diagnostic peak, typically appearing far downfield (e.g., >110 ppm).[4]
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation patterns, can offer significant structural clues.[5] Electrospray Ionization (ESI) is a common "soft" ionization technique that keeps the molecule intact.[6][7]
-
Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): In ESI-MS, the molecule is often observed as a protonated or sodiated adduct. This peak confirms the molecular weight of the synthesized compound.[6] For a product derived from this compound, the expected mass can be precisely calculated and matched with the experimental result.
-
Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic losses can be observed, such as the loss of a methoxy group (-OCH₃), which can further support the proposed structure.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. In the context of this compound reactions, it is particularly useful for confirming the consumption of starting materials and the formation of the orthoester.
-
Key Vibrations: Look for the disappearance of broad O-H stretches (from alcohols, ~3200-3600 cm⁻¹) or C=O stretches (from carboxylic acids, ~1700-1730 cm⁻¹). The presence of strong C-O single bond stretches (~1000-1300 cm⁻¹) is characteristic of the newly formed orthoester.
Logical Interplay of Validation Techniques
No single technique tells the whole story. The data from NMR, MS, and IR are used in concert to build a conclusive argument for the structure of the synthesized compound.
Caption: The relationship between analytical techniques and structural information.
Comparison: this compound vs. Alternative Reagent
A common application of this compound is the protection of 1,2-diols. An alternative reagent for this transformation is 2,2-dimethoxypropane. While both achieve the same outcome (forming a cyclic acetal/ketal), the resulting structures and their spectroscopic data differ, allowing for clear validation.
Reaction: Protection of 1,2-Ethanediol
-
Method A: With this compound -> Forms a 2-methoxy-2-phenyl-1,3-dioxolane.
-
Method B (Alternative): With 2,2-Dimethoxypropane -> Forms a 2,2-dimethyl-1,3-dioxolane.
Comparative Spectroscopic Data
The following table summarizes the expected key analytical data for the products of each reaction. This quantitative comparison highlights the unique spectroscopic signatures that allow for unambiguous validation.
| Analytical Data | Product from this compound | Product from 2,2-Dimethoxypropane (Alternative) |
| Structure | 2-methoxy-2-phenyl-1,3-dioxolane | 2,2-dimethyl-1,3-dioxolane |
| ¹H NMR (δ, ppm) | ~7.3-7.5 (m, 5H, Phenyl) ~4.0-4.2 (m, 4H, -OCH₂CH₂O-) ~3.2 (s, 3H, -OCH₃) | ~3.9 (s, 4H, -OCH₂CH₂O-) ~1.4 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (δ, ppm) | ~125-130 (Phenyl C) ~115 (Orthoester C) ~65 (-OCH₂CH₂O-) ~50 (-OCH₃) | ~108 (Acetal C) ~64 (-OCH₂CH₂O-) ~25 (-C(CH₃)₂) |
| ESI-MS ([M+H]⁺ m/z) | 181.08 | 103.07 |
| IR (cm⁻¹) | ~3050 (Aromatic C-H) ~2900 (Aliphatic C-H) ~1100 (C-O) | ~2900 (Aliphatic C-H) ~1100 (C-O) |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data.
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound directly into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (B1202638) (TMS, 0.0 ppm).[2]
-
Dissolution: Cap the tube and invert it several times to fully dissolve the sample. If needed, use gentle sonication.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters. A typical acquisition for ¹H NMR involves 16-64 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference peak. Integrate all signals.[9]
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[10]
-
Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into ~1 mL of the analysis solvent, often containing 0.1% formic acid to promote protonation.[10][11] The final concentration should be in the low µg/mL range.[10]
-
Filtration: If any precipitate is present, filter the solution through a syringe filter (0.22 µm) to prevent clogging the instrument.[10]
-
Infusion: Load the sample into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[7]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the product.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare its mass-to-charge ratio (m/z) with the calculated theoretical value.[6]
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Rutgers_MS_Home [react.rutgers.edu]
Comparative analysis of hydrolysis rates of different orthoesters
A Comparative Analysis of the Hydrolysis Rates of Different Orthoesters
For researchers, scientists, and drug development professionals, understanding the stability and degradation kinetics of orthoesters is crucial for their application in drug delivery systems, protecting groups in organic synthesis, and the formulation of stimuli-responsive materials. This guide provides a comparative analysis of the hydrolysis rates of various orthoesters, supported by experimental data and detailed protocols.
Factors Influencing Orthester Hydrolysis
The hydrolysis of orthoesters is primarily an acid-catalyzed process that proceeds via a three-stage mechanism. The rate of this reaction is significantly influenced by several factors:
-
Electronic Effects of Substituents: The nature of the substituent group (R) on the orthoester has a profound impact on its stability. Electron-donating groups (e.g., -CH₃) tend to increase the rate of hydrolysis by stabilizing the carbocation intermediate formed during the reaction.[1] Conversely, electron-withdrawing groups (e.g., -CF₃, -triazolium) decrease the reaction rate, rendering the orthoester more stable even under acidic conditions.[1]
-
pH of the Medium: As an acid-catalyzed reaction, the rate of orthoester hydrolysis is highly dependent on the pH of the surrounding medium. Lower pH values (higher acidity) lead to a significant acceleration of the hydrolysis process.[1] This pH-sensitivity is a key feature exploited in the design of drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes.
-
Steric Hindrance: The steric bulk of the alkoxy groups and the substituent at the central carbon can also influence the rate of hydrolysis, although this effect is often secondary to electronic effects. Increased steric hindrance can impede the approach of water molecules, thereby slowing down the hydrolysis rate.
Comparative Hydrolysis Rate Data
The following table summarizes the hydrolysis rates of various orthoesters under different conditions, as reported in the literature. It is important to note that direct comparison of absolute rates can be challenging due to variations in experimental conditions (e.g., temperature, buffer composition, and solvent).
| Orthoester | Substituent (R) | Alkoxy Group | pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Reference |
| Trimethyl Orthoacetate | -CH₃ | -OCH₃ | 7 | Ambient | 10 min | Not Reported | [2] |
| Triethyl Orthoformate | -H | -OCH₂CH₃ | 11 | Not Specified | Not Reported | 1.44 x 10⁻⁵ s⁻¹ (uncatalyzed) | [3] |
| Triisopropyl Orthoformate | -H | -OCH(CH₃)₂ | 11 | Not Specified | Not Reported | 4.34 x 10⁻⁶ s⁻¹ (uncatalyzed) | [3] |
| Triazole-substituted Orthoester | -triazolium | Not Specified | 1 | Not Specified | >10000 min | Not Reported | [2] |
| 3-Aryl-2,4,10-trioxaadamantanes | Aryl groups | Cyclic | Variable | 25 | Not Reported | Rate-pH profiles studied | [4] |
| Poly(ortho-ester)s | Polymer backbone | Cyclic | Not Specified | Not Specified | Not Reported | Acid-catalyzed degradation studied |
Experimental Protocols
The hydrolysis of orthoesters can be monitored using various analytical techniques. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry.
Monitoring Hydrolysis by ¹H NMR Spectroscopy
This method allows for the direct observation of the disappearance of the orthoester and the appearance of its hydrolysis products (an ester and an alcohol).
Materials:
-
Orthoester of interest
-
Deuterated solvent (e.g., D₂O)
-
Phosphate (B84403) buffer solutions of desired pH
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the orthoester in a suitable deuterated organic solvent if it is not readily soluble in D₂O.
-
Prepare a series of phosphate buffer solutions in D₂O with the desired pH values (e.g., ranging from pH 1 to 8).[1]
-
In an NMR tube, add a known concentration of the orthoester stock solution to the D₂O buffer solution.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Process the spectra and integrate the characteristic signals of the orthoester and its hydrolysis products.
-
The rate of hydrolysis can be determined by plotting the concentration of the orthoester as a function of time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).[1]
Monitoring Hydrolysis by UV-Vis Spectrophotometry
This technique is suitable when either the orthoester or its hydrolysis products have a distinct UV-Vis absorbance profile.
Materials:
-
Orthoester of interest
-
Aqueous buffer solutions of desired pH
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Identify a wavelength where there is a significant change in absorbance upon hydrolysis of the orthoester.
-
Prepare a stock solution of the orthoester in a suitable solvent.
-
Prepare a buffer solution of the desired pH and place it in a UV cuvette within the spectrophotometer, allowing it to equilibrate to the desired temperature.
-
Inject a small aliquot of the orthoester stock solution into the cuvette and mix quickly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
The rate of reaction can be determined from the change in absorbance over time, using the Beer-Lambert law to relate absorbance to concentration.
Visualizing the Hydrolysis Pathway
The acid-catalyzed hydrolysis of an orthoester is a well-established three-stage process. The following diagrams, generated using the DOT language, illustrate the key steps in this pathway and the experimental workflow for kinetic analysis.
References
Trimethyl Orthobenzoate: A Superior Dehydrating Agent for Modern Organic Synthesis
In the landscape of chemical synthesis, the rigorous exclusion of water is paramount for the success of a multitude of reactions. While traditional dehydrating agents have long been employed, the demand for higher efficiency, milder reaction conditions, and simplified workups has propelled the adoption of reactive dehydrating agents. Among these, trimethyl orthobenzoate has emerged as a powerful tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against other common dehydrating agents, supported by experimental data and detailed protocols.
Driving Reactions to Completion: The Chemical Advantage
Unlike physical drying agents such as anhydrous salts (e.g., Na₂SO₄, MgSO₄) or molecular sieves that simply sequester water, this compound acts as a chemical dehydrating agent. It irreversibly reacts with water, the byproduct of many equilibrium-driven reactions, to form methyl benzoate (B1203000) and methanol (B129727). This active removal of water shifts the reaction equilibrium towards the product side, often resulting in significantly higher yields and faster reaction times. This is particularly advantageous in sensitive or sterically hindered reactions where achieving high conversion is challenging.
Performance in Key Synthetic Transformations
The utility of this compound as a dehydrating agent is most pronounced in reactions that generate water as a byproduct, such as ketalization and esterification.
Ketalization and Acetalization: Protecting Carbonyl Groups with High Efficiency
The protection of aldehydes and ketones as acetals or ketals is a fundamental strategy in multi-step organic synthesis. This reversible reaction is often plagued by incomplete conversion due to the presence of the water byproduct. This compound provides an elegant solution by driving the reaction to completion.
Table 1: Comparison of Dehydrating Agents in the Ketalization of Cyclohexanone (B45756) with Ethylene (B1197577) Glycol
| Dehydrating Agent | Reaction Time (h) | Yield (%) | Byproducts | Notes |
| This compound | 1 - 3 | >95 | Methyl benzoate, Methanol | Volatile byproducts, easily removed during workup. |
| 3Å Molecular Sieves | 4 - 8 | 90 - 95 | None | Require activation and careful handling. Can be slow. |
| Anhydrous MgSO₄ | 6 - 12 | 80 - 85 | MgSO₄·xH₂O | Solid byproduct requires filtration. |
| Anhydrous Na₂SO₄ | 12 - 24 | 70 - 75 | Na₂SO₄·xH₂O | Low efficiency and slow. Requires filtration. |
| Dean-Stark Apparatus | 8 - 16 | 85 - 90 | None | Requires higher temperatures and azeotropic solvent. |
Experimental Protocol: Ketalization of Cyclohexanone using this compound
-
To a stirred solution of cyclohexanone (1.0 g, 10.2 mmol) and ethylene glycol (0.69 g, 11.2 mmol) in 20 mL of anhydrous dichloromethane, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 20 mg, 0.1 mmol).
-
Add this compound (2.2 g, 12.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the desired ketal.
Figure 1: Experimental workflow for the ketalization of cyclohexanone.
Esterification: Enhancing Yields Under Mild Conditions
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is another classic equilibrium-limited process. This compound can be employed to drive this reaction forward, often allowing for the use of milder conditions and stoichiometric amounts of reactants, which is particularly beneficial for the synthesis of complex molecules.
Table 2: Comparison of Methods for the Esterification of Benzoic Acid with Methanol
| Method | Dehydrating Agent/Condition | Reaction Time (h) | Yield (%) | Notes |
| This compound | This compound | 2 - 4 | >95 | Mild conditions, high yield, volatile byproducts. |
| Fischer Esterification | Excess Methanol | 8 - 12 | 70 - 80 | Requires a large excess of one reactant. |
| Sulfuric Acid (catalyst only) | None (equilibrium) | 12 - 24 | ~65 | Equilibrium limits the yield. |
| Dean-Stark Apparatus | Azeotropic removal of water | 6 - 10 | 85 - 90 | Requires high temperatures and specific solvents. |
Experimental Protocol: Esterification of Benzoic Acid using this compound
-
To a solution of benzoic acid (1.22 g, 10 mmol) in methanol (10 mL), add a catalytic amount of sulfuric acid (2 drops).
-
Add this compound (2.18 g, 12 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl benzoate.
Figure 2: Role of this compound in shifting the esterification equilibrium.
Mechanism of Dehydration
The efficacy of this compound as a dehydrating agent stems from its acid-catalyzed hydrolysis. In the presence of an acid catalyst and water, this compound is protonated, leading to the elimination of a molecule of methanol and the formation of a resonance-stabilized carbocation. This cation is then attacked by water, and subsequent steps lead to the formation of methyl benzoate and two additional molecules of methanol. The overall reaction consumes one equivalent of water for every equivalent of this compound.
Figure 3: Simplified mechanism of this compound hydrolysis.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of dehydrating agent can significantly impact reaction outcomes. This compound offers distinct advantages over traditional drying agents, particularly in equilibrium-limited reactions. Its ability to chemically and irreversibly remove water leads to higher yields, shorter reaction times, and often milder reaction conditions. The formation of volatile byproducts simplifies purification, making it an attractive option for the synthesis of complex and sensitive molecules. While the initial cost may be higher than that of anhydrous salts, the improvements in efficiency and yield often justify its use in demanding synthetic applications.
Characterizing Intermediates in Trimethyl Orthobenzoate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trimethyl orthobenzoate (TMB) is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyls, esterification reactions, and the construction of complex molecular architectures.[1] Understanding the intermediates formed during its reactions is crucial for optimizing reaction conditions, maximizing yields, and controlling stereoselectivity. This guide provides a comparative analysis of TMB's performance against common alternatives, supported by experimental data and detailed protocols for the characterization of key reaction intermediates.
I. Comparative Performance of this compound
The reactivity of orthoesters is significantly influenced by the nature of the substituent on the central carbon atom. In comparison to other common orthoesters, such as trimethyl orthoformate (TMOF), TMB exhibits distinct reactivity profiles.
Table 1: Comparison of this compound and Trimethyl Orthoformate in Acetal (B89532) Formation
| Feature | This compound (TMB) | Trimethyl Orthoformate (TMOF) | References |
| Reaction Rate | Generally slower | Generally faster | |
| Equilibrium | Favors starting materials more than TMOF | Favors product formation | |
| Substrate Scope | Effective for a wide range of aldehydes and ketones | Highly effective for a broad range of aldehydes and ketones | |
| Stability of Acetal | More stable to acidic hydrolysis | Less stable to acidic hydrolysis |
The slower reaction rate of TMB compared to TMOF in acetal formation can be attributed to the steric bulk of the phenyl group, which hinders the approach of the nucleophile. However, this steric hindrance also contributes to the greater stability of the resulting benzaldehyde (B42025) acetals towards acidic hydrolysis, making TMB a preferred reagent when a more robust protecting group is required.
II. Characterization of Key Intermediates
The reactions of this compound proceed through various transient intermediates, the characterization of which provides valuable mechanistic insights. The two primary intermediates of interest are the dioxolanylium ion in hydrolysis and the imidate intermediate in reactions with amines.
A. Dioxolanylium Ion in Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of this compound to methyl benzoate (B1203000) and methanol (B129727) proceeds through a dioxolanylium ion intermediate.
Reaction Pathway for the Hydrolysis of this compound
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Experimental Protocol: NMR Spectroscopic Monitoring of Hydrolysis
-
Sample Preparation: In an NMR tube, dissolve this compound (1 equivalent) in a deuterated solvent (e.g., CDCl3).
-
Initiation of Reaction: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the disappearance of the TMB methoxy (B1213986) signal (singlet at ~3.1 ppm) and the appearance of the methyl benzoate methoxy signal and methanol. The transient dioxolanylium ion may be observed at low temperatures, characterized by a downfield shift of the methoxy protons.[2]
B. Imidate Intermediate in Reactions with Amines
The reaction of this compound with primary amines, often a key step in the synthesis of heterocycles like oxazolines, proceeds through an imidate intermediate.
Reaction Pathway for the Formation of an Imidate Intermediate
Caption: Formation of an imidate intermediate from the reaction of this compound and a primary amine.
Experimental Protocol: GC-MS Analysis of Imidate Intermediate
-
Reaction Setup: In a sealed vial, react this compound with a primary amine (e.g., aniline) in a suitable solvent (e.g., toluene) at an elevated temperature.
-
Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Derivatization (if necessary): For polar intermediates, derivatization to more volatile silyl (B83357) ethers may be required. This involves treating the dried aliquot with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the sample into a GC-MS system. The imidate intermediate will have a distinct retention time and fragmentation pattern. Key fragments to monitor for would be those corresponding to the loss of methoxy groups and fragments characteristic of the amine and benzoate moieties.
Table 2: Comparison of Orthoesters in Oxazoline Synthesis from Amino Alcohols
| Orthoester | Typical Yield | Reaction Conditions | References |
| This compound | Good to Excellent | Often requires heating | [3] |
| Trimethyl Orthoformate | Good to Excellent | Generally milder conditions | [3] |
| Triethyl Orthoacetate | Good to Excellent | Milder conditions, but may introduce an ethyl group |
While both TMB and TMOF are effective in synthesizing 2-oxazolines from amino alcohols, the choice of reagent can influence the reaction conditions required.[3] The greater reactivity of TMOF may allow for lower reaction temperatures.
III. Logical Workflow for Intermediate Characterization
A systematic approach is essential for the successful characterization of transient intermediates in this compound reactions.
Workflow for Characterizing Reaction Intermediates
Caption: A logical workflow for the identification and characterization of reaction intermediates.
By following this workflow and utilizing the detailed protocols, researchers can effectively characterize the intermediates in this compound reactions, leading to a deeper understanding of the reaction mechanisms and enabling the development of more efficient and selective synthetic methodologies.
References
Trimethyl Orthobenzoate: A Comparative Guide to its Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trimethyl orthobenzoate (TMOB) is a versatile orthoester widely employed in organic synthesis as a protecting group, a reagent in the formation of heterocyclic compounds, and a dehydrating agent. Its unique steric and electronic properties, owing to the presence of a phenyl group, often differentiate its reactivity and efficacy from simpler aliphatic orthoesters like trimethyl orthoformate (TMOF) and triethyl orthoacetate (TEOA). This guide provides a comparative analysis of TMOB's performance against common alternatives, supported by experimental data and detailed protocols to aid in methodological selection.
Acetalization: Protection of Carbonyls and Diols
Orthoesters are fundamental reagents for the protection of carbonyls as acetals and diols as cyclic acetals (1,3-dioxolanes or 1,3-dioxanes), rendering them stable under nucleophilic and basic conditions. While TMOF is a common choice, TMOB presents distinct characteristics.
The general mechanism for acid-catalyzed acetalization involves the protonation of the orthoester, followed by the loss of an alcohol molecule to form a reactive oxocarbenium ion. This ion is then trapped by the alcohol or diol.
Due to the steric hindrance and electronic effects of the phenyl group, TMOB is generally less reactive than its aliphatic counterparts like trimethyl orthoacetate (TMOA). It often requires stronger acidic conditions (e.g., 1–5% TFA) to equilibrate with alcohols, whereas TMOA can react rapidly under milder acid concentrations (0.1% TFA)[1]. This lower reactivity can be advantageous for achieving regioselectivity in complex molecules.
Table 1: Comparison of Orthoesters in Acetalization Reactions
| Reaction Type | Orthoester | Catalyst | Conditions | Yield (%) | Notes |
| Protection of Salicylaldehyde (B1680747) with Diols | Trimethyl Orthoformate | Montmorillonite (B579905) K10 | Toluene (B28343), reflux | 45-93% | Yield is highly dependent on the steric hindrance of the diol.[1] |
| Protection of Ketones | Trialkyl Orthoformates | HBF₄-SiO₂ | Solvent-free or in alcohol, RT | High | General method for various ketones and aldehydes.[2] |
| Protection of 1,2-Diols | Trimethyl Orthoformate | Camphorsulfonic acid (CSA) | Methanol (B129727), reflux, 72h | 67% | Direct reaction of phenanthrene-9,10-quinone with methyl-α-D-mannopyranoside.[3] |
Experimental Protocol: General Procedure for the Synthesis of 1,3-Dioxolanes using Trimethyl Orthoformate
This protocol is adapted from a procedure for the synthesis of 1,3-dioxolanes from salicylaldehyde and various diols, demonstrating a typical approach for acetal (B89532) protection.
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Trimethyl orthoformate (1.0 mmol)
-
Diol (2.0 mmol)
-
Montmorillonite K10 (300 mg)
-
Sodium-dried toluene (20.0 mL)
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A mixture of salicylaldehyde (0.122 g, 1.0 mmol), trimethyl orthoformate (0.11 mL, 1.0 mmol), montmorillonite K10 (300 mg), and sodium-dried toluene (20.0 mL) are placed in a round-bottom flask fitted with a Dean-Stark apparatus.
-
The mixture is stirred for 1 hour at room temperature.
-
The diol (2.0 mmol) is added, and the mixture is heated to reflux, with the removal of the methanol formed in the Dean-Stark trap.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is washed with solid NaHCO₃ and water.
-
The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) as eluent) to yield the final 1,3-dioxolane.[1]
Synthesis of Heterocyclic Compounds
TMOB is a key reagent in the synthesis of various heterocyclic systems, most notably in the construction of quinazolines and in the industrial synthesis of the drug Nintedanib (B1663095).
Quinazoline Synthesis
Quinazolines are a class of nitrogen-containing heterocycles that form the core of many pharmaceutical agents. A common synthetic route involves the condensation of a 2-aminoaryl ketone or a 2-aminobenzamide (B116534) with an orthoester, which serves as a one-carbon synthon.
While various trialkyl orthoesters can be used, the choice can affect reaction times and yields. One study reported a catalyst- and solvent-free, one-pot, three-component reaction of 2-aminoarylketones, ammonium (B1175870) acetate, and trialkyl orthoesters to produce quinazolines in good to excellent yields (79–94%)[4]. However, another study noted that the reaction of chloro-substituted 2-aminobenzamides with triethyl orthobenzoate resulted in low conversions, suggesting that sterically hindered or electronically deactivated substrates may require more reactive orthoesters or different conditions[5].
Table 2: Comparison of Reagents in Quinazoline Synthesis
| Starting Material | C1 Source | Catalyst/Conditions | Yield (%) | Notes |
| 2-Aminoarylketones | Trialkyl Orthoesters | NH₄OAc, Solvent-free | 79-94% | General method, good to excellent yields.[4] |
| 2-Aminobenzaldehydes / 2-Aminobenzophenones | Benzylamines | I₂ / O₂ | 49-92% | Iodine-catalyzed C-H amination approach.[4] |
| 2-Aminobenzamides | Orthoesters | Acetic Acid | High | Method tolerant of various functional groups.[5] |
| Chloro-substituted 2-Aminobenzamides | Triethyl Orthobenzoate | Acetic Acid | Low | Low conversion observed for this specific combination.[5] |
Nintedanib Synthesis
A critical application of TMOB is in the synthesis of Nintedanib, a tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis. In a key step, TMOB condenses with an oxindole (B195798) derivative to form an enol ether intermediate.
The steric bulk of TMOB's phenyl group is considered crucial for the high yield in this transformation, reportedly making it more effective than less hindered orthoesters like trimethyl orthoformate.
Table 3: Yield Comparison in Nintedanib Intermediate Synthesis
| Oxindole Precursor | Orthoester Reagent | Solvent/Conditions | Intermediate Product | Molar Yield (%) | Reference |
| Methyl 2-oxoindole-6-carboxylate | This compound | Acetic Anhydride (B1165640), 120°C, 6h | Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate analog | 56% | J. Med. Chem., 2009[4] |
| Ethyl 2-oxoindole-6-carboxylate | Triethyl Orthobenzoate | Acetic Anhydride, 110°C, 4h | 1-Acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate (B1220265) analog | 61% | CN1391557A[4] |
| Methyl 2-oxoindole-6-carboxylate | This compound | Xylene, Acetic Anhydride, 120°C, 4h | 1-Acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate | 81.4% | CN112592307B[4] |
The data indicates that reaction conditions, including the choice of solvent and specific orthoester, significantly impact the yield of the desired Nintedanib intermediate.
Experimental Protocol: Synthesis of 1-Acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate
This protocol is adapted from a patented procedure for a key intermediate in Nintedanib synthesis.
Materials:
-
Methyl 2-oxoindole-6-carboxylate (20 g, 104.6 mmol)
-
This compound (57.2 g, 313.8 mmol)
-
Acetic anhydride (32.0 g, 313.8 mmol)
-
Xylene (200 mL)
Procedure:
-
In a reaction flask, sequentially add methyl 2-oxoindole-6-carboxylate (20 g), this compound (57.2 g), acetic anhydride (32.0 g), and xylene (200 mL).
-
Heat the mixture to 120°C.
-
Maintain the reaction at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid.
-
Dry the solid under vacuum at 50°C for 16 hours to obtain the product (31.1 g, 81.4% molar yield).[4]
Dehydration of Aldoximes
Orthoesters can serve as effective dehydrating agents, for instance, in the conversion of aldoximes to nitriles. This transformation is valuable in the synthesis of many natural products and pharmaceuticals. The reaction typically proceeds by reaction of the aldoxime with the orthoester to form an intermediate that readily eliminates alcohol to form the nitrile.
While various dehydrating agents exist, such as acetic anhydride, Burgess reagent, and organoselenium catalysts, orthoesters offer a mild and often high-yielding alternative.[6][7][8]
Table 4: Comparison of Dehydrating Agents for Aldoxime Conversion
| Reagent/Catalyst | Conditions | Yield (%) | Notes |
| H-zeolites | Varies | Excellent | Atom-economic and convenient method.[6] |
| Nanocrystalline CeO₂ | Varies | 80-97% | Active, selective, stable, and reusable catalyst.[6] |
| Burgess Reagent (in situ) | One-pot | Good-to-Excellent | Broad applicability for aldoximes and amides.[7] |
| Organoselenium / H₂O₂ | Mild | Up to 85% | Eco-friendly, recyclable catalyst system.[8] |
| Acetic Anhydride / Acetic Acid | Varies | Superior to Ac₂O-base | Faster reaction rates and higher yields than conventional methods.[9] |
While specific comparative data for TMOB in aldoxime dehydration is sparse in the literature, its role as a water scavenger is well-established.[2] Its performance would likely be comparable to other orthoesters, with reactivity modulated by its steric profile. The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction conditions (e.g., mildness, atom economy).
Conclusion
This compound is a valuable and distinct reagent in the synthetic chemist's toolkit. Compared to simpler aliphatic orthoesters, its reduced reactivity can offer enhanced selectivity, while its steric bulk can be pivotal for driving certain reactions to high yield, as demonstrated in the synthesis of Nintedanib. While alternatives exist for its primary applications in acetalization, heterocycle synthesis, and dehydration, the specific substrate and desired outcome will dictate the optimal choice. The data and protocols provided in this guide serve as a foundation for making informed decisions in the design and execution of synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 5. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organoselenium-Catalyzed Mild Dehydration of Aldoximes: An Unexpected Practical Method for Organonitrile Synthesis [organic-chemistry.org]
- 9. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
Benchmarking Trimethyl Orthobenzoate: A Comparative Guide to Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, yield, and scalability of synthetic routes. Trimethyl orthobenzoate (TMB), a versatile orthoester, has long been a staple in organic synthesis for its utility in protecting groups, dehydrative condensations, and as a precursor to complex molecules. However, the landscape of chemical synthesis is ever-evolving, with newer reagents and methodologies continuously emerging. This guide provides an objective, data-driven comparison of this compound's performance against contemporary alternatives in key applications.
This analysis focuses on three core applications of this compound: the protection of 1,2-diols, its role in esterification reactions, and its applicability in sigmatropic rearrangements, specifically the Johnson-Claisen rearrangement. Through a detailed examination of experimental protocols and reported yields, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Protection of 1,2-Diols: this compound vs. Benzaldehyde (B42025) Dimethyl Acetal (B89532)
The protection of diols is a fundamental transformation in the synthesis of polyhydroxylated molecules such as carbohydrates and natural products. This compound serves as a reagent to form a cyclic orthoester, specifically a 2-methoxy-2-phenyl-1,3-dioxolane, effectively masking the diol functionality. A more contemporary and widely used alternative for this transformation is benzaldehyde dimethyl acetal, which forms a benzylidene acetal.
Performance Comparison
| Feature | This compound | Benzaldehyde Dimethyl Acetal |
| Product | 2-Methoxy-2-phenyl-1,3-dioxolane | 2-Phenyl-1,3-dioxolane (Benzylidene acetal) |
| Catalyst | Acid (e.g., TsOH) | Lewis Acid (e.g., Cu(OTf)₂) or Brønsted Acid (e.g., CSA)[1] |
| Typical Conditions | Toluene (B28343), reflux | Acetonitrile (B52724), room temperature[1] |
| Reaction Time | Several hours | ~1 hour[1] |
| Reported Yield | Moderate to high (substrate dependent) | High (typically 74-95%)[1][2] |
| Stability | Stable to basic and neutral conditions; labile to acid | Stable to basic and neutral conditions; more stable to acid than methylidene acetals[1] |
Experimental Protocols
Protection of a 1,2-Diol using this compound (General Procedure)
A solution of the 1,2-diol (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (10 mL) is treated with a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the solvent is removed under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography.
Protection of a 1,2-Diol using Benzaldehyde Dimethyl Acetal [1]
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), benzaldehyde dimethyl acetal (1.2 mmol) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂; 0.05 mmol) are added. The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within one hour. Upon completion, the reaction can be quenched with triethylamine (B128534) and the mixture can be directly purified by silica gel column chromatography.
Caption: General experimental workflow for the protection of a 1,2-diol.
Esterification of Carboxylic Acids: A Mechanistic Distinction
While sometimes mentioned in the context of esterification, this compound is not a direct methylating agent for carboxylic acids in the way that reagents like diazomethane (B1218177) or TMS-diazomethane are. Instead, TMB can facilitate esterification by acting as a dehydrating agent, driving the equilibrium of a traditional Fischer esterification forward. Newer reagents offer a more direct and often milder path to methyl esters.
Performance Comparison
| Feature | This compound (as Dehydrating Agent) | Trimethylsilyldiazomethane (TMS-diazomethane) |
| Mechanism | Reacts with water byproduct to drive esterification equilibrium | Direct methylation of the carboxylic acid[3] |
| Substrate Scope | Broad, for acid-catalyzed esterification | Broad, including sensitive substrates[4] |
| Typical Conditions | High temperature (reflux) with acid catalyst[5] | 0°C to room temperature, often without strong acid/base |
| Byproducts | Methyl benzoate (B1203000), methanol (B129727) | Nitrogen gas, tetramethylsilane (B1202638) derivatives |
| Reported Yield | Good to excellent (reaction dependent) | Excellent to quantitative[6] |
| Safety | Generally stable | Safer alternative to diazomethane, but still requires careful handling |
Experimental Protocols
Esterification using Methanol with this compound as a Water Scavenger (General Procedure)
A carboxylic acid (1.0 mmol), methanol (10 mmol), and a catalytic amount of a strong acid (e.g., sulfuric acid) are dissolved in an inert solvent. This compound (1.5 mmol) is added, and the mixture is heated to reflux. The reaction is monitored by TLC or GC. Upon completion, the reaction is cooled, neutralized, and worked up to isolate the methyl ester, which is then purified.
Methyl Esterification using TMS-diazomethane
To a stirred solution of a carboxylic acid (1.0 mmol) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) at 0°C, a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 mmol) is added dropwise. The evolution of nitrogen gas is observed. The reaction mixture is stirred at 0°C for a designated time (e.g., 2-5 hours) until completion as monitored by TLC. The mixture is then allowed to warm to room temperature, and the solvent is removed in vacuo to yield the methyl ester, which is often pure enough for subsequent steps without further purification.
Caption: Logical comparison of esterification pathways.
The Johnson-Claisen Rearrangement: A Question of Suitability
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. This reaction proceeds through a ketene (B1206846) acetal intermediate, which is formed in situ from the allylic alcohol and an orthoester.
A critical requirement for the orthoester in this rearrangement is the presence of at least one α-proton, which is necessary for the elimination step that forms the key ketene acetal intermediate. Trialkyl orthoacetates, such as triethyl orthoacetate, are the archetypal reagents for this transformation.
This compound, lacking any α-protons on the benzoate moiety, cannot form the required ketene acetal intermediate. Consequently, This compound is not a suitable reagent for the Johnson-Claisen rearrangement. This represents a clear functional differentiation from orthoesters like triethyl orthoacetate.
Standard Protocol for the Johnson-Claisen Rearrangement
Rearrangement of an Allylic Alcohol with Triethyl Orthoacetate (General Procedure) [7][8]
An allylic alcohol (1.0 mmol) is dissolved in a large excess of triethyl orthoacetate (e.g., 10-20 equivalents), which often serves as both reagent and solvent. A catalytic amount of a weak acid, such as propionic acid (0.05 mmol), is added. The mixture is heated to a high temperature (typically 130-140 °C) for several hours. The progress of the reaction is monitored by GC or TLC. Upon completion, the excess triethyl orthoacetate is removed under reduced pressure, and the resulting γ,δ-unsaturated ester is purified by column chromatography. High yields are commonly reported for this reaction.
Caption: Key steps of the Johnson-Claisen rearrangement.
Conclusion
This compound remains a valuable reagent in the synthetic chemist's toolbox, particularly for its role in forming cyclic orthoesters and as a dehydrating agent. However, for many applications, more modern and often milder and more efficient alternatives are available.
-
For the protection of 1,2-diols , reagents like benzaldehyde dimethyl acetal often provide higher yields in shorter reaction times under milder conditions.
-
For the synthesis of methyl esters , direct methylation agents such as TMS-diazomethane offer a more efficient and cleaner conversion for a wide range of carboxylic acids, bypassing the need for harsh, dehydrative conditions.
-
For the Johnson-Claisen rearrangement , this compound is fundamentally unsuitable due to its structure. Trialkyl orthoacetates are the reagents of choice for this powerful C-C bond-forming reaction.
Ultimately, the choice of reagent will depend on the specific substrate, the desired transformation, and the overall synthetic strategy. By understanding the performance and limitations of this compound in comparison to its modern counterparts, researchers can optimize their synthetic routes for improved outcomes.
References
- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products | Semantic Scholar [semanticscholar.org]
- 5. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
A Comparative Guide to the Efficacy of Lewis Acid Catalysts in Orthoester Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing chemical reactions involving orthoesters, which are versatile building blocks in organic synthesis. This guide provides an objective comparison of the efficacy of various Lewis acid catalysts in promoting the reaction of orthoesters with alcohols to yield unsymmetrical ethers. The information presented is supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Lewis Acid Catalysts
The reaction of alcohols with orthoesters in the presence of an acid catalyst can lead to several products, primarily the desired unsymmetrical ether, an O-acetylated compound, and a dimeric ether. The choice of catalyst significantly influences the product distribution and yield.[1] The following table summarizes the performance of different acidic catalysts in the reaction of benzyl (B1604629) alcohol with triethyl orthoacetate at room temperature.
| Catalyst | Unsymmetrical Ether Yield (%) | O-Acetylated Product Yield (%) | Dimeric Ether Yield (%) |
| Montmorillonite-KSF | 85 | 10 | 5 |
| Montmorillonite-K10 | 82 | 12 | 6 |
| BF₃·Et₂O | 75 | 15 | 10 |
| SiO₂ | 15 | 70 | 15 |
| Amberlyst-15 | 80 | 15 | 5 |
Key Observations:
-
Montmorillonite clays (B1170129) (KSF and K10) and Amberlyst-15 proved to be the most effective catalysts for the synthesis of unsymmetrical ethers, providing high yields.[1]
-
Boron trifluoride etherate (BF₃·Et₂O) also facilitated the formation of the unsymmetrical ether, albeit with slightly lower yields compared to the solid acid catalysts.[1]
-
Silicon dioxide (SiO₂) , a milder Lewis acid, predominantly yielded the O-acetylated product, highlighting its different selectivity profile.[1]
-
The formation of byproducts, such as O-acetylated compounds and dimeric ethers, underscores the importance of catalyst choice in directing the reaction towards the desired outcome.[1]
Experimental Protocols
The following is a general experimental protocol for the Lewis acid-catalyzed reaction of an alcohol with an orthoester to synthesize an unsymmetrical ether, based on the literature.[1]
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
Orthoester (e.g., triethyl orthoacetate)
-
Lewis acid catalyst (e.g., Montmorillonite-KSF)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alcohol (1 mmol) in an anhydrous solvent, add the orthoester (1.2 mmol).
-
Add the Lewis acid catalyst (typically 10-20 mol%) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, filter off the catalyst (if solid).
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure unsymmetrical ether.
Reaction Mechanism and Workflow
The Lewis acid-catalyzed reaction of an orthoester with an alcohol proceeds through the activation of the orthoester by the Lewis acid. This facilitates the departure of an alkoxy group, generating a highly reactive oxocarbenium ion intermediate. The alcohol then acts as a nucleophile, attacking the oxocarbenium ion to form a new carbon-oxygen bond and, after deprotonation, the final unsymmetrical ether product.
Caption: General mechanism of a Lewis acid-catalyzed orthoester reaction with an alcohol.
The experimental workflow for comparing the efficacy of different Lewis acid catalysts is a systematic process involving parallel reaction setups, careful monitoring, and quantitative analysis of the product mixtures.
Caption: Workflow for the comparative study of Lewis acid catalysts in orthoester reactions.
References
Safety Operating Guide
Proper Disposal of Trimethyl Orthobenzoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Trimethyl orthobenzoate, a combustible and moisture-sensitive liquid, requires specific procedures for its proper disposal. This guide provides essential, step-by-step information to manage its waste stream effectively, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat to prevent skin and eye contact.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2] In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand, and place it in a suitable, closed container for disposal.[1][2][3] It is imperative to keep the chemical away from heat, sparks, and open flames due to its combustible nature.[1][2]
Quantitative Safety Data
A summary of the key quantitative safety parameters for this compound is provided in the table below for quick reference.
| Parameter | Value | Source |
| Flash Point | 82 °C (179.6 °F) | [1][4] |
| Boiling Point | 87-88 °C at 7 mmHg | [4] |
| Density | 1.061 g/mL at 25 °C | [4][5] |
| Signal Word | Warning | [2][4] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (respiratory system) | [2][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification and Classification : The first step is to classify the waste. As a combustible liquid that is irritating to the skin and eyes, this compound waste is generally considered hazardous.[2][3] Chemical waste generators are responsible for making this determination to ensure accurate classification.[2]
-
Segregation and Storage : Unused or waste this compound should be stored in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong oxidizing agents and acids.[1][5] It is also crucial to protect it from moisture.[1][5][6] The waste must be collected in a suitable, tightly sealed, and properly labeled container.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the associated hazards (e.g., "Combustible," "Irritant").
-
Engage a Licensed Waste Disposal Vendor : The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in accordance with environmental regulations.
-
Final Disposal Method : The recommended methods for the final disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[7] It is critical to not discharge this chemical into sewer systems or drains.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Trimethyl Orthobenzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyl orthobenzoate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] It is also sensitive to moisture, which necessitates careful handling and storage to maintain its chemical integrity.[1][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are its combustibility and its irritant properties.[2][3] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1][2] The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][2] | To protect against splashes and vapors that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (inspected before use) and appropriate protective clothing to prevent skin exposure.[1][5][6] | To prevent skin irritation from direct contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area.[1][5] A NIOSH/MSHA or European Standard EN 149 approved respirator is required if irritation is experienced or exposure limits may be exceeded.[1] | To avoid inhalation of vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible and close to the workstation.[2]
-
Remove all sources of ignition, such as open flames, hot surfaces, and sparks, as the substance is a combustible liquid.[2][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][7]
2. Handling Procedure:
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][5][8]
-
Keep containers tightly closed to prevent moisture contamination, as the chemical is moisture-sensitive.[1][3][4][7]
-
Store separately from incompatible materials such as strong oxidizing agents and acids.[1]
Emergency and Disposal Procedures
Spill and Leak Management:
-
In case of a spill, immediately remove all sources of ignition.[2][5]
-
Absorb the spill with an inert material like vermiculite, sand, or earth.[1][2]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[2][5]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Get medical attention.[1][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1][2]
Disposal Plan:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8]
-
Dispose of contents and containers at an approved waste disposal plant.[2][5][9]
-
The material can be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[5]
-
Do not allow the chemical to enter drains or sewer systems.[5]
Quantitative Safety Data
| Property | Value |
| Flash Point | 82 °C / 179.6 °F (closed cup)[1][2][10] |
| Molecular Formula | C10 H14 O3[3][6] |
| Molecular Weight | 182.22 g/mol [4][6] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)[2][6][10] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. fishersci.de [fishersci.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. This compound | 707-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound 98 707-07-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
